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  • Product: 1-BOC-4-(3-bromophenoxymethyl)piperidine
  • CAS: 180847-24-9

Core Science & Biosynthesis

Foundational

1-BOC-4-(3-bromophenoxymethyl)piperidine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine Introduction 1-BOC-4-(3-bromophenoxymethyl)piperidine, also known as tert-butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine

Introduction

1-BOC-4-(3-bromophenoxymethyl)piperidine, also known as tert-butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate, is a bifunctional organic building block of significant interest in medicinal chemistry and pharmaceutical development.[][2] Its structure incorporates a piperidine ring, a common scaffold in centrally active agents, protected with a tert-butyloxycarbonyl (BOC) group, and a bromophenoxymethyl moiety. The BOC group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, allowing for selective transformations at other positions.[3] The bromo-substituted phenyl ether offers a reactive handle for further functionalization, typically through metal-catalyzed cross-coupling reactions.

This guide, intended for researchers and drug development professionals, provides a detailed examination of the primary synthetic pathways to this valuable intermediate. We will explore two robust and widely applicable strategies: the classic Williamson Ether Synthesis and the modern Mitsunobu Reaction. The discussion will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate method based on laboratory scale, reagent availability, and strategic considerations.

Primary Synthesis Pathway 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers via an SN2 reaction between an alkoxide and an organohalide or other electrophile with a good leaving group.[4][5] For the synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine, this strategy involves coupling the 3-bromophenoxide nucleophile with an activated form of 1-BOC-4-(hydroxymethyl)piperidine.

Mechanistic Principle & Strategy

The reaction proceeds in two conceptual stages. First, the weakly acidic 3-bromophenol is deprotonated by a suitable base to generate the more potent 3-bromophenoxide nucleophile. Second, this phenoxide attacks an electrophilic carbon on the piperidine fragment, displacing a leaving group in a classic SN2 fashion.[6] For this SN2 reaction to be efficient, the electrophile must be unhindered (ideally primary) and possess an excellent leaving group.[4] Therefore, the hydroxyl group of 1-BOC-4-(hydroxymethyl)piperidine must first be converted into a better leaving group, such as a tosylate or a halide.

Williamson_Ether_Synthesis Piperidine 1-BOC-4-(hydroxymethyl)piperidine Tosylate 1-BOC-4-(tosyloxymethyl)piperidine Piperidine->Tosylate Activation Step (Leaving Group Formation) TsCl p-Toluenesulfonyl Chloride (TsCl) + Base (e.g., Et3N) TsCl->Tosylate Phenol 3-Bromophenol Phenoxide Potassium 3-Bromophenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Product 1-BOC-4-(3-bromophenoxymethyl)piperidine Tosylate->Product SN2 Coupling Step Phenoxide->Product

Caption: General workflow for the Williamson Ether Synthesis pathway.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

  • To a stirred solution of 1-BOC-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine

  • In a round-bottom flask, suspend 3-bromophenol (1.1 eq) and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.3 M).

  • Add the crude tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq) from the previous step to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring for completion by TLC.

  • After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Primary Synthesis Pathway 2: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and exceptionally mild alternative for forming the desired ether linkage in a single synthetic operation.[7] This reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile of pKa < 13 (such as a phenol) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8][9]

Mechanistic Principle & Strategy

The reaction mechanism is complex but effective.[7] Triphenylphosphine first attacks the azodicarboxylate, forming a highly reactive betaine intermediate. This intermediate deprotonates the phenol to form an ion pair. The alcohol (1-BOC-4-(hydroxymethyl)piperidine) is then activated by the phosphonium species, converting the hydroxyl group into an excellent leaving group. Finally, the phenoxide anion acts as the nucleophile, displacing the activated oxygen via an SN2 reaction to form the final ether product with inversion of configuration (though this is not relevant for the primary alcohol used here).[8][10] A significant advantage is the reaction's ability to proceed under neutral, low-temperature conditions.

Mitsunobu_Reaction Piperidine 1-BOC-4-(hydroxymethyl)piperidine Complex Reactive Intermediates (Phosphonium Adduct, etc.) Piperidine->Complex Phenol 3-Bromophenol Phenol->Complex Reagents PPh3 + DIAD/DEAD Reagents->Complex One-Pot Reaction Product 1-BOC-4-(3-bromophenoxymethyl)piperidine Complex->Product Byproducts Triphenylphosphine Oxide (TPPO) + Hydrazine Byproduct Complex->Byproducts

Caption: One-pot synthesis via the Mitsunobu Reaction.

Detailed Experimental Protocol
  • Under a nitrogen atmosphere, dissolve 1-BOC-4-(hydroxymethyl)piperidine (1.0 eq), 3-bromophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) in a flame-dried flask.

  • Cool the resulting clear solution to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe over 15-20 minutes, maintaining the internal temperature at 0 °C. A white precipitate (triphenylphosphine oxide) may begin to form.[11]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 10-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The primary challenge in workup is the removal of stoichiometric byproducts. The crude residue can be directly purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient). The triphenylphosphine oxide and the DIAD-hydrazine byproduct will typically elute at different polarities than the desired product.

Comparative Analysis of Synthesis Pathways

The choice between the Williamson and Mitsunobu routes depends on factors such as scale, cost, and the need for mild conditions.

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Number of Steps Two (Activation + Coupling)One
Starting Materials 1-BOC-4-(hydroxymethyl)piperidine, 3-bromophenol, TsCl1-BOC-4-(hydroxymethyl)piperidine, 3-bromophenol
Key Reagents Base (e.g., K₂CO₃, Et₃N), TsClTriphenylphosphine (PPh₃), DIAD or DEAD
Reaction Conditions Requires heating (60-70 °C) for the coupling stepMild (0 °C to room temperature)
Advantages - Utilizes common, less expensive reagents- More amenable to large-scale synthesis- Byproducts are inorganic salts, easily removed by washing- High-yielding, one-pot procedure- Extremely mild and neutral conditions- Broad substrate scope
Disadvantages - Two distinct synthetic steps required- Use of a sulfonylating agent- Higher temperatures may not be suitable for sensitive substrates- Generates stoichiometric amounts of byproducts (TPPO, hydrazine)- Purification can be challenging- Reagents (DIAD, PPh₃) are more expensive

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the Mitsunobu reaction, from initial setup to final product isolation.

Mitsunobu_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_reagents Dissolve Alcohol, Phenol, & PPh3 in anhydrous THF cool_reaction Cool to 0 °C (Ice Bath) prep_reagents->cool_reaction add_diad Add DIAD dropwise (Maintain 0 °C) cool_reaction->add_diad stir_rt Warm to RT & Stir (10-18h) add_diad->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc concentrate Concentrate in vacuo monitor_tlc->concentrate load_column Adsorb crude onto silica concentrate->load_column chromatography Flash Column Chromatography (Hexane/EtOAc gradient) load_column->chromatography collect_fractions Collect & Combine Product Fractions chromatography->collect_fractions final_product Final Product: 1-BOC-4-(3-bromophenoxymethyl)piperidine collect_fractions->final_product

Caption: Step-by-step laboratory workflow for the Mitsunobu synthesis.

Conclusion

Both the Williamson ether synthesis and the Mitsunobu reaction represent effective and reliable pathways for the synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine. The Mitsunobu reaction offers an elegant and direct one-pot solution that proceeds under exceptionally mild conditions, making it an ideal choice for rapid, small-scale, or discovery chemistry applications where substrate sensitivity is a concern. Conversely, the two-step Williamson synthesis, while more protracted, relies on more economical reagents and features a simpler purification process, rendering it a more scalable and cost-effective strategy for large-scale production. The ultimate selection of a synthetic route should be guided by a careful consideration of project-specific requirements, including scale, budget, timeline, and the chemical nature of the substrates involved.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link][8][10]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [12]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link][11]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link][7]

  • Chem-Station. (2014, March 10). Mitsunobu Reaction. Retrieved from [Link][9]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link][6]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link][4]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link][5]

Sources

Exploratory

1-BOC-4-(3-bromophenoxymethyl)piperidine chemical properties

An In-depth Technical Guide: 1-BOC-4-(3-bromophenoxymethyl)piperidine Abstract: This document provides a comprehensive technical overview of tert-butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate, commonly known a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 1-BOC-4-(3-bromophenoxymethyl)piperidine

Abstract: This document provides a comprehensive technical overview of tert-butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate, commonly known as 1-BOC-4-(3-bromophenoxymethyl)piperidine. As a strategically functionalized building block, this compound is of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a BOC-protected piperidine for stability and controlled reactivity, a flexible ether linkage, and a bromophenyl group poised for diverse cross-coupling reactions. This guide details its chemical and physical properties, provides a validated synthetic protocol, explores its key chemical transformations, and discusses its application in the synthesis of complex molecular architectures for therapeutic development.

Core Chemical Identity and Physicochemical Properties

1-BOC-4-(3-bromophenoxymethyl)piperidine is a bifunctional synthetic intermediate whose utility is derived from its distinct chemical moieties. The tert-butoxycarbonyl (BOC) group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions while being readily removable under specific acidic conditions. The aryl bromide provides a reactive handle for modern carbon-carbon and carbon-heteroatom bond-forming reactions, making it an invaluable tool for library synthesis and late-stage functionalization.

Table 1: Compound Identification and Properties

Identifier Value Reference(s)
IUPAC Name tert-butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate [][2]
Synonyms t-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate [][2]
CAS Number 180847-24-9 [][2][3]
Molecular Formula C₁₇H₂₄BrNO₃ []
Molecular Weight 370.28 g/mol [][2]
Appearance White to off-white solid (typical)
Purity Commercially available at ≥96% [][2]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC=C2)Br []

| InChI Key | LTWCHLAMFXUHOL-UHFFFAOYSA-N |[][2] |

Analytical and Spectroscopic Profile

Characterization of 1-BOC-4-(3-bromophenoxymethyl)piperidine relies on standard analytical techniques. While specific spectra are dependent on experimental conditions, the following profile is expected based on its molecular structure.

Table 2: Predicted Spectroscopic Data

Technique Expected Characteristics
¹H NMR ~1.45 ppm (s, 9H): Protons of the tert-butyl group. ~1.10-1.30 ppm (m, 2H), ~1.70-1.85 ppm (m, 2H), ~1.90-2.10 ppm (m, 1H): Aliphatic protons of the piperidine ring. ~2.65-2.85 ppm (m, 2H), ~4.00-4.20 ppm (m, 2H): Protons on the piperidine ring adjacent to the nitrogen. ~3.80 ppm (d, 2H): Methylene protons of the -CH₂O- linker. ~6.80-7.20 ppm (m, 4H): Protons on the bromophenyl ring.
¹³C NMR ~28.4 ppm: Methyl carbons of the BOC group. ~30-40 ppm: Methylene carbons of the piperidine ring. ~40-45 ppm: Methylene carbons of the piperidine ring adjacent to nitrogen. ~72.8 ppm: Methylene carbon of the -CH₂O- linker. ~79.5 ppm: Quaternary carbon of the BOC group. ~115-131 ppm: Aromatic carbons. ~122.7 ppm: Carbon bearing the bromine atom. ~155.0 ppm: Carbonyl carbon of the BOC group. ~159.1 ppm: Aromatic carbon attached to the ether oxygen.
Mass Spec (ESI+) [M+H]⁺: ~370.1, 372.1 (characteristic isotopic pattern for Bromine). [M+Na]⁺: ~392.1, 394.1.

| FT-IR (KBr) | ~2975 cm⁻¹: C-H stretch (aliphatic). ~1690 cm⁻¹: C=O stretch (carbamate). ~1240 cm⁻¹: C-O stretch (ether). ~1160 cm⁻¹: C-N stretch. |

Synthesis and Purification Protocol

The most direct and reliable synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the coupling of a suitable piperidine-derived alcohol with 3-bromophenol under basic conditions. The choice of a BOC-protected starting material is critical to prevent N-arylation of the piperidine nitrogen.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification Reactant1 1-BOC-4-(hydroxymethyl)piperidine Reaction Stir at 25-60 °C (Monitor by TLC/LC-MS) Reactant1->Reaction Reactant2 3-Bromophenol Reactant2->Reaction Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) Base->Reaction Solvent Anhydrous DMF or Acetonitrile Solvent->Reaction Quench Quench with H₂O Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash organic layer (H₂O, Brine) Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Silica Gel Chromatography (Hexane/Ethyl Acetate gradient) Concentrate->Purify Final_Product 1-BOC-4-(3-bromophenoxymethyl)piperidine Purify->Final_Product

Caption: Williamson ether synthesis workflow.

Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-BOC-4-(hydroxymethyl)piperidine (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the more nucleophilic alkoxide, driving the reaction forward. The use of an anhydrous solvent is critical as NaH reacts violently with water.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Coupling: Add a solution of 3-bromophenol (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 50-60 °C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction and Wash: Wash the organic layer sequentially with water and saturated sodium chloride (brine) solution. Trustworthiness: The washing steps are crucial to remove the DMF solvent and inorganic salts, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Chemical Reactivity and Strategic Applications

The synthetic value of 1-BOC-4-(3-bromophenoxymethyl)piperidine lies in the orthogonal reactivity of its functional groups. This allows for selective, stepwise modifications to build molecular complexity.

Key Reaction Pathways

Reactivity_Pathways cluster_deprotection BOC Deprotection cluster_coupling Aryl Bromide Cross-Coupling Parent 1-BOC-4-(3-bromophenoxymethyl)piperidine Deprotected_Product 4-(3-Bromophenoxymethyl)piperidine Parent->Deprotected_Product Suzuki_Product BOC-Piperidine-Aryl Derivative Parent->Suzuki_Product Buchwald_Product BOC-Piperidine-Aniline Derivative Parent->Buchwald_Product Deprotection_Reagent TFA or HCl in Dioxane Deprotection_Reagent->Deprotected_Product Acidolysis Suzuki_Reagent R-B(OH)₂ Pd Catalyst, Base Suzuki_Reagent->Suzuki_Product Suzuki Coupling Buchwald_Reagent R₂-NH Pd Catalyst, Base Buchwald_Reagent->Buchwald_Product Buchwald-Hartwig Amination

Caption: Key synthetic transformations.

  • BOC Group Deprotection: The BOC group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane. This unmasks the secondary amine of the piperidine ring, making it available for subsequent reactions like amide bond formation, reductive amination, or N-arylation.

  • Aryl Bromide Cross-Coupling: The C-Br bond on the phenyl ring is a versatile reaction site for palladium-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups, enabling the construction of bi-aryl systems common in many pharmaceutical agents.

    • Buchwald-Hartwig Amination: Coupling with primary or secondary amines forms substituted aniline derivatives, a critical transformation for synthesizing kinase inhibitors and other targeted therapies.[4]

    • Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkyne structures, which can serve as rigid linkers or be further elaborated.[4]

Role in Medicinal Chemistry and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly those targeting the central nervous system (CNS).[5] This is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

1-BOC-4-(3-bromophenoxymethyl)piperidine serves as a quintessential building block for Structure-Activity Relationship (SAR) studies.[5] The synthetic pathways described above allow for systematic modification at three key positions:

  • The Piperidine Nitrogen (Post-Deprotection): Different substituents can be introduced to modulate basicity, polarity, and interactions with biological targets.

  • The Phenyl Ring: The aryl bromide allows for the exploration of a wide chemical space, enabling chemists to fine-tune electronic properties, steric bulk, and hydrogen bonding capabilities to optimize ligand-receptor binding.

  • The Piperidine Core: While less direct, the core structure itself is a valuable pharmacophore for many classes of drugs, including analgesics and anti-inflammatory agents.[5]

This compound and its derivatives are particularly relevant for the synthesis of molecules requiring a flexible linker to connect two distinct pharmacophores, a strategy employed in the design of PROTACs (PROteolysis TArgeting Chimeras) and other bivalent molecules.[4]

Safety, Handling, and Storage

As a laboratory chemical, 1-BOC-4-(3-bromophenoxymethyl)piperidine should be handled with appropriate care. While a specific safety data sheet is not widely available, data from structurally related compounds can guide safe handling practices.[6][7]

Table 3: Hazard and Safety Information

Category Recommendation Reference(s)
Potential Hazards May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract. [6][7]
Personal Protective Equipment (PPE) Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. [8]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. Keep away from heat and sources of ignition. [6][8]
Storage Keep the container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials. [6]
Incompatible Materials Strong oxidizing agents, strong acids. [6]

| Disposal | Dispose of waste in accordance with federal, state, and local environmental control regulations. |[6] |

Conclusion

1-BOC-4-(3-bromophenoxymethyl)piperidine is a high-value, versatile intermediate for chemical synthesis and drug discovery. Its well-defined points of orthogonal reactivity—the acid-labile BOC group and the cross-coupling-ready aryl bromide—provide researchers with a reliable platform for constructing diverse and complex molecules. The strategic incorporation of the privileged piperidine scaffold further enhances its utility in developing novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity as outlined in this guide is essential for its effective application in the laboratory.

References

  • Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC. [Link]

  • 1-Boc-4-AP. Wikipedia. [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Method for synthesizing 1-boc-4-aminopiperidine.
  • Preparation method for 1-N-BOC-4-acetyl piperidine.
  • 1-BOC-4-(3-bromophenoxymethyl)piperidine. BOJNSCI. [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]

  • 1-boc-4-(3-bromophenoxy)piperidine (C16H22BrNO3). PubChemLite. [Link]

  • Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). ResearchGate. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • 4-Amino-1-Boc-piperidine. PubChem. [Link]

  • Method for synthesizing 1-BOC-3-piperidone.

Sources

Foundational

A Guide to the Spectroscopic Characterization of 1-BOC-4-(3-bromophenoxymethyl)piperidine

Abstract This technical guide provides a comprehensive analysis of the key spectral data for the synthetic building block, 1-BOC-4-(3-bromophenoxymethyl)piperidine (CAS: 180847-24-9). As a crucial intermediate in the dev...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectral data for the synthetic building block, 1-BOC-4-(3-bromophenoxymethyl)piperidine (CAS: 180847-24-9). As a crucial intermediate in the development of novel therapeutics, rigorous structural confirmation is paramount. While experimentally acquired spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and predictive methodologies to present a detailed, virtual characterization. We will dissect the anticipated Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical synthesis fields, offering a robust framework for the structural elucidation of this and structurally related molecules.

Introduction and Molecular Structure

1-BOC-4-(3-bromophenoxymethyl)piperidine is a bifunctional molecule featuring a piperidine core protected by a tert-butyloxycarbonyl (BOC) group and a substituted aromatic ring linked via an ether-methylene bridge. This combination of structural motifs makes it a versatile scaffold in medicinal chemistry. The precise characterization of such molecules is non-negotiable, ensuring the identity, purity, and integrity of subsequent, more complex synthetic targets. Spectroscopic analysis is the cornerstone of this characterization process.

This guide provides an in-depth interpretation of the predicted spectral data, explaining the causal relationships between the molecular structure and its spectroscopic output.

Molecular Structure Overview

The molecule can be deconstructed into three primary regions, each contributing distinct signals to the overall spectral fingerprint:

  • The BOC-Piperidine Moiety: A saturated heterocyclic ring whose conformation and electronic environment are influenced by the bulky, electron-withdrawing BOC protecting group.

  • The 3-Bromophenoxy Group: An aromatic system whose electronic properties and substitution pattern are defined by the ether linkage and the bromine atom.

  • The Methylene Ether Bridge: A flexible linker connecting the aliphatic piperidine ring to the aromatic system.

Below is the chemical structure with numbering conventions that will be used for spectral assignments throughout this guide.

Caption: Structure of 1-BOC-4-(3-bromophenoxymethyl)piperidine.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule.[1][2] The chemical shift of a proton is highly dependent on its local electronic environment.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for the target molecule, assuming a standard analysis in CDCl₃. Predictions are based on established chemical shift principles and data from analogous structures.[3]

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-Ar (C10, C14)7.10 - 7.20m2H-
H-Ar (C11)6.85 - 6.95m1H-
H-Ar (C13)7.00 - 7.10m1H-
H2-C7 (CH₂-O)~3.85d2H~6.5
H2-C2, H2-C6 (ax)~2.70m (broad)2H-
H2-C2, H2-C6 (eq)~4.10m (broad)2H-
H-C41.85 - 2.00m1H-
H2-C3, H2-C5 (ax)~1.25m2H-
H2-C3, H2-C5 (eq)~1.80m2H-
(CH₃)₃-BOC~1.46s9H-
Interpretation of the Predicted ¹H NMR Spectrum
  • BOC Group (δ ~1.46 ppm): The nine protons of the tert-butyl group are chemically equivalent and shielded. They are expected to appear as a sharp, strong singlet, integrating to 9H.

  • Piperidine Ring Protons (δ 1.25 - 4.10 ppm):

    • The protons on the piperidine ring exhibit complex signals due to restricted conformational mobility and axial/equatorial differentiation.

    • The protons on C2 and C6 adjacent to the nitrogen atom are split into two groups. The equatorial protons (H-C2eq, H-C6eq) are deshielded by the carbamate oxygen and appear further downfield (~4.10 ppm), while the axial protons (H-C2ax, H-C6ax) appear more upfield (~2.70 ppm).

    • The methine proton at C4, being attached to three other carbons, will appear as a complex multiplet around 1.85-2.00 ppm.

    • The remaining piperidine protons on C3 and C5 also show distinct axial and equatorial signals.

  • Methylene Bridge (δ ~3.85 ppm): The two protons of the C7 methylene group are adjacent to both the piperidine ring and the electron-withdrawing ether oxygen. This deshielding effect shifts their signal downfield. They are coupled to the C4 proton, resulting in a predicted doublet.

  • Aromatic Protons (δ 6.85 - 7.20 ppm): The four protons on the 3-bromophenyl ring are in distinct chemical environments and will appear as a series of complex multiplets in the aromatic region of the spectrum. The bromine atom and the ether linkage influence their chemical shifts through inductive and resonance effects.

Carbon-¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule.[4] Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data is presented below, with assignments corresponding to the numbered structure.

Assigned CarbonPredicted Chemical Shift (δ, ppm)
C=O (BOC, C16)~154.9
C-Br (Aromatic, C12)~122.8
C-O (Aromatic, C9)~159.0
C-Ar (C11)~123.5
C-Ar (C13)~115.0
C-Ar (C10, C14)~130.5
C(CH₃)₃ (BOC, C19)~79.5
CH₂-O (C7)~72.0
CH₂-N (C2, C6)~44.0
CH-CH₂ (C4)~37.0
CH₂-CH (C3, C5)~29.0
CH₃ (BOC)~28.5
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbamate Carbonyl (δ ~154.9 ppm): The C=O carbon of the BOC group (C16) is highly deshielded and appears significantly downfield, which is characteristic of carbamates.[5]

  • Aromatic Carbons (δ 115.0 - 159.0 ppm):

    • The carbon directly attached to the ether oxygen (C9) is the most deshielded aromatic carbon due to the oxygen's electron-withdrawing inductive effect and electron-donating resonance effect.

    • The carbon bonded to the bromine atom (C12) appears at a predictable upfield position for a halogenated aromatic carbon.

    • The remaining four aromatic carbons appear in the typical range of 115-131 ppm.

  • BOC Quaternary and Methyl Carbons (δ ~79.5 and ~28.5 ppm): The quaternary carbon of the BOC group (C19) appears around 79.5 ppm, a characteristic shift for this protecting group.[5] The three equivalent methyl carbons are highly shielded and appear far upfield at approximately 28.5 ppm.

  • Piperidine and Methylene Carbons (δ 29.0 - 72.0 ppm):

    • The methylene bridge carbon (C7) is deshielded by the adjacent oxygen atom, with a predicted shift around 72.0 ppm.

    • The piperidine carbons adjacent to the nitrogen (C2, C6) are found around 44.0 ppm.

    • The remaining piperidine carbons (C3, C4, C5) appear in the more shielded aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule.[6][7] The fragmentation pattern provides valuable information about the molecule's structure.

Molecular Ion and Isotopic Pattern

The molecular formula is C₁₇H₂₄BrNO₃. Due to the presence of a bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity.

  • Calculated Monoisotopic Mass (for C₁₇H₂₄⁷⁹BrNO₃): 370.0967 m/z

  • Calculated Monoisotopic Mass (for C₁₇H₂₄⁸¹BrNO₃): 372.0946 m/z

Predicted Fragmentation Pathways

Under typical Electron Ionization (EI) conditions, the molecular ion is expected to undergo fragmentation through several predictable pathways.[8][9]

G M [M]+• m/z 370/372 F1 Loss of C₄H₈ (isobutylene) m/z 314/316 M->F1 - 56 F2 Loss of BOC group (C₅H₉O₂) m/z 270/272 M->F2 - 101 F4 Loss of Br m/z 291 M->F4 - 79/81 F3 Benzylic Cleavage m/z 185/187 F2->F3 - C₅H₁₀N F5 Piperidine Fragment m/z 114 F2->F5 - C₇H₆BrO

Caption: Predicted key fragmentation pathways for 1-BOC-4-(3-bromophenoxymethyl)piperidine.

Interpretation of Predicted Fragments
Predicted m/zProposed Fragment IdentityRationale
370/372[M]⁺Molecular ion peak, showing the 1:1 isotopic signature of bromine.
314/316[M - C₄H₈]⁺Loss of isobutylene from the BOC group via McLafferty rearrangement.
270/272[M - C₅H₉O₂]⁺Loss of the entire BOC radical, a very common fragmentation for BOC-protected amines.
291[M - Br]⁺Loss of the bromine radical.
185/187[Br-Ph-O-CH₂]⁺Cleavage of the C4-C7 bond, forming a stable bromophenoxymethyl cation.
114[C₅H₁₀N-CH₂]⁺Fragment corresponding to the 4-methylenepiperidinium ion.
57[C₄H₉]⁺The tert-butyl cation from the BOC group, often a base peak.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation, which corresponds to the vibrational frequencies of specific bonds.[10][11][12]

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)Bond TypeFunctional GroupIntensity
2975-2850C-H stretchAliphatic (Piperidine, BOC)Strong
~3050C-H stretchAromaticMedium-Weak
~1695 C=O stretch Carbamate (BOC) Very Strong, Sharp
1580, 1480C=C stretchAromatic RingMedium
1240-1280C-O stretchAryl EtherStrong
1160-1175C-O stretchCarbamateStrong
~1120C-N stretchPiperidineMedium
~680-550C-Br stretchAryl BromideMedium
Interpretation of the Predicted IR Spectrum

The most diagnostic peak in the IR spectrum would be the strong, sharp absorption around 1695 cm⁻¹ , which is highly characteristic of the carbonyl (C=O) stretch of the BOC carbamate group. The presence of strong C-O stretching bands around 1250 cm⁻¹ (aryl ether) and 1170 cm⁻¹ (carbamate) would further confirm the ether and BOC functionalities. Aliphatic C-H stretches below 3000 cm⁻¹ and weaker aromatic C-H stretches just above 3000 cm⁻¹ would also be expected.

Standardized Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 MS Analysis cluster_3 IR Analysis A Weigh ~10-20 mg of Sample B Dissolve in ~0.7 mL CDCl₃ with TMS A->B D Dissolve ~1 mg in MeOH or ACN A->D F Place small amount on ATR crystal A->F C Acquire ¹H, ¹³C, DEPT Spectra (400 MHz+) B->C E Inject into MS (EI or ESI source) D->E G Acquire Spectrum (4000-400 cm⁻¹) F->G

Caption: Standard workflow for comprehensive spectroscopic analysis.

  • NMR Spectroscopy:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire spectra on a spectrometer with a field strength of at least 400 MHz.

    • Collect ¹H, ¹³C, and DEPT-135 spectra for full structural assignment.

  • Mass Spectrometry (EI):

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

    • Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

    • Utilize a standard electron ionization energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-500).

  • Infrared Spectroscopy (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with isopropanol.

    • Acquire a background spectrum of the clean, empty crystal.

    • Place a small, solid sample directly onto the crystal, ensuring good contact with the pressure arm.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

Conclusion

The structural integrity of 1-BOC-4-(3-bromophenoxymethyl)piperidine can be confidently established through a combination of NMR, MS, and IR spectroscopy. This guide provides a detailed predictive framework for the key spectral features of the molecule. The ¹H and ¹³C NMR spectra will confirm the connectivity and electronic environment of each atom. Mass spectrometry will verify the molecular weight and elemental composition (via the bromine isotopic pattern) while revealing structurally significant fragmentation patterns. Finally, IR spectroscopy will provide rapid confirmation of the essential carbamate and ether functional groups. Together, these techniques form a self-validating system for the unambiguous characterization of this important synthetic intermediate.

References

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. [https://www.youtube.com/watch?v=2Y Goi_J4Jg]([Link] Goi_J4Jg)

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

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Exploratory

An Investigative Guide to the Mechanism of Action of 1-BOC-4-(3-bromophenoxymethyl)piperidine: A Novel CNS-Active Candidate

Abstract: The therapeutic potential of novel piperidine derivatives in the realm of neuroscience is a subject of intense research. This document outlines a comprehensive investigative strategy to elucidate the mechanism...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The therapeutic potential of novel piperidine derivatives in the realm of neuroscience is a subject of intense research. This document outlines a comprehensive investigative strategy to elucidate the mechanism of action of a promising, yet uncharacterized, compound: 1-BOC-4-(3-bromophenoxymethyl)piperidine. Based on structural similarities to known psychoactive agents, we hypothesize that this compound primarily acts as a monoamine transporter inhibitor, with potential secondary activity at other CNS receptors. This guide provides a detailed, phased experimental plan, from initial in vitro screening to in vivo validation, designed to rigorously test this hypothesis and fully characterize the compound's pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel CNS-active molecules.

Introduction and Core Hypotheses

1-BOC-4-(3-bromophenoxymethyl)piperidine is a synthetic molecule featuring a piperidine core, a structure prevalent in many centrally active drugs.[1] The presence of the phenoxymethyl group suggests potential interactions with biogenic amine systems. Specifically, analogs containing phenoxymethylpiperidine and related structures have demonstrated significant activity as inhibitors of neurotransmitter transporters, particularly the dopamine transporter (DAT).[2] Furthermore, some derivatives have shown affinity for dopamine receptors.[2]

Given the absence of pharmacological data for 1-BOC-4-(3-bromophenoxymethyl)piperidine, we propose the following primary and secondary hypotheses as the foundation for its characterization:

  • Primary Hypothesis: 1-BOC-4-(3-bromophenoxymethyl)piperidine functions as an inhibitor of one or more key monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and/or the norepinephrine transporter (NET). This inhibition would lead to increased synaptic concentrations of the respective neurotransmitters.

  • Secondary Hypothesis: The compound may also exhibit direct agonist or antagonist activity at other CNS receptors, such as dopamine, serotonin, or adrenergic receptors, which could complement or independently contribute to its overall pharmacological effect.

This guide will detail a logical, multi-stage research plan to systematically investigate these hypotheses.

Chemical Properties and Synthesis Overview

While a specific synthesis protocol for 1-BOC-4-(3-bromophenoxymethyl)piperidine is not publicly available, a plausible synthetic route can be extrapolated from established methods for similar piperidine derivatives.[3] The synthesis would likely involve the coupling of 1-BOC-4-(hydroxymethyl)piperidine with 3-bromophenol under Williamson ether synthesis conditions.

Table 1: Physicochemical Properties of 1-BOC-4-(3-bromophenoxymethyl)piperidine

PropertyValueSource
Molecular Formula C17H24BrNO3[]
Molecular Weight 370.3 g/mol []
IUPAC Name tert-butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate[]
CAS Number 180847-24-9[]
Synonyms t-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate[][5]

Hypothesized Mechanism of Action: Monoamine Transporter Inhibition

The primary hypothesis posits that 1-BOC-4-(3-bromophenoxymethyl)piperidine binds to and inhibits monoamine transporters. These transporters are critical for clearing dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling.[6] Inhibition of these transporters leads to an accumulation of neurotransmitters in the synapse, enhancing and prolonging their action on postsynaptic receptors.[6][7] This mechanism is the basis for the therapeutic effects of many antidepressants and psychostimulants.

Hypothesized_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicle DA_Synapse Dopamine Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Dopamine->Vesicle DA_Synapse->DAT Reuptake D_Receptor Dopamine Receptor DA_Synapse->D_Receptor Binding Signaling Postsynaptic Signaling D_Receptor->Signaling Compound 1-BOC-4-(3-bromo- phenoxymethyl)piperidine Compound->DAT Inhibition Experimental_Workflow Start Compound Synthesis & Purification Phase1 Phase 1: In Vitro Screening Start->Phase1 Binding_Assay Radioligand Binding Assays (DAT, SERT, NET) Phase1->Binding_Assay Receptor_Panel CNS Receptor Panel Screen (e.g., Eurofins SafetyScreen) Phase1->Receptor_Panel Phase2 Phase 2: In Vitro Functional Assays Binding_Assay->Phase2 If binding observed End Mechanism Elucidation Receptor_Panel->End Identify secondary targets Uptake_Assay Synaptosome Uptake Assay ([3H]DA, [3H]5-HT) Phase2->Uptake_Assay Efflux_Assay Neurotransmitter Efflux Assay Uptake_Assay->Efflux_Assay Phase3 Phase 3: In Vivo Validation Uptake_Assay->Phase3 If functional activity confirmed Locomotor Locomotor Activity (Open Field Test) Phase3->Locomotor Microdialysis In Vivo Microdialysis (Striatum) Locomotor->Microdialysis Microdialysis->End

Caption: Proposed experimental workflow for mechanism of action elucidation.

Detailed Experimental Protocols

Phase 1: In Vitro Screening

5.1.1. Radioligand Binding Assays for Monoamine Transporters

This initial step aims to determine if the compound binds to DAT, SERT, and NET.

  • Objective: To determine the binding affinity (Ki) of 1-BOC-4-(3-bromophenoxymethyl)piperidine for human DAT, SERT, and NET.

  • Methodology:

    • Membrane Preparation: Utilize membrane preparations from HEK-293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET). [8] 2. Radioligands:

      • DAT: [³H]WIN 35,428 or [³H]CFT. [8] * SERT: [³H]Citalopram.

      • NET: [³H]Nisoxetine.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Procedure: a. In a 96-well plate, combine membrane homogenates (10-20 µg protein), a single concentration of radioligand (at its approximate Kd), and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM). [9] b. For non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT). [6] c. Incubate plates for 60-120 minutes at 4°C or room temperature. [6][9] d. Terminate the reaction by rapid filtration through GF/B or GF/C filters pre-soaked in polyethylenimine (PEI). [9] e. Wash filters rapidly with ice-cold assay buffer. f. Measure radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate IC50 values by non-linear regression and convert to Ki values using the Cheng-Prusoff equation.

5.1.2. CNS Receptor Screening Panel

To investigate the secondary hypothesis, a broad receptor screen is essential.

  • Objective: To identify potential off-target binding to a wide range of CNS receptors, ion channels, and transporters.

  • Methodology:

    • Submit the compound to a commercial service provider (e.g., Eurofins Discovery's SafetyScreen CNS Panel). [10]This provides a cost-effective and comprehensive screen against dozens of relevant targets.

    • The compound is typically tested at a single high concentration (e.g., 10 µM).

    • Targets showing significant inhibition (>50%) will be flagged for follow-up dose-response analysis.

Phase 2: In Vitro Functional Assays

5.2.1. Synaptosome Uptake Inhibition Assay

This assay will determine if the compound functionally inhibits neurotransmitter uptake.

  • Objective: To measure the potency (IC50) of the compound to inhibit the uptake of [³H]dopamine and/or [³H]serotonin into rat striatal synaptosomes.

  • Methodology:

    • Synaptosome Preparation: Prepare synaptosomes from fresh rat striatal tissue by differential centrifugation. [11][12] 2. Assay Buffer: Krebs-Ringer buffer, saturated with 95% O₂/5% CO₂. [12] 3. Procedure: a. Pre-incubate synaptosomes with various concentrations of the test compound for 10-15 minutes at 37°C. b. Initiate uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine). c. Incubate for a short period (1-5 minutes) to measure initial uptake rates. [13] d. Terminate uptake by rapid filtration through GF/B filters and wash with ice-cold buffer. e. Quantify the amount of radioactivity taken up by the synaptosomes via scintillation counting.

    • Data Analysis: Determine the IC50 value for uptake inhibition by non-linear regression analysis.

Phase 3: In Vivo Validation

5.3.1. Locomotor Activity in Mice

This behavioral assay is a sensitive measure of dopaminergic system modulation.

  • Objective: To assess whether the compound alters spontaneous locomotor activity in mice, consistent with a DAT inhibitor profile.

  • Methodology:

    • Apparatus: Use automated open-field activity chambers equipped with infrared beams to track movement. [14][15] 2. Animals: Male C57BL/6 mice.

    • Procedure: a. Habituate mice to the testing room and handling for several days prior to the experiment. [14][16] b. On the test day, administer the test compound (or vehicle) via intraperitoneal (IP) injection at various doses. c. Immediately place each mouse into an activity chamber and record locomotor activity (e.g., total distance traveled, rearing) for 60-90 minutes. [14] 4. Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare dose groups to the vehicle control using ANOVA.

5.3.2. In Vivo Microdialysis

This technique provides direct evidence of changes in extracellular neurotransmitter levels in the brain of a freely moving animal.

  • Objective: To directly measure extracellular levels of dopamine, serotonin, and their metabolites in the rat striatum following systemic administration of the compound.

  • Methodology:

    • Surgical Procedure: Stereotaxically implant a microdialysis guide cannula into the striatum of anesthetized rats. [17]Allow animals to recover for at least 24-48 hours.

    • Microdialysis: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). [2] 3. Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-20 minutes). [7] 4. Drug Administration: After establishing a stable baseline of neurotransmitter levels, administer the test compound (IP).

    • Analysis: Analyze dialysate samples for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) using HPLC with electrochemical detection (HPLC-ECD). [1][2] 6. Data Analysis: Express post-drug neurotransmitter levels as a percentage of the pre-drug baseline average.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 2: In Vitro Binding and Functional Potency (Template)

TargetBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
DAT
SERT
NET

Table 3: In Vivo Locomotor Activity (Template)

Treatment GroupDose (mg/kg, IP)Total Distance Traveled (cm, 60 min)
Vehicle -
Compound X 1
Compound X 3
Compound X 10
Cocaine (Control) 10

Table 4: In Vivo Microdialysis - Peak Neurotransmitter Response (Template)

Treatment GroupDose (mg/kg, IP)Peak Dopamine (% Baseline)Peak Serotonin (% Baseline)
Vehicle -
Compound X 3
Compound X 10

Successful elucidation of the mechanism of action will be achieved by integrating the results from these multi-tiered experiments. High affinity and potent functional inhibition at DAT, coupled with a dose-dependent increase in locomotor activity and elevated striatal dopamine in microdialysis studies, would provide strong evidence for the primary hypothesis. Any significant findings from the CNS receptor screen would warrant further functional follow-up to understand their contribution to the overall pharmacological profile.

References

  • Zhu, J., & Li, Y. (2018). Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2543.
  • Chou, B. K., et al. (2024). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry.
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  • Daws, L. C., et al. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience, 4(6), 963-72.
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Foundational

1-BOC-4-(3-bromophenoxymethyl)piperidine solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 1-BOC-4-(3-bromophenoxymethyl)piperidine Introduction 1-BOC-4-(3-bromophenoxymethyl)piperidine is a key heterocyclic building block in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-BOC-4-(3-bromophenoxymethyl)piperidine

Introduction

1-BOC-4-(3-bromophenoxymethyl)piperidine is a key heterocyclic building block in modern medicinal chemistry. Its structure, which combines a piperidine core protected by a tert-butoxycarbonyl (BOC) group with a bromophenoxymethyl side chain, makes it a versatile intermediate for the synthesis of complex molecular architectures targeting a range of biological endpoints. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's fundamental physicochemical properties—namely its solubility and stability—is not merely academic. These parameters are critical determinants of its viability in drug discovery and development, influencing everything from reaction conditions and purification strategies to formulation design, storage, and ultimately, the safety and efficacy of a potential active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for characterizing the solubility and stability of 1-BOC-4-(3-bromophenoxymethyl)piperidine. Moving beyond a simple data sheet, we delve into the causality behind experimental choices and present robust, self-validating protocols grounded in internationally recognized standards. The methodologies outlined herein are designed to equip the research and development scientist with the necessary tools to generate reliable and reproducible data, ensuring the seamless progression of this intermediate from the laboratory bench to preclinical evaluation.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its basic properties. These attributes provide the initial clues to its behavior in various chemical environments.

PropertyValueSource
IUPAC Name tert-butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate[]
CAS Number 180847-24-9[]
Molecular Formula C₁₇H₂₄BrNO₃[]
Molecular Weight 370.3 g/mol []
Appearance Typically a solid at room temperatureGeneral chemical knowledge
Purity Commercially available up to ≥98%[2]

Solubility Profiling: A Predictive and Practical Approach

The solubility of a drug development candidate or intermediate is a paramount property that dictates its handling, formulation, and bioavailability. The molecular structure of 1-BOC-4-(3-bromophenoxymethyl)piperidine—featuring the bulky, lipophilic BOC and bromophenyl groups alongside a more polar ether linkage and piperidine nitrogen—suggests good solubility in common organic solvents but limited solubility in aqueous media.[3]

Causality of Experimental Design

A tiered approach to solubility determination is most efficient. We begin with qualitative assessments in a range of solvents to quickly map the compound's general behavior. This is followed by a rigorous quantitative analysis using the gold-standard shake-flask method, which ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing thermodynamically meaningful data.[4] The choice of analytical technique for quantification, such as High-Performance Liquid Chromatography (HPLC), provides the specificity needed to measure the compound's concentration accurately, even in the presence of potential impurities.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of the compound at a controlled temperature.

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to achieve equilibrium. The resulting saturated solution is then filtered, and the concentration of the solute is determined analytically.[4]

Materials:

  • 1-BOC-4-(3-bromophenoxymethyl)piperidine

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Dichloromethane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Preparation: Add an excess amount of 1-BOC-4-(3-bromophenoxymethyl)piperidine (e.g., 5-10 mg, ensuring undissolved solid will be visible) to a series of vials.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. The continued presence of undissolved solid is essential.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.[5]

  • Quantification: Prepare a series of dilutions of the filtered sample. Analyze these, along with a standard curve prepared from a stock solution of known concentration, using a validated HPLC method.

  • Calculation: Determine the concentration of the compound in the saturated solution from the standard curve. This value represents the equilibrium solubility.

Data Presentation: Solubility Profile

The results should be compiled into a clear, concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Water25Experimental ValueCalculated Value
PBS (pH 7.4)25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh Excess Solid add_solvent Add Precise Volume of Solvent start->add_solvent agitate Agitate at Constant Temp (e.g., 24-48h) add_solvent->agitate settle Settle Undissolved Solid agitate->settle sample Withdraw & Filter Supernatant settle->sample quantify Quantify by HPLC sample->quantify calculate Calculate Solubility quantify->calculate end end calculate->end Report Data

Caption: Workflow for quantitative solubility determination.

Stability Assessment: Ensuring Molecular Integrity

Stability testing is a cornerstone of drug development, providing critical data on how a compound's quality changes over time under the influence of environmental factors.[6] This information is essential for establishing re-test periods, shelf life, and recommended storage conditions.[7][8]

Predicted Degradation Pathways

An expert analysis of the 1-BOC-4-(3-bromophenoxymethyl)piperidine structure reveals several potential points of instability:

  • Acidic Hydrolysis: The BOC protecting group is notoriously labile under acidic conditions, which would cleave it to yield the corresponding piperidinium salt.[3]

  • Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the piperidine ring, which could undergo reactions common to secondary amines if the BOC group were compromised.[9]

  • Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

  • Photodegradation: Aromatic compounds, such as the bromophenyl moiety, can absorb UV light, potentially leading to photolytic degradation.[10]

Experimental Framework: ICH-Guided Stability Studies

The International Council for Harmonisation (ICH) provides globally accepted guidelines for stability testing.[11] A comprehensive assessment involves both forced degradation (stress testing) and formal stability studies.

Principle: The compound is subjected to conditions more severe than those expected during storage to identify likely degradation products and establish the "stability-indicating" power of the analytical methods used.[12]

Procedure:

  • Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours in the dark.

  • Photostability: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13] A dark control sample should be stored under the same temperature conditions.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to characterize any degradation products.

Principle: To provide evidence on how the quality of the substance varies with time under defined storage conditions to establish a re-test period.[7]

Procedure:

  • Batch Selection: Use at least one primary batch of the drug substance for the study.[12]

  • Packaging: Store the substance in a container closure system that is the same as or simulates the proposed packaging.[14]

  • Storage Conditions (as per ICH Q1A(R2)):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.[7]

    • Accelerated: Test at 0, 3, and 6 months.[7]

  • Analysis: At each time point, test the samples for critical quality attributes, including appearance, assay (potency), and degradation products using a validated stability-indicating method.

Visualization: Stability Testing Decision Logic

G cluster_formal Formal Study Execution start Start Stability Program stress_test Perform Forced Degradation (Acid, Base, H2O2, Heat, Light) start->stress_test develop_method Develop & Validate Stability-Indicating Method stress_test->develop_method formal_study Initiate Formal Stability Study (ICH Conditions) develop_method->formal_study long_term Long-Term Storage 25°C / 60% RH formal_study->long_term accelerated Accelerated Storage 40°C / 75% RH formal_study->accelerated pull_samples Pull Samples at Scheduled Time Points long_term->pull_samples accelerated->pull_samples analyze Analyze Samples (Assay, Purity, Degradants) pull_samples->analyze evaluate Evaluate Data (Assess Trends, Mass Balance) analyze->evaluate decision Significant Change in Accelerated Study? evaluate->decision intermediate Conduct Intermediate Study (30°C / 65% RH) decision->intermediate Yes retest Establish Re-Test Period decision->retest No intermediate->retest

Caption: Decision workflow for ICH-compliant stability testing.

Conclusion

The successful application of 1-BOC-4-(3-bromophenoxymethyl)piperidine in a drug development pipeline is contingent upon a robust understanding of its solubility and stability. The predictive analysis based on its chemical structure—indicating good organic solubility, poor aqueous solubility, and potential lability to acid—must be confirmed through rigorous empirical testing. The protocols detailed in this guide, from quantitative shake-flask solubility determination to ICH-compliant forced degradation and formal stability studies, provide a comprehensive roadmap for generating the high-quality, reliable data required by regulatory bodies and for informed decision-making in formulation and process development. By adhering to these principles of scientific integrity and authoritative standards, researchers can confidently characterize this valuable synthetic intermediate, ensuring its optimal use and mitigating risks in the journey toward new therapeutic discoveries.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • ICH. (1995). Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • ICH. Quality Guidelines. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Quora. How would you test for solubility in a compound?. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. [Link]

  • IUPAC. Solubility Data Series. [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • IUPAC. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • NIST. IUPAC-NIST Solubility Publication. [Link]

  • IUPAC. (2010). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations (IUPAC technical report). [Link]

  • Health Canada. (2003). Stability Testing of Existing Drug Substances and Products. [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • ResearchGate. (2020). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • PubChem. 1-Boc-4-AP. [Link]

  • PubChem. 1-Boc-4-(aminomethyl)piperidine. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • PubMed Central. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. [Link]

  • Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. [Link]

Sources

Exploratory

1-BOC-4-(3-bromophenoxymethyl)piperidine CAS 180847-24-9 properties

An In-depth Technical Guide to 1-BOC-4-(3-bromophenoxymethyl)piperidine (CAS 180847-24-9) Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Bifunctional Building Block 1-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-BOC-4-(3-bromophenoxymethyl)piperidine (CAS 180847-24-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

1-BOC-4-(3-bromophenoxymethyl)piperidine is a key heterocyclic intermediate in medicinal chemistry and synthetic organic chemistry. Its structure is characterized by a piperidine ring, a common scaffold in numerous pharmaceuticals, which is protected at the nitrogen atom by a tert-butoxycarbonyl (BOC) group.[1] The molecule is further functionalized with a 3-bromophenoxymethyl substituent, providing a reactive handle for further molecular elaboration. This unique combination of a stable, yet readily cleavable, protecting group and a reactive aryl bromide makes it a highly valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles.

Core Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its behavior in both storage and reaction environments. The data for 1-BOC-4-(3-bromophenoxymethyl)piperidine are summarized below.

PropertyValueSource(s)
CAS Number 180847-24-9[][3][4][5]
Molecular Formula C₁₇H₂₄BrNO₃[][3]
Molecular Weight 370.28 g/mol (often cited as 370.3)[][6]
IUPAC Name tert-butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate[][7]
Synonyms t-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate, 4-(3-Bromophenoxymethyl)piperidine-1-carboxylic acid tert-butyl ester[][7]
Purity Typically ≥96-98% (as supplied by commercial vendors)[][7]
InChI InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3[][7]
InChI Key LTWCHLAMFXUHOL-UHFFFAOYSA-N[][7]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC=C2)Br[]

Molecular Structure and Reactivity Analysis

The utility of 1-BOC-4-(3-bromophenoxymethyl)piperidine stems directly from its distinct structural components, which offer two orthogonal sites for chemical modification.

Caption: 2D structure of 1-BOC-4-(3-bromophenoxymethyl)piperidine highlighting key functional regions.

  • BOC Protecting Group : The tert-butoxycarbonyl group is an essential feature, rendering the piperidine nitrogen nucleophilicity inert under neutral or basic conditions. This allows for selective reactions at other parts of the molecule. The BOC group can be efficiently and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), unmasking the secondary amine for subsequent functionalization, such as acylation or alkylation.[8]

  • Piperidine Scaffold : The piperidine ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs across various therapeutic areas.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it ideal for optimizing ligand-receptor interactions.

  • Aryl Bromide : The bromine atom on the phenyl ring is the key to the molecule's utility as a versatile intermediate. It serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[9] This enables the straightforward introduction of diverse substituents, such as aryl, heteroaryl, alkyl, or amino groups, at this position.

Synthetic Strategy and Key Reactions

Proposed Synthesis: Williamson Ether Synthesis

While multiple synthetic routes are possible, a convergent and highly efficient method for preparing the title compound is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide. In this context, the phenoxide of 3-bromophenol reacts with a piperidine-based electrophile.

Caption: Proposed Williamson ether synthesis workflow for the target molecule.

Experimental Protocol Outline:

  • Deprotonation: To a solution of 3-bromophenol in a dry, aprotic solvent like dimethylformamide (DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred to allow for the formation of the sodium phenoxide intermediate.

  • Nucleophilic Substitution: 1-BOC-4-(hydroxymethyl)piperidine is first converted to a suitable electrophile, such as 1-BOC-4-(tosyloxymethyl)piperidine or 1-BOC-4-(bromomethyl)piperidine. This activated intermediate is then added to the phenoxide solution.

  • Reaction and Workup: The reaction mixture is typically stirred at room temperature or gently heated to drive the Sₙ2 reaction to completion. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified, typically by column chromatography on silica gel, to yield the final product with high purity.

Core Reactivity: A Dual-Function Intermediate

The true power of this reagent lies in its capacity for sequential, controlled modifications at its two distinct reactive sites. This enables the synthesis of large, diverse chemical libraries from a single, common intermediate.

Reactivity cluster_path1 Pathway A: Aryl Bromide Coupling cluster_path2 Pathway B: BOC Deprotection First Start 1-BOC-4-(3-bromophenoxymethyl)piperidine Step1A Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Start->Step1A Step1B BOC Deprotection (TFA or HCl) Start->Step1B IntermediateA BOC-Protected Functionalized Product Step1A->IntermediateA Step2A BOC Deprotection (TFA or HCl) IntermediateA->Step2A FinalProduct Diverse Final Products Step2A->FinalProduct IntermediateB Free Amine with Aryl Bromide Step1B->IntermediateB Step2B Amine Functionalization (e.g., Acylation, Alkylation) IntermediateB->Step2B Step2B->FinalProduct

Caption: Divergent synthetic pathways enabled by the molecule's orthogonal reactivity.

Applications in Drug Discovery

This molecule is not an active pharmaceutical ingredient itself but rather a crucial precursor. Its value is in streamlining the synthesis of more complex target molecules.

  • Scaffold Elaboration: It provides a pre-built, protected piperidine core, saving multiple synthetic steps. Researchers can focus on building complexity from the aryl bromide and, subsequently, the piperidine nitrogen.

  • Library Synthesis: The divergent pathways shown above are ideal for generating libraries of related compounds for structure-activity relationship (SAR) studies. By varying the coupling partner in Pathway A or the acylating/alkylating agent in Pathway B, hundreds of analogues can be created to probe interactions with a biological target.

  • Access to Privileged Chemical Space: Piperidine-aryl ether structures are found in compounds targeting a wide range of receptors and enzymes. For instance, related piperidine building blocks are instrumental in synthesizing compounds for neuroscience research, inflammation, and oncology.[1][8] The analogous compound, 1-Boc-4-AP, is a regulated precursor in the synthesis of fentanyl and its derivatives, highlighting the importance of the N-Boc-piperidine core in constructing potent bioactive molecules.[10][11]

Analytical Characterization Profile

Confirmation of the identity and purity of 1-BOC-4-(3-bromophenoxymethyl)piperidine relies on a standard suite of analytical techniques. While specific spectra are proprietary to manufacturers, the expected profile is as follows:

  • NMR Spectroscopy:

    • ¹H NMR: Expect a characteristic singlet at ~1.45 ppm integrating to 9 protons for the tert-butyl group of the BOC protector. The piperidine ring protons would appear as complex multiplets between ~1.2 and 4.0 ppm. Aromatic protons would be visible in the ~6.8-7.3 ppm range, and the methylene bridge protons (-O-CH₂-) would likely appear as a doublet around 3.8-4.0 ppm.

    • ¹³C NMR: Key signals would include the quaternary and methyl carbons of the BOC group (~80 and ~28 ppm, respectively), the carbonyl carbon (~155 ppm), and carbons of the piperidine ring and the aromatic ring.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be expected at m/z ≈ 371.1, showing a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch around 1680-1700 cm⁻¹ for the carbamate, C-O stretching for the ether and carbamate, and C-H stretching for the aliphatic and aromatic regions.

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity, typically reported by vendors to be in the 96-98% range.[][7]

Safety, Handling, and Storage

As a laboratory chemical, 1-BOC-4-(3-bromophenoxymethyl)piperidine should be handled with appropriate care. While a specific safety data sheet (SDS) is not publicly available, guidelines can be inferred from structurally related compounds.[12][13]

  • General Handling: Use in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.[14] Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, nitrile gloves, and a lab coat, is mandatory.[13][14]

  • Potential Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][15]

Conclusion

1-BOC-4-(3-bromophenoxymethyl)piperidine, CAS 180847-24-9, is a quintessential example of a modern synthetic building block. Its design provides chemists with two orthogonal reactive sites—the acid-labile BOC-protected amine and the versatile aryl bromide handle for cross-coupling. This bifunctionality allows for controlled, stepwise synthetic operations, making it an invaluable intermediate for the efficient construction of complex molecules and diverse chemical libraries. For researchers in drug discovery, this compound offers a reliable and streamlined route to novel piperidine-containing entities, accelerating the development of next-generation therapeutics.

References

  • Safety Data Sheet - 1-BOC-4-(3-bromophenoxymethyl)piperidine. Aaron Chemicals. [Link]

  • 1-BOC-4-(3-bromophenoxymethyl)piperidine. BOJNSCI. [Link]

  • 1-Boc-4-AP | C16H24N2O2 | CID 1491502. PubChem, NIH. [Link]

  • Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]

  • 1-BOC-4-(3-bromophenoxymethyl)piperidine. BIOFOUNT. [Link]

  • 1-BOC-4-(3-溴苯氧基甲基)哌啶 180847-24-9. Chemister. [Link]

  • 1-Boc-4-AP. Wikipedia. [Link]

  • The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, PubMed Central. [Link]

  • Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). ResearchGate. [Link]

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Foundational

An In-Depth Technical Guide to 1-BOC-4-(3-bromophenoxymethyl)piperidine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of Functionalized Piperidines The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Functionalized Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide range of disease areas. Its conformational rigidity and the ability to project substituents in well-defined spatial orientations make it an ideal building block for designing molecules with high target affinity and specificity. The strategic introduction of functional groups onto this privileged scaffold is a key task in drug discovery. This guide focuses on a particularly valuable, functionalized intermediate: 1-BOC-4-(3-bromophenoxymethyl)piperidine . The presence of a bromine atom on the phenoxy moiety provides a versatile handle for a variety of cross-coupling reactions, while the BOC-protected piperidine nitrogen allows for controlled, sequential chemical modifications. This combination of features makes it a highly sought-after precursor in the synthesis of complex, biologically active molecules.

Physicochemical Characteristics

Table 1: Core Physicochemical Properties
PropertyValue/DescriptionSource/Justification
CAS Number 180847-24-9[1]
Molecular Formula C₁₇H₂₄BrNO₃[1]
Molecular Weight 370.28 g/mol [1]
IUPAC Name tert-butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate[1]
Synonyms t-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate[1]
Appearance Likely a colorless to pale yellow oil or a low-melting solid at room temperature.Inferred from analogous Boc-protected piperidines which are often oils or low-melting solids.[2]
Purity Commercially available with purities typically ranging from 96-98%.[1]
Melting Point Not experimentally determined in available literature.N/A
Boiling Point Not experimentally determined in available literature. Expected to be high and likely to decompose under atmospheric pressure.N/A
Solubility Expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and dimethylformamide (DMF). Poorly soluble in water.Based on the non-polar nature of the bromophenyl and BOC groups, and the ether linkage.[3]

Synthesis and Purification

The synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine is most commonly achieved via a Williamson ether synthesis. This reliable and well-established reaction provides a straightforward route to the target molecule from commercially available starting materials.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Purification 1-BOC-4-(hydroxymethyl)piperidine 1-BOC-4-(hydroxymethyl)piperidine Williamson Ether Synthesis Williamson Ether Synthesis 1-BOC-4-(hydroxymethyl)piperidine->Williamson Ether Synthesis 3-Bromophenol 3-Bromophenol 3-Bromophenol->Williamson Ether Synthesis Crude Product Crude Product Williamson Ether Synthesis->Crude Product Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) Purification Purification Crude Product->Purification Work-up Final Product Final Product Purification->Final Product Flash Chromatography Drug_Discovery_Workflow cluster_path1 Pathway 1: Piperidine Modification First cluster_path2 Pathway 2: Aryl Modification First Start 1-BOC-4-(3-bromophenoxymethyl)piperidine Deprotection Deprotection Start->Deprotection Cross-Coupling_B Cross-Coupling Start->Cross-Coupling_B N-Functionalization N-Functionalization Deprotection->N-Functionalization Acid (TFA or HCl) Intermediate_A Intermediate_A N-Functionalization->Intermediate_A Alkylation, Acylation, etc. Cross-Coupling Cross-Coupling Intermediate_A->Cross-Coupling e.g., Suzuki, Buchwald-Hartwig Final_Product Final_Product Cross-Coupling->Final_Product Intermediate_B Intermediate_B Cross-Coupling_B->Intermediate_B e.g., Suzuki, Buchwald-Hartwig Deprotection_B Deprotection Intermediate_B->Deprotection_B N-Functionalization_B N-Functionalization Deprotection_B->N-Functionalization_B Acid (TFA or HCl) N-Functionalization_B->Final_Product Alkylation, Acylation, etc.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate

Executive Summary This whitepaper provides a comprehensive technical guide for the synthesis of tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. The core...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This whitepaper provides a comprehensive technical guide for the synthesis of tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. The core of this synthesis is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document details the underlying reaction mechanism, provides a rationale for reagent selection, and presents a detailed, step-by-step experimental protocol. Furthermore, it covers essential safety protocols, characterization techniques, and troubleshooting strategies to ensure a successful and reproducible synthesis. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecular scaffolds.

Introduction: Significance and Synthetic Strategy

The piperidine moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceutical agents due to its ability to improve physicochemical properties and interact with biological targets. When combined with a substituted phenoxy group, such as 3-bromophenol, it forms a versatile intermediate for creating a wide range of compounds, including those used in the development of kinase inhibitors and other targeted therapies[1][2]. The bromine atom, in particular, serves as a valuable synthetic handle for further functionalization via cross-coupling reactions.

The target molecule, tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate, is constructed by forming an ether bond between the 3-bromophenol and the piperidine methanol fragments. The most direct and reliable approach for this transformation is the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or sulfonate.

The overall synthetic strategy is outlined below.

cluster_0 Retrosynthetic Analysis Target tert-Butyl 4-((3-bromophenoxy)methyl) piperidine-1-carboxylate Disconnect C-O Ether Bond (Williamson Synthesis) Target->Disconnect SM1 tert-Butyl 4-(hydroxymethyl) piperidine-1-carboxylate (Electrophile Precursor) Disconnect->SM1 SM2 3-Bromophenol (Nucleophile Precursor) Disconnect->SM2

Caption: Retrosynthetic disconnection of the target molecule.

The Williamson Ether Synthesis: Mechanism and Rationale

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages[3]. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

The key steps are:

  • Deprotonation: A strong base is used to deprotonate the weakly acidic hydroxyl group of 3-bromophenol, forming a highly nucleophilic 3-bromophenoxide anion.

  • Nucleophilic Attack: The 3-bromophenoxide anion attacks the electrophilic carbon of the piperidine fragment, displacing a leaving group in a concerted, backside attack.[3][4]

Phenol 3-Bromophenol Phenoxide Sodium 3-Bromophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base NaH (Strong Base) Base->Phenoxide Product Target Ether Product Phenoxide->Product SN2 Attack Piperidine tert-Butyl 4-((tosyloxy)methyl) piperidine-1-carboxylate (Electrophile) Piperidine->Product LeavingGroup Sodium Tosylate (Byproduct) Product->LeavingGroup +

Caption: Mechanism of the Williamson ether synthesis.

Rationale for Reagent Selection
Reagent/ComponentSelectionRationale
Nucleophile Precursor 3-BromophenolProvides the required bromophenoxy moiety. The phenolic proton is sufficiently acidic to be removed by a strong base.
Electrophile Precursor tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateThe primary alcohol is an ideal precursor for conversion into an excellent electrophile by installing a good leaving group.
Base Sodium Hydride (NaH), 60% dispersion in mineral oilNaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the formation of the phenoxide. The resulting H₂ gas byproduct bubbles out of the solution, driving the equilibrium forward.[5]
Leaving Group Tosylate (-OTs)The hydroxyl group of the piperidine precursor is a poor leaving group. Converting it to a tosylate makes it an excellent leaving group, facilitating the SN2 reaction.
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)These polar aprotic solvents are ideal for SN2 reactions. They effectively solvate the sodium cation without solvating the phenoxide nucleophile, thus maximizing its reactivity.[6]

Safety and Handling

Proper safety precautions are paramount when performing this synthesis. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Sodium Hydride (NaH): Highly flammable and water-reactive.[7][8] It releases flammable hydrogen gas upon contact with water or alcohols, which can ignite spontaneously.[5] Handle under an inert atmosphere (e.g., nitrogen or argon).[5] Use non-sparking tools and keep away from ignition sources.[7][9] In case of a spill, cover with dry sand, soda ash, or lime; DO NOT USE WATER .[7][10]

  • 3-Bromophenol: Harmful if swallowed or in contact with skin, and causes serious eye irritation.[11][12] It is also toxic to aquatic life.[13] Avoid inhalation of dust and ensure skin and eye protection.[14][15]

  • Pyridine and Organic Solvents (THF, DCM, Ethyl Acetate): Flammable and may cause irritation. Use in a well-ventilated area and avoid sources of ignition.[12]

Mandatory PPE:

  • Flame-retardant lab coat

  • Chemical safety goggles conforming to EN166 (EU) or OSHA standards.[14][15]

  • Nitrile or neoprene gloves.[5]

Experimental Protocol

This synthesis is performed in two main stages: activation of the alcohol and the subsequent etherification reaction.

cluster_0 Part A: Activation cluster_1 Part B: Etherification A1 Dissolve piperidine alcohol and triethylamine in DCM A2 Cool to 0°C A1->A2 A3 Add p-toluenesulfonyl chloride A2->A3 A4 Stir and monitor by TLC A3->A4 A5 Workup and purify to get tosylated intermediate A4->A5 B4 Add tosylated intermediate A5->B4 Intermediate Used B1 Suspend NaH in THF under N₂ atmosphere B2 Add 3-bromophenol solution dropwise at 0°C B1->B2 B3 Stir until H₂ evolution ceases B2->B3 B3->B4 B5 Heat to reflux and monitor by TLC B4->B5 B6 Quench, workup, and purify final product B5->B6

Caption: High-level experimental workflow for the synthesis.

Materials and Equipment
ReagentM.W. ( g/mol )CAS No.
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate215.29122633-87-8[16]
p-Toluenesulfonyl chloride (TsCl)190.6598-59-9
Triethylamine (Et₃N)101.19121-44-8
3-Bromophenol173.00591-20-8[13]
Sodium Hydride (NaH), 60% in oil24.00 (as NaH)7646-69-7[5]
SolventsDichloromethane (DCM), Tetrahydrofuran (THF, anhydrous), Ethyl Acetate, HexanesN/A

Equipment: Round-bottom flasks, magnetic stirrer, ice bath, reflux condenser, nitrogen/argon line, separatory funnel, rotary evaporator, column chromatography setup.

Part A: Synthesis of tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
  • To a round-bottom flask, add tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and dissolve in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 10-12 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from ethyl acetate/hexanes to yield the tosylated intermediate as a white solid.[2]

Part B: Synthesis of tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate
  • Under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion, 1.5 eq) to a dry round-bottom flask containing anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 3-bromophenol (1.2 eq) in a small amount of anhydrous THF and add it dropwise to the NaH suspension. Vigorous bubbling (H₂ evolution) will be observed.

  • Stir the mixture at 0°C for 30-45 minutes, or until the gas evolution ceases, indicating complete formation of the sodium phenoxide.

  • Add a solution of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (from Part A, 1.0 eq) in anhydrous THF to the reaction mixture.

  • Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow, dropwise addition of water to destroy excess NaH.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford the final product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by identifying characteristic proton signals and their integrations. Expect signals for the tert-butyl group, piperidine ring protons, the newly formed -OCH₂- linker, and the aromatic protons of the bromophenyl ring.

  • ¹³C-NMR (Carbon Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • MS (Mass Spectrometry): To confirm the molecular weight of the product. The ESI-MS spectrum should show a characteristic isotopic pattern for the bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).

  • TLC (Thin Layer Chromatography): Used for reaction monitoring and to determine the appropriate solvent system for column chromatography.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Increase reaction time or temperature. Confirm the quality of the NaH.
Poor leaving group formation.Ensure the tosylation reaction (Part A) goes to completion before proceeding.
Side Product Formation Elimination (E2) competing with substitution (SN2).While unlikely with a primary tosylate, ensure the reaction temperature does not significantly exceed reflux.
Incomplete deprotonation of phenol.Allow sufficient time for H₂ evolution to cease before adding the electrophile.
Difficult Purification Unreacted starting materials remain.Optimize reaction stoichiometry and time. Adjust the chromatography gradient for better separation.

Conclusion

The synthesis of tert-butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate is reliably achieved through a two-step sequence involving the activation of a primary alcohol followed by a Williamson ether synthesis. By understanding the underlying SN2 mechanism and adhering to strict safety and handling protocols for reactive reagents like sodium hydride, researchers can reproducibly obtain this valuable intermediate. The methods described in this guide provide a solid foundation for the production of this and analogous compounds essential for advancing drug discovery programs.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromophenol, 99% (GC).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride.
  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure.
  • Ketone Pharma. (2024). All About 3-Bromophenol: Properties, Safety, and Why Chemists Love It.
  • ECHEMI. (n.d.). 3-Bromophenol SDS, 591-20-8 Safety Data Sheets.
  • NOAA. (n.d.). SODIUM HYDRIDE - CAMEO Chemicals.
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
  • Apollo Scientific. (2023). Sodium hydride, 57-63% oil dispersion Safety Data Sheet.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
  • Fisher Scientific. (2021). 3-Bromophenol Safety Data Sheet.
  • ChemicalBook. (2025). 3-Bromophenol - Safety Data Sheet.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

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Foundational

Spectroscopic analysis of 1-BOC-4-(3-bromophenoxymethyl)piperidine

An In-depth Technical Guide to the Spectroscopic Analysis of 1-BOC-4-(3-bromophenoxymethyl)piperidine Abstract This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucida...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 1-BOC-4-(3-bromophenoxymethyl)piperidine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 1-BOC-4-(3-bromophenoxymethyl)piperidine, a key intermediate in pharmaceutical synthesis. As drug development professionals require unambiguous characterization of such building blocks, this document details the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating established theory with field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and quality control analysts, ensuring the confident identification and purity assessment of this critical compound.

Introduction and Molecular Overview

1-BOC-4-(3-bromophenoxymethyl)piperidine (Molecular Formula: C₁₇H₂₄BrNO₃, Molecular Weight: 370.29 g/mol ) is a bifunctional organic molecule that incorporates a piperidine ring protected by a tert-butyloxycarbonyl (BOC) group and a bromophenoxy moiety.[] The BOC group is a common protecting group for amines in organic synthesis, while the substituted piperidine and bromophenyl motifs are prevalent scaffolds in medicinal chemistry, making this compound a valuable precursor for the synthesis of complex pharmaceutical agents.[2][3]

Accurate structural verification is paramount to ensure the integrity of the synthetic pathway and the quality of the final product. Spectroscopic analysis provides a definitive, non-destructive method for confirming the molecular structure, identifying functional groups, and assessing sample purity. This guide will dissect the expected spectroscopic signatures of the target molecule.

For clarity in the subsequent analysis, the atoms in 1-BOC-4-(3-bromophenoxymethyl)piperidine are numbered as shown below.

Caption: Numbering scheme for 1-BOC-4-(3-bromophenoxymethyl)piperidine.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and relative number of protons in the structure.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved to achieve high-resolution spectra.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Standard Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate all signals.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the three main structural components: the BOC group, the piperidine ring with its methylene bridge, and the 3-bromophenoxy group. The chemical environment dictates the resonance frequency (chemical shift, δ) of each proton.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Causality
H₂₀ (BOC CH₃)~1.46Singlet (s)9HThe nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet.[4]
H₃, H₅ (axial)~1.20 - 1.40Multiplet (m)2HThese axial protons on the piperidine ring are shielded and expected to appear upfield. They exhibit complex splitting due to geminal and vicinal coupling.
H₄ (methine)~1.85 - 2.05Multiplet (m)1HThis proton is at a branch point on the ring, leading to a complex multiplet signal.
H₃, H₅ (equatorial)~1.70 - 1.85Multiplet (m)2HEquatorial protons are typically deshielded relative to their axial counterparts.
H₂, H₆ (axial)~2.65 - 2.85Multiplet (m)2HThese protons are adjacent to the electron-withdrawing nitrogen atom of the carbamate, causing a downfield shift.
H₇ (-CH₂-O-)~3.80Doublet (d)2HThese methylene protons are adjacent to the piperidine ring (coupling to H₄) and the deshielding ether oxygen, shifting them significantly downfield.
H₂, H₆ (equatorial)~4.05 - 4.20Multiplet (m)2HThe equatorial protons adjacent to the nitrogen are often the most deshielded of the ring protons due to the anisotropy of the carbamate group.[5]
H₁₄'~6.85Doublet of Doublets (dd)1HThis aromatic proton is ortho to the ether oxygen and meta to the bromine, resulting in a downfield shift and splitting from H₁₁' and H₁₃'.
H₁₀'~7.10Singlet-like (t)1HThis proton is ortho to the bromine atom and appears as a fine triplet or narrow multiplet.[6]
H₁₃'~7.15Triplet (t)1HThis proton is para to the bromine and couples to the two adjacent protons (H₁₁' and H₁₄'), resulting in a triplet.
H₁₁'~7.20Triplet (t)1HThis proton is between two other protons and ortho to the bromine, appearing as a triplet.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule, offering direct insight into the carbon skeleton.

Experimental Protocol: ¹³C NMR Analysis
  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Data Acquisition: Acquire the spectrum on the same spectrometer, switching to the ¹³C channel (e.g., 100 MHz for a 400 MHz instrument).

  • Standard Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems) to produce a spectrum with singlets for each carbon.

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Process the FID similarly to ¹H NMR. Calibrate the spectrum to the CDCl₃ solvent peak (triplet at 77.16 ppm).

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will display a series of singlets, each corresponding to a unique carbon environment.

Carbon Assignment Predicted δ (ppm) Rationale & Causality
C₂₀ (BOC CH₃)~28.5The three equivalent methyl carbons of the tert-butyl group appear in the typical aliphatic region.[7]
C₃, C₅~30.0These piperidine carbons are in the aliphatic region.
C₄~35.5The methine carbon of the piperidine ring.
C₂, C₆~43.5These carbons are directly attached to the nitrogen, causing a downfield shift compared to other ring carbons.
C₇ (-CH₂-O-)~71.0The ether linkage significantly deshields this methylene carbon, shifting it downfield.
C₁₉ (BOC quat. C)~79.5The quaternary carbon of the BOC group, attached to three methyl groups and an oxygen.[7]
C₁₄'~113.5Aromatic carbon ortho to the oxygen, shielded by its electron-donating effect.
C₁₀'~118.0Aromatic carbon ortho to the bromine atom.
C₁₂' (C-Br)~122.5The carbon directly bonded to bromine shows a characteristic shift in this region.
C₁₁'~123.0Aromatic carbon para to the oxygen.
C₁₃'~130.5Aromatic carbon meta to the oxygen.
C₁₆ (C=O)~155.0The carbonyl carbon of the carbamate group is highly deshielded and appears significantly downfield.
C₉' (C-O)~159.0The aromatic carbon directly attached to the ether oxygen is the most deshielded of the aromatic signals.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a TOF or Quadrupole instrument).[2]

  • Standard Parameters:

    • Ionization Mode: Positive ion mode is chosen to detect the protonated molecule [M+H]⁺.

    • Mass Range: Scan a range from m/z 50 to 500 to encompass the parent ion and expected fragments.

    • Source Conditions: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature for stable ion generation.

Fragmentation Analysis and Interpretation

The mass spectrum provides two key pieces of information: the molecular weight from the parent ion and structural clues from fragmentation patterns.

  • Molecular Ion: The expected protonated molecular ion [M+H]⁺ will appear at m/z 370.1/372.1 . The presence of a single bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity (the A+2 peak) separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive indicator of a monobrominated compound.

  • Key Fragmentation: BOC-protected amines are known for their characteristic fragmentation pathways in the mass spectrometer.[8][9] The primary fragmentations involve the loss of components of the BOC group.

fragmentation M [M+H]⁺ m/z 370.1 / 372.1 F1 [M - C₄H₈]⁺ m/z 314.1 / 316.1 M->F1 - C₄H₈ (isobutene) (McLafferty-like) F2 [M - C₅H₉O₂]⁺ m/z 270.0 / 272.0 M->F2 - C₅H₉O₂ (BOC group) F3 [C₄H₉]⁺ m/z 57.1 M->F3 (tert-butyl cation)

Caption: Predicted ESI-MS fragmentation pathway for 1-BOC-4-(3-bromophenoxymethyl)piperidine.

m/z (Predicted) Fragment Identity Mechanism of Formation
370.1 / 372.1[M+H]⁺Protonated parent molecule. Isotopic pattern confirms bromine.
314.1 / 316.1[M+H - 56]⁺Loss of isobutene (C₄H₈) from the BOC group. This is a highly characteristic fragmentation for BOC-protected amines, often occurring via a McLafferty-like rearrangement.[10][11]
270.0 / 272.0[M+H - 100]⁺Loss of the entire BOC group (C₅H₈O₂), leaving the protonated 4-(3-bromophenoxymethyl)piperidine core.
57.1[C₄H₉]⁺Formation of the stable tert-butyl cation. This is a very common and often abundant fragment in the spectra of BOC-protected compounds.[8]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups, as each group has a characteristic absorption frequency.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a small amount of the neat compound (if an oil) or prepare a KBr pellet (if a solid) in the sample holder of an FTIR spectrometer.[2]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr.

Characteristic IR Absorptions

The IR spectrum will confirm the presence of the key functional groups: the carbamate, the ether linkage, the aromatic ring, and the C-Br bond.

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Causality
3100 - 3000C-H stretchAromatic C-HStretching vibrations of sp² C-H bonds appear at slightly higher frequencies than sp³ C-H bonds.[12]
2975 - 2850C-H stretchAliphatic C-HStrong absorptions from the numerous C-H bonds in the piperidine and BOC groups.
~1690C=O stretchCarbamate (C=O)This is a very strong and sharp absorption, highly characteristic of the carbonyl group in the BOC protector.[13][14]
1600, 1475C=C stretchAromatic RingThese two bands are characteristic of carbon-carbon stretching within the benzene ring.
~1250C-O stretchEther (Aryl-O)Stretching vibration of the aryl-O-CH₂ bond.
~1160C-O stretchCarbamate (O-C=O)The C-O stretching of the carbamate ester linkage gives a strong band.
690 - 515C-Br stretchAryl BromideThe C-Br bond stretch appears in the low-frequency fingerprint region of the spectrum.[15]

Conclusion

The multifaceted spectroscopic approach detailed in this guide provides an unambiguous method for the structural confirmation of 1-BOC-4-(3-bromophenoxymethyl)piperidine. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns indicative of the BOC protecting group. Finally, IR spectroscopy provides definitive evidence for the presence of all key functional groups. Together, these techniques form a self-validating system that ensures the identity and integrity of this important synthetic intermediate, underpinning the quality and reliability required in modern drug development.

References

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

  • National Institutes of Health (NIH). (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH. [Link]

  • Wolf, C., et al. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • ResearchGate. (2025). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. [Link]

  • SpectraBase. (n.d.). 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. ResearchGate. [Link]

  • SpectraBase. (n.d.). 3'-Bromoacetophenone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • American Chemical Society. (2025). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. American Chemical Society. [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • SpectraBase. (n.d.). 1-Boc-piperazine. SpectraBase. [Link]

  • ResearchGate. (2025). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. ResearchGate. [Link]

  • SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

  • PubChemLite. (n.d.). 1-boc-4-(3-bromophenoxy)piperidine (C16H22BrNO3). PubChemLite. [Link]

  • SpectraBase. (n.d.). 1-Boc-piperazine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • UCLA. (n.d.). IR Absorption Table. [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]

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Exploratory

Unlocking the Therapeutic Potential of 1-BOC-4-(3-bromophenoxymethyl)piperidine: A Technical Guide for Preclinical Research

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on the untapped potential of a specific derivative, 1-BOC-4-(3-bromophenoxymethyl)piperidine, a molecule that synergistically combines the versatile piperidine core with a bromophenol moiety. While direct pharmacological data on this compound is nascent, a comprehensive analysis of its structural components suggests a high probability of significant biological activity. This document provides a strategic framework for researchers and drug development professionals to systematically investigate its therapeutic promise, detailing potential mechanisms of action and robust experimental protocols for validation.

Introduction: Deconstructing a Molecule of Interest

1-BOC-4-(3-bromophenoxymethyl)piperidine is a synthetic organic compound featuring three key functional motifs: a piperidine ring protected by a tert-butyloxycarbonyl (BOC) group, a phenoxymethyl linker, and a bromine atom substituted on the phenyl ring. The rationale for investigating this specific molecule stems from the well-documented and diverse biological activities associated with each of these components.

  • The Piperidine Core: This six-membered nitrogen-containing heterocycle is a recurring motif in numerous pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents.[2][3] Its conformational flexibility allows for optimal binding to a wide range of biological targets.

  • The Bromophenol Moiety: Bromophenol derivatives, particularly those found in marine organisms, have demonstrated significant pharmacological activities, including potent antioxidant, acetylcholinesterase inhibition, antimicrobial, and anticancer properties.[4][5][6][7] The bromine atom can also serve as a handle for further synthetic modifications.

  • The Phenoxymethyl Linker: This ether linkage provides a critical spacer and conformational constraint, influencing how the molecule interacts with target proteins. Derivatives of phenoxymethylpiperidine have been explored for activities such as antidepressant effects and dopamine receptor antagonism.[8][9]

The presence of the BOC protecting group on the piperidine nitrogen offers a strategic advantage for synthetic chemists, allowing for modifications on other parts of the molecule. For biological screening, this group can be readily removed to unmask the secondary amine, which may be crucial for target engagement.

Postulated Biological Activities and Mechanistic Hypotheses

Based on the pharmacology of its constituent parts, we hypothesize that 1-BOC-4-(3-bromophenoxymethyl)piperidine, or its deprotected analogue, could exhibit one or more of the following biological activities:

Anticancer Activity

Hypothesis: The compound may induce cytotoxicity in cancer cells through the modulation of key signaling pathways or by acting as a STING (Stimulator of Interferon Genes) agonist.

  • Rationale: Bromophenol derivatives have been shown to induce apoptosis in leukemia cells and exhibit anticancer potential.[7] Furthermore, some bromophenols have been identified as novel STING agonists, a promising strategy in cancer immunotherapy.[10] Piperidine-containing compounds are also integral to numerous anticancer drugs.[1]

Antimicrobial and Antibiofilm Activity

Hypothesis: The compound may exhibit antibacterial activity, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), and may inhibit biofilm formation.

  • Rationale: Bromophenols have demonstrated significant antimicrobial and antibiofilm properties.[5][6] These compounds can disrupt bacterial communication and biofilm formation, which are key virulence factors.[5][6]

Neurological Activity

Hypothesis: The molecule could act as a modulator of neurotransmitter receptors or enzymes involved in neurological function.

  • Rationale: Piperidine derivatives are well-known for their CNS activities, including antidepressant and antipsychotic effects.[3][8] Specifically, phenoxymethyl piperidine structures have been investigated as dopamine D4 receptor antagonists.[9] Additionally, bromophenol derivatives have shown acetylcholinesterase inhibition, a target for Alzheimer's disease therapy.[4]

A Strategic Framework for Experimental Validation

To systematically evaluate the therapeutic potential of 1-BOC-4-(3-bromophenoxymethyl)piperidine, a tiered screening approach is recommended. This begins with broad in vitro assays and progresses to more specific mechanistic studies for any confirmed activities.

Initial Cytotoxicity and Antimicrobial Screening

The first step is to assess the compound's general cytotoxicity against both cancerous and non-cancerous cell lines, alongside its antimicrobial efficacy.

Experimental Workflow: Initial Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis Compound 1-BOC-4-(3-bromophenoxymethyl)piperidine (and deprotected analogue) Stock Prepare DMSO stock solutions Compound->Stock MTT MTT Assay (Cancer & Normal Cell Lines) Stock->MTT Serial Dilutions MIC Broth Microdilution Assay (Bacteria & Fungi) Stock->MIC Serial Dilutions IC50 Calculate IC50 (Cytotoxicity) MTT->IC50 MIC_val Determine MIC (Antimicrobial Activity) MIC->MIC_val

Caption: Workflow for initial in vitro screening.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK-293) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a solvent control (e.g., DMSO).[11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value using non-linear regression analysis.[11]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Compound Preparation: Prepare serial twofold dilutions of the compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (or other appropriate broth).

  • Inoculation: Inoculate each well with a standardized microbial suspension (e.g., S. aureus, MRSA, E. coli) to a final concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Initial Screening Data

Assay TypeTargetMetricPredicted Value
CytotoxicityMCF-7 (Breast Cancer)IC₅₀ (µM)5 - 50
CytotoxicityHEK-293 (Normal)IC₅₀ (µM)> 100
AntimicrobialMRSAMIC (µg/mL)8 - 64
AntimicrobialE. coliMIC (µg/mL)> 128
Mechanistic Exploration of Anticancer Activity

Should the initial screening reveal selective cytotoxicity towards cancer cells, the following pathway can be explored to elucidate the mechanism of action.

Potential Signaling Pathway: STING Agonism

G Compound 1-BOC-4-(3-bromophenoxymethyl)piperidine (or analogue) STING STING Compound->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNB IFN-β Secretion pIRF3->IFNB Induces

Caption: Hypothesized STING activation pathway.

Protocol 3: Western Blot for STING Pathway Activation

  • Cell Treatment: Treat a suitable cell line (e.g., THP-1 or 4T1 breast cancer cells) with varying concentrations of the compound for 24 hours.[10]

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-STING, p-TBK1, and p-IRF3. Use appropriate secondary antibodies.[10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the level of protein phosphorylation.

Elucidation of Neurological Activity

If the compound's structure suggests potential CNS activity, a primary screen should focus on its ability to bind to key neurological receptors.

Protocol 4: Radioligand Binding Assay for Dopamine D4 Receptor

  • Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human dopamine D4 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]N-methylspiperone), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

1-BOC-4-(3-bromophenoxymethyl)piperidine represents a molecule with significant, yet unexplored, therapeutic potential. The convergence of a privileged piperidine scaffold and a pharmacologically active bromophenol moiety provides a strong rationale for its investigation across multiple disease areas, including oncology, infectious diseases, and neurology. The experimental framework outlined in this guide offers a clear and logical path for elucidating its biological activity, from initial screening to mechanistic studies. Positive findings from these in vitro assays would warrant progression to more advanced studies, including in vivo efficacy models and initial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The systematic exploration of this and related compounds could lead to the discovery of novel therapeutic agents.

References

  • Title: Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives Source: ScienceDirect URL
  • Title: 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives.
  • Title: Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC - NIH Source: National Institutes of Health URL
  • Title: Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA | ACS Omega Source: ACS Publications URL
  • Title: Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists Source: MDPI URL
  • Title: Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC - NIH Source: National Institutes of Health URL
  • Title: Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R)
  • Title: The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals Source: BenchChem URL
  • Title: Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide Source: BenchChem URL
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC Source: National Institutes of Health URL
  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of Biaryl-Piperidine Scaffolds via Suzuki-Miyaura Coupling of 1-BOC-4-(3-bromophenoxymethyl)piperidine

Application Note & Protocol Abstract The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] This application note provi...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 1-BOC-4-(3-bromophenoxymethyl)piperidine as an electrophilic partner in palladium-catalyzed Suzuki coupling reactions. We delve into the mechanistic underpinnings, offer a robust and optimized experimental protocol, and discuss the significance of the resulting biaryl-piperidine structures, which are privileged motifs in medicinal chemistry.[3][4][5]

Introduction: The Convergence of Scaffolds

The synthesis of complex organic molecules for pharmaceutical development relies heavily on efficient and versatile bond-forming reactions. The Suzuki-Miyaura coupling, awarded the Nobel Prize in Chemistry in 2010, is preeminent among these methods for its mild conditions, functional group tolerance, and the commercial availability of its reagents.[3][6][7] It is the cornerstone for creating biaryl structures, a common feature in many biologically active compounds.[4][8]

This guide focuses on a particularly valuable building block: 1-BOC-4-(3-bromophenoxymethyl)piperidine . This molecule synergistically combines two critical pharmaceutical motifs:

  • The Piperidine Ring: A saturated six-membered heterocycle, the piperidine scaffold is found in a vast number of approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to act as a rigid scaffold to orient functional groups for optimal target engagement.[5][8][9][10]

  • The BOC-Protecting Group: The tert-butyloxycarbonyl (BOC) group provides robust protection for the piperidine nitrogen, rendering it inert during the coupling reaction while allowing for facile deprotection and subsequent functionalization in later synthetic steps.[5]

  • The Bromophenyl Group: This unit serves as the reactive handle (electrophile) for the Suzuki coupling, enabling its linkage to a wide array of organoboron reagents.

The coupling of this molecule provides a direct route to complex intermediates that are pivotal for the discovery of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki coupling proceeds through a well-established catalytic cycle centered on a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[6][11]

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-BOC-4-(3-bromophenoxymethyl)piperidine. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[6][11]

  • Transmetalation: In this key step, the organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This process is critically dependent on activation by a base.[7][12] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which facilitates the ligand exchange on the palladium atom.[7][11]

  • Reductive Elimination: The two organic partners—the piperidine-containing fragment and the group from the boronic acid—couple to form the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][11][13]

Suzuki_Mechanism Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) TM_Complex->Product ArylHalide Ar-Br (Piperidine Substrate) ArylHalide->OA_Complex BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of 1-BOC-4-(3-bromophenoxymethyl)piperidine

This protocol describes a general and robust procedure for coupling 1-BOC-4-(3-bromophenoxymethyl)piperidine with a representative arylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeStoichiometry (eq.)
1-BOC-4-(3-bromophenoxymethyl)piperidine370.291.0370 mg1.0
4-Tolylboronic acid (example)135.961.2163 mg1.2
PdCl₂(dppf)-CH₂Cl₂ adduct816.640.0324.5 mg0.03 (3 mol%)
Potassium Carbonate (K₂CO₃)138.212.0276 mg2.0
1,4-Dioxane (anhydrous, degassed)--5.0 mL-
Water (degassed)--1.0 mL-
Equipment
  • 50 mL round-bottom flask or reaction vial

  • Magnetic stir bar and stir plate with heating

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen) with manifold

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

    • To the flask, add 1-BOC-4-(3-bromophenoxymethyl)piperidine (370 mg, 1.0 mmol), the arylboronic acid (e.g., 4-tolylboronic acid, 163 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Quickly add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol).

  • Inerting the System:

    • Seal the flask with a rubber septum. Evacuate the flask by applying a vacuum for 1-2 minutes, then backfill with inert gas. Repeat this cycle a total of three times to ensure the removal of atmospheric oxygen.

  • Solvent Addition:

    • Using a syringe, add the degassed 1,4-dioxane (5.0 mL) followed by the degassed water (1.0 mL) to the reaction mixture.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 90 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Isolation:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic mixture sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield the pure coupled product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for the Suzuki coupling protocol.

Field Insights & Troubleshooting

While the Suzuki coupling is highly reliable, success depends on careful control of key parameters.[1]

  • The Catalyst and Ligand: While PdCl₂(dppf) is a versatile catalyst, unactivated or sterically hindered coupling partners may require more advanced systems. Using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) can significantly enhance catalyst activity and expand the reaction scope.[3][14]

  • The Base: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction but may not be compatible with base-sensitive functional groups.[7][14][15] K₂CO₃ provides a good balance of reactivity and functional group tolerance for many systems.

  • The Solvent System: The ratio of organic solvent to water can influence reaction rates.[15] A biphasic system is common, but solvents like THF, toluene, or DMF can be used depending on the solubility of the substrates.[6][7] Rigorous degassing of solvents is essential to prevent oxygen from causing side reactions, such as the unwanted homocoupling of the boronic acid.[15]

  • Common Side Reactions:

    • Protodeborylation: The boronic acid can be cleaved by acidic protons. Using boronate esters (e.g., pinacol esters) can increase stability.[6]

    • Dehalogenation: The aryl bromide can be reduced, removing the bromine atom. This is sometimes observed with highly active catalysts or in the presence of hydride sources.[6] Careful control of reaction conditions can minimize this pathway.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and modular platform for the synthesis of complex biaryl-piperidine compounds from 1-BOC-4-(3-bromophenoxymethyl)piperidine. This application note offers a validated protocol and the necessary scientific context to empower researchers in drug discovery and process development. The resulting molecular scaffolds are of high value, serving as versatile intermediates for the creation of next-generation therapeutics. By understanding the mechanistic nuances and optimizing key experimental variables, chemists can effectively leverage this reaction to accelerate their research programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Wikipedia. Carbodicarbenes. [Link]

  • PubMed. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. [Link]

  • PubMed Central. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. [Link]

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • PubMed. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • Google Patents. Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Technology Networks. New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

Sources

Application

The Strategic Application of 1-BOC-4-(3-bromophenoxymethyl)piperidine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Privileged Piperidine Scaffold and the Versatility of a Key Building Block The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold and the Versatility of a Key Building Block

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of clinically successful drugs and biologically active molecules.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing ligand-receptor interactions. This guide focuses on a particularly valuable derivative: 1-BOC-4-(3-bromophenoxymethyl)piperidine . This compound masterfully combines several key features essential for modern drug discovery:

  • The Piperidine Core: Provides a robust, metabolically stable anchor for pharmacophore presentation.[1]

  • The 1-BOC Protecting Group: The tert-butoxycarbonyl (BOC) group offers reliable protection of the piperidine nitrogen, preventing unwanted side reactions during synthesis while allowing for straightforward deprotection under acidic conditions to reveal a secondary amine for further derivatization.

  • The 4-(phenoxymethyl) Linker: This ether linkage offers a balance of stability and conformational flexibility, positioning the aryl group for optimal interaction with target proteins.

  • The 3-Bromo Substituent: This strategically placed halogen atom is not merely a synthetic handle; it serves as a versatile tool for late-stage diversification via cross-coupling reactions and can significantly enhance binding affinity through favorable interactions like halogen bonding.[2]

This document provides a comprehensive overview of the synthesis and application of 1-BOC-4-(3-bromophenoxymethyl)piperidine, offering detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 1-BOC-4-(3-bromophenoxymethyl)piperidine is presented in the table below.

PropertyValue
CAS Number 180847-24-9
Molecular Formula C₁₇H₂₄BrNO₃
Molecular Weight 370.28 g/mol
IUPAC Name tert-butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)

Synthetic Protocols: Crafting the Building Block and Its Derivatives

The synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine is readily achievable through established synthetic methodologies. Below are detailed protocols for its preparation and a representative downstream cross-coupling reaction.

Protocol 1: Synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine via Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon.[3] It offers mild reaction conditions and broad functional group tolerance.

G cluster_0 Starting Materials cluster_1 Reagents cluster_2 Reaction & Workup cluster_3 Product N-BOC-4-hydroxymethylpiperidine N-BOC-4-hydroxymethylpiperidine Reaction Stir at 0 °C to RT N-BOC-4-hydroxymethylpiperidine->Reaction 3-Bromophenol 3-Bromophenol 3-Bromophenol->Reaction PPh3 Triphenylphosphine (PPh₃) PPh3->Reaction DIAD Diisopropyl azodicarboxylate (DIAD) DIAD->Reaction THF Anhydrous THF THF->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-BOC-4-(3-bromophenoxymethyl)piperidine Purification->Product

Caption: Workflow for the Mitsunobu synthesis of the target compound.

Materials:

  • N-BOC-4-hydroxymethylpiperidine (1.0 eq)

  • 3-Bromophenol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-BOC-4-hydroxymethylpiperidine (1.0 eq), 3-bromophenol (1.1 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approximately 0.2 M concentration with respect to the starting alcohol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution. A mild exotherm and color change may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-BOC-4-(3-bromophenoxymethyl)piperidine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of triphenylphosphine.

  • Anhydrous THF: The Mitsunobu reaction is sensitive to water, which can hydrolyze the reactive intermediates.

  • 0 °C Addition of DIAD: The initial reaction between PPh₃ and DIAD is exothermic; slow addition at low temperature controls the reaction rate and minimizes side products.[4]

  • Aqueous Workup: The NaHCO₃ wash removes any unreacted 3-bromophenol and acidic byproducts.

  • Column Chromatography: This is essential to remove the triphenylphosphine oxide and reduced DIAD byproducts, which are often major impurities.[5]

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The bromine atom on the phenoxy ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.[6] This allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

G cluster_0 Starting Materials cluster_1 Catalyst System cluster_2 Reaction & Workup cluster_3 Product Aryl Bromide 1-BOC-4-(3-bromophenoxymethyl)piperidine Reaction Heat under Inert Atmosphere Aryl Bromide->Reaction Boronic Acid Arylboronic Acid (e.g., 4-methylphenylboronic acid) Boronic Acid->Reaction Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 eq)

  • Arylboronic acid (e.g., 4-methylphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), PdCl₂(dppf)) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel (e.g., a Schlenk tube), combine 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst (0.03 eq).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the vessel.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired biaryl product.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for efficient coupling. Dppf is a robust ligand that is effective for a wide range of aryl bromides.[6]

  • Base: The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[7]

  • Solvent System: The use of a water co-solvent often accelerates the reaction.[6]

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) active catalyst.

Application in Medicinal Chemistry: A Scaffold for Targeting Neurological and Other Disorders

The 4-(phenoxymethyl)piperidine scaffold is a key structural motif in ligands designed to target various receptors, particularly within the central nervous system (CNS).

Sigma-1 (σ₁) Receptor Ligands

The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein implicated in a range of neurological disorders, including Alzheimer's disease, neuropathic pain, and ischemic stroke.[8] Ligands targeting this receptor are of significant therapeutic interest. The phenoxyalkylpiperidine scaffold has been identified as an excellent framework for developing high-affinity σ₁ receptor ligands.[9][10]

Molecular modeling and SAR studies have revealed key interactions between these ligands and the σ₁ receptor. The basic piperidine nitrogen typically forms a crucial salt bridge with a conserved glutamic acid residue (Glu172) in the binding pocket, while the phenoxy portion occupies a hydrophobic region of the receptor.[9]

G cluster_receptor Sigma-1 Receptor Binding Pocket cluster_ligand Phenoxymethylpiperidine Ligand Glu172 Glu172 (Anionic Site) HydrophobicPocket Hydrophobic Pocket PiperidineN Piperidine Nitrogen (Protonated) PiperidineN->Glu172 Salt Bridge (Key Interaction) Phenoxy Phenoxy Group Phenoxy->HydrophobicPocket Hydrophobic Interaction

Caption: Key ligand-receptor interactions at the sigma-1 receptor.

Dopamine D₄ Receptor Antagonists

The dopamine D₄ receptor is another important CNS target, with antagonists being investigated for the treatment of conditions like L-DOPA-induced dyskinesias in Parkinson's disease.[4][10] The 4-(phenoxymethyl)piperidine scaffold has also been successfully employed in the design of potent and selective D₄ receptor antagonists.[4] SAR studies on this scaffold have demonstrated that modifications to the phenoxy ring can significantly impact binding affinity and selectivity over other dopamine receptor subtypes.[10]

The Role of the 3-Bromo Substituent in SAR

The 3-bromo substituent on the phenoxy ring of 1-BOC-4-(3-bromophenoxymethyl)piperidine serves two primary purposes in drug design:

  • Synthetic Handle: As demonstrated in Protocol 2, the bromine atom is a versatile point for diversification. A wide range of aryl, heteroaryl, and alkyl groups can be introduced via cross-coupling reactions, allowing for a thorough exploration of the chemical space around this position to optimize potency, selectivity, and pharmacokinetic properties.

  • Modulator of Ligand-Receptor Interactions: The bromine atom can participate in halogen bonding , a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis basic site (e.g., a carbonyl oxygen or an aromatic ring) on the receptor.[2][11] The strength of this interaction is comparable to a moderate hydrogen bond and can significantly contribute to the overall binding affinity of the ligand.[12] This provides a rational design element for enhancing potency.

Conclusion

1-BOC-4-(3-bromophenoxymethyl)piperidine is a highly valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the strategic placement of its functional groups—a protected amine, a flexible linker, and a reactive aryl bromide—provide an excellent platform for the design and synthesis of novel therapeutic agents. Its demonstrated utility in developing ligands for challenging CNS targets like the sigma-1 and dopamine D₄ receptors underscores its importance in contemporary drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its application in the pursuit of new and improved medicines.

References

  • Abate, C., et al. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038. Available at: [Link]

  • Abate, C., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. University of Bari Aldo Moro. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Aher, N. G., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

  • Aher, N. G., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available at: [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available at: [Link]

  • IRIS Institutional Research Information System. (2021). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available at: [Link]

  • Wolinski, P., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. Molecules, 25(1), 91. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Available at: [Link]

  • Bibi, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4945. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Wiercigroch, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, S. K., et al. (2022). Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. Journal of Biomolecular Structure and Dynamics, 40(13), 5947-5959. Available at: [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Schmidt, H. R., et al. (2018). Structural basis for σ1 receptor ligand recognition. Nature, 559(7712), 134-138. Available at: [Link]

  • Wolinski, P., et al. (2019). The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. Molecules, 25(1), 91. Available at: [Link]

  • Taylor, M. S. (2020). Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry. Accounts of Chemical Research, 53(8), 1546-1558. Available at: [Link]

  • CN111892120A. (n.d.). Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate. Google Patents.
  • Raha, K., et al. (2009). Halogen bonding--a novel interaction for rational drug design? Journal of Medicinal Chemistry, 52(10), 3176-3187. Available at: [Link]

  • Hesp, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-415. Available at: [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Available at: [Link]

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Method

The Strategic Integration of 1-BOC-4-(3-bromophenoxymethyl)piperidine in PROTAC Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[3] A critical component of any PROTAC is the linker, a chemical scaffold that connects the target protein ligand to the E3 ligase ligand. Far from being a passive tether, the linker's structure, rigidity, and length are paramount in dictating the efficacy, selectivity, and pharmacokinetic properties of the final PROTAC molecule.[][5][6][7] This guide provides a detailed exploration of 1-BOC-4-(3-bromophenoxymethyl)piperidine, a versatile linker building block, and its application in the synthesis of potent protein degraders.

The Rationale for a Piperidine-Based Linker

The choice of a linker is a pivotal decision in PROTAC design. While flexible linkers, such as polyethylene glycol (PEG) chains, are synthetically accessible, there is a growing body of evidence supporting the use of more rigid structures.[6][8] The piperidine moiety in 1-BOC-4-(3-bromophenoxymethyl)piperidine introduces a degree of conformational constraint to the linker. This rigidity can be advantageous for several reasons:

  • Pre-organization for Ternary Complex Formation: A more rigid linker can reduce the entropic penalty associated with the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), potentially leading to more stable and productive complexes.[3][9]

  • Improved Selectivity: By limiting the conformational freedom of the PROTAC, a rigid linker can disfavor the formation of off-target ternary complexes, thereby enhancing selectivity.

  • Enhanced Physicochemical Properties: The incorporation of cyclic structures like piperidine can lead to improved metabolic stability and cell permeability compared to their more flexible counterparts.[3]

Physicochemical Properties of 1-BOC-4-(3-bromophenoxymethyl)piperidine

A thorough understanding of the starting materials is crucial for successful synthesis. The key properties of this linker are summarized below:

PropertyValueReference
Molecular Formula C17H24BrNO3[]
Molecular Weight 370.3 g/mol []
IUPAC Name tert-butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate[]
Synonyms t-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate[]
Purity Typically ≥96%[]

Synthetic Strategy: A Step-by-Step Approach

The synthesis of a PROTAC using 1-BOC-4-(3-bromophenoxymethyl)piperidine can be conceptualized as a modular, three-stage process. This guide will use a derivative of the commonly employed E3 ligase ligand pomalidomide as an example.

PROTAC_Synthesis_Workflow cluster_0 Stage 1: Linker-E3 Ligase Conjugation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: POI Ligand Coupling Linker 1-BOC-4-(3-bromophenoxymethyl)piperidine Intermediate_1 BOC-Linker-Pomalidomide Linker->Intermediate_1 Williamson Ether Synthesis E3_Ligand Hydroxy-Pomalidomide E3_Ligand->Intermediate_1 Intermediate_2 Amine-Linker-Pomalidomide Intermediate_1->Intermediate_2 BOC Deprotection Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC Amide Coupling POI_Ligand POI-COOH POI_Ligand->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

Stage 1: Synthesis of tert-butyl 4-((3-((4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)butyl)oxy)phenoxy)methyl)piperidine-1-carboxylate (Intermediate 1)

This stage involves the coupling of the linker to a hydroxy-functionalized pomalidomide derivative via a Williamson ether synthesis.[11][12][13][14]

Materials:

  • 1-BOC-4-(3-bromophenoxymethyl)piperidine

  • 4-((4-hydroxybutyl)oxy)thalidomide (or a similar hydroxy-functionalized E3 ligase ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely pulverized

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a dry round-bottom flask, add 4-((4-hydroxybutyl)oxy)thalidomide (1.0 eq).

  • Add finely pulverized potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the reagents.

  • To this suspension, add 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.1 eq).

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Stir the reaction mixture at 60-80 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain Intermediate 1.

Rationale: The Williamson ether synthesis is a robust and widely used method for forming ethers.[11][14] The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the phenoxide, formed in situ by the deprotonation of the hydroxyl group by potassium carbonate, and the benzylic bromide of the linker.

Stage 2: BOC Deprotection of Intermediate 1

This step removes the tert-butoxycarbonyl (BOC) protecting group to reveal the secondary amine of the piperidine ring, which will be used for coupling to the protein of interest (POI) ligand.

Materials:

  • Intermediate 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq, typically 20-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting crude amine (as a TFA salt) can often be used directly in the next step without further purification. If necessary, the free amine can be obtained by neutralizing with a mild base (e.g., saturated sodium bicarbonate solution) and extracting with an organic solvent.

Rationale: The BOC group is labile under acidic conditions.[15] TFA in DCM is a standard and efficient reagent system for the clean and rapid cleavage of the BOC protecting group, yielding the corresponding amine.

Stage 3: Amide Coupling with a POI Ligand

In this final stage, the deprotected linker-E3 ligase conjugate is coupled to a POI ligand containing a carboxylic acid functionality.

Materials:

  • Crude amine from Stage 2 (Intermediate 2)

  • POI ligand with a terminal carboxylic acid (POI-COOH) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar amide coupling reagent (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the POI-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the crude amine from Stage 2 (Intermediate 2, ~1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).[16]

Rationale: Amide bond formation is a cornerstone of PROTAC synthesis.[1][17] Coupling reagents like HATU are highly efficient in activating carboxylic acids for reaction with amines, leading to the formation of a stable amide bond under mild conditions.[18]

Ternary_Complex POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds to E3 E3 Ligase E3->PROTAC binds to

Caption: PROTAC-mediated ternary complex formation.

Characterization and Purification

The identity and purity of the final PROTAC must be rigorously confirmed.

TechniquePurposeExpected Outcome
LC-MS To confirm the molecular weight of the final product and assess purity.A major peak corresponding to the calculated mass of the PROTAC.
¹H and ¹³C NMR To confirm the chemical structure.The spectra should show all expected signals with correct integrations and chemical shifts corresponding to the PROTAC structure.[16]
Preparative HPLC To purify the final PROTAC to a high degree of purity (>95%).A single, sharp peak in the analytical HPLC chromatogram of the purified fraction.[19][20][21]

Conclusion

1-BOC-4-(3-bromophenoxymethyl)piperidine is a valuable building block for the synthesis of PROTACs, offering a semi-rigid scaffold that can favorably influence the properties of the resulting protein degrader. The synthetic route outlined in this guide, based on well-established chemical transformations, provides a reliable and modular approach for the construction of novel PROTACs. As with all PROTAC development, empirical optimization of the linker length and attachment points is often necessary to achieve maximal degradation efficacy for a specific target protein and E3 ligase pair.[8][22]

References

  • Rationalizing PROTAC-mediated Ternary Complex Form
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). [Source not available].
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm.
  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (n.d.).
  • The Critical Role of Linkers in Ternary Complex Formation: A Compar
  • Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS. (n.d.). Benchchem.
  • Williamson Ether Synthesis. (n.d.). [Source not available].
  • The Williamson Ether Synthesis. (n.d.). [Source not available].
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Williamson ether synthesis (video). (n.d.). Khan Academy.
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
  • E3 Ligase Ligand-Linker Conjugates (Inhibitors Agonists Modulators Antagonists). (n.d.). MedChemExpress.
  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024, November 16). [Source not available].
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PMC - NIH.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). PMC - PubMed Central.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022, August 9). [Source not available].
  • Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). (2025, August 9). [Source not available].
  • CAS 180847-24-9 1-BOC-4-(3-bromophenoxymethyl)piperidine. (n.d.). BOC Sciences.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. (n.d.). Benchchem.
  • Piperidine-C-Pip-C2-Pip-C2-OH | PROTAC Linker. (n.d.). MedchemExpress.com.
  • Proteolysis‐targeting chimeras in drug development: A safety perspective. (n.d.). PMC - NIH.
  • Thalidomide-piperazine-Boc | E3 Ligase Ligand-Linker Conjug
  • 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0. (n.d.). Sigma-Aldrich.
  • 75844-69-8(1-Boc-piperidine) Product Description. (n.d.). ChemicalBook.
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026, January 8). Journal of the American Chemical Society.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.).
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). [Source not available].
  • PROTAC Synthesis Kits for Targeted Protein Degrad
  • 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. (n.d.). PubChem.
  • Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilit
  • 205264-33-1 | 1-Boc-4-Isoquinolin-1-yl-piperazine. (n.d.). ChemScene.
  • From Molecule to Medicine: Exploring PROTACs in Drug Discovery & Development. (n.d.).
  • Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. (2023, November 14). PMC - NIH.
  • HPLC Analysis and Purification of Peptides. (n.d.). PMC - PubMed Central.
  • HPLC purification of peptides and miniature proteins. (n.d.).
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). [Source not available].

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Application

1-BOC-4-(3-bromophenoxymethyl)piperidine in the synthesis of GPCR ligands

An Application Guide to the Strategic Use of 1-BOC-4-(3-bromophenoxymethyl)piperidine in the Synthesis of Novel GPCR Ligands Abstract G-Protein Coupled Receptors (GPCRs) represent one of the most significant and extensiv...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 1-BOC-4-(3-bromophenoxymethyl)piperidine in the Synthesis of Novel GPCR Ligands

Abstract

G-Protein Coupled Receptors (GPCRs) represent one of the most significant and extensively studied families of drug targets in the human genome.[1][2] The development of novel, selective, and potent ligands for these receptors is a cornerstone of modern drug discovery.[3][4] This document serves as a detailed application and protocol guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-BOC-4-(3-bromophenoxymethyl)piperidine (CAS: 180847-24-9), a versatile chemical building block for the synthesis of diverse libraries of GPCR ligands.[][6] We provide an in-depth analysis of its structural components, detailed protocols for key synthetic transformations—namely Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions—and a discussion on its application in constructing molecules with potential therapeutic value.

The Strategic Value of the 1-BOC-4-(3-bromophenoxymethyl)piperidine Scaffold

The efficacy of this reagent lies in the intelligent combination of three critical chemical motifs, each serving a distinct and strategic purpose in multi-step synthesis. Understanding the role of each component is fundamental to exploiting its full potential in a drug discovery campaign.

  • The Piperidine Core: The piperidine ring is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[7][8] Its saturated, six-membered heterocyclic structure provides a rigid, three-dimensional framework that can orient substituents into specific vectors to optimize interactions with receptor binding pockets.[8]

  • The BOC Protecting Group: The tert-butyloxycarbonyl (BOC) group on the piperidine nitrogen is essential for regioselective synthesis. It renders the nitrogen nucleophilicity inert, thereby directing synthetic modifications towards the bromophenyl ring.[7] This protecting group is stable under a wide range of reaction conditions, including the palladium-catalyzed cross-coupling reactions detailed below, yet can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to allow for late-stage diversification at the piperidine nitrogen.

  • The 3-Bromophenyl Moiety: The aryl bromide functionality is the primary reactive handle for diversification. It is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[9][10] This allows for the systematic introduction of a wide array of chemical groups to explore the structure-activity relationship (SAR) of the resulting ligands.[11][12]

Synthetic Pathways and Experimental Protocols

The 3-bromophenyl group is principally exploited via two cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Pathway A: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an indispensable method for creating biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[10][13] This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester.[13]

General Reaction Scheme:

R-B(OH)₂ + Br-Ar-Scaffold → R-Ar-Scaffold

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 1-BOC-4-(3-bromophenoxymethyl)piperidine with a representative arylboronic acid.

Materials:

  • 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or DMF)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 1-BOC-4-(3-bromophenoxymethyl)piperidine, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the tube with inert gas three times to ensure the removal of oxygen.

  • Add the anhydrous solvent system via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80–120 °C) or irradiate in a microwave reactor (e.g., 120-150 °C for 10-30 minutes).[14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Data Presentation: Representative Suzuki Coupling Conditions

Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
PdCl₂(dppf) (3%)K₂CO₃ (2.0)Dioxane/H₂O901275-90
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O1001670-85
Pd(OAc)₂ (2%) + SPhos (4%)K₃PO₄ (3.0)Toluene110880-95
Note: Yields are representative and highly dependent on the specific substrates and optimization of reaction conditions.[13]

Visualizations: Suzuki-Miyaura Reaction

G cluster_workflow Experimental Workflow: Suzuki Coupling prep 1. Prepare Reagents (Aryl Bromide, Boronic Acid, Catalyst, Base) reaction 2. Reaction Setup (Inert atmosphere, add solvent, heat) prep->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor workup 4. Aqueous Workup (Dilute, wash, dry) monitor->workup purify 5. Purification (Column Chromatography) workup->purify product Final Coupled Product purify->product

Caption: High-level workflow for the Suzuki coupling protocol.

G cluster_cycle Catalytic Cycle: Suzuki-Miyaura Coupling pd0 Pd(0)L_n pd2 R1-Pd(II)L_n-X pd0->pd2 add Oxidative Addition (R1-X) pd2_r2 R1-Pd(II)L_n-R2 pd2->pd2_r2 trans Transmetalation (R2-B(OR)2, Base) pd2_r2->pd0 product R1-R2 (Product) pd2_r2->product elim Reductive Elimination add_label Oxidative Addition trans_label Transmetalation elim_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][13]
Pathway B: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines and N-aryl heterocycles.[9][15] This is particularly valuable for creating ligands where a nitrogen linkage is critical for interacting with the GPCR target, for instance, through hydrogen bonding.

General Reaction Scheme:

R₂NH + Br-Ar-Scaffold → R₂N-Ar-Scaffold

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of 1-BOC-4-(3-bromophenoxymethyl)piperidine with a primary or secondary amine.

Materials:

  • 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)

  • Phosphine Ligand (e.g., XantPhos, RuPhos, or BINAP) (2-6 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄) (1.4–2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 1-BOC-4-(3-bromophenoxymethyl)piperidine, the palladium source, the phosphine ligand, and the base.

  • Seal the tube with a septum, then evacuate and backfill with an inert gas three times.[9]

  • Add the anhydrous solvent, followed by the amine, via syringe.

  • Stir the reaction mixture at the appropriate temperature (typically 80–110 °C). The reaction is often sensitive to temperature, which should be optimized.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully (e.g., with saturated aq. NH₄Cl if using NaOt-Bu).

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Conditions

Catalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2%) + XantPhos (4%)Cs₂CO₃ (2.0)Dioxane10012-1870-90
Pd(OAc)₂ (2%) + RuPhos (4%)NaOt-Bu (1.5)Toluene904-880-95
Pd₂(dba)₃ (2%) + BINAP (4%)K₃PO₄ (2.0)Toluene1101665-85
Note: The choice of ligand and base is critical and substrate-dependent. Sterically hindered ligands often improve reaction efficiency.[9][16]

Visualizations: Buchwald-Hartwig Amination

G cluster_workflow Experimental Workflow: Buchwald-Hartwig Amination prep 1. Prepare Reagents (Aryl Bromide, Amine, Catalyst, Ligand, Base) reaction 2. Reaction Setup (Inert atmosphere, add solvent, heat) prep->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor workup 4. Quench & Workup (Dilute, wash, dry) monitor->workup purify 5. Purification (Column Chromatography) workup->purify product Final Aminated Product purify->product

Caption: High-level workflow for the Buchwald-Hartwig amination protocol.

G cluster_cycle Catalytic Cycle: Buchwald-Hartwig Amination pd0 Pd(0)L_n pd2 Ar-Pd(II)L_n-X pd0->pd2 add Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)L_n-NR2 pd2->pd2_amido amido Amine Coordination & Deprotonation (Base) pd2_amido->pd0 product Ar-NR2 (Product) pd2_amido->product elim Reductive Elimination add_label Oxidative Addition amido_label Formation of Amido Complex elim_label Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[16]

Post-Coupling Strategy: Deprotection and Final Functionalization

Once the desired moiety has been installed on the phenyl ring, the synthetic strategy typically proceeds to modify the piperidine nitrogen. This two-stage approach allows for the creation of a large, diverse library of compounds from a common intermediate.

G cluster_coupling Step 1: Diversification cluster_final Step 3: Final Functionalization start 1-BOC-4-(3-bromophenoxymethyl) piperidine suzuki Suzuki Coupling (C-C bond) start->suzuki buchwald Buchwald-Hartwig (C-N bond) start->buchwald intermediate BOC-Protected Intermediate suzuki->intermediate buchwald->intermediate deprotection Step 2: BOC Deprotection (e.g., TFA) intermediate->deprotection free_amine Free Piperidine Intermediate deprotection->free_amine reductive_amination Reductive Amination free_amine->reductive_amination acylation Acylation free_amine->acylation sulfonylation Sulfonylation free_amine->sulfonylation product Final GPCR Ligand Library reductive_amination->product acylation->product sulfonylation->product

Caption: Overall synthetic strategy for library generation.

Protocol: BOC Deprotection

  • Dissolve the BOC-protected intermediate in a suitable solvent (e.g., Dichloromethane (DCM) or 1,4-Dioxane).

  • Add an excess of a strong acid. Commonly used reagents are Trifluoroacetic acid (TFA) (20-50% in DCM) or 4M HCl in Dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., sat. aq. NaHCO₃) and extracted if the free base is required.

Conclusion: An Enabling Tool for GPCR Drug Discovery

1-BOC-4-(3-bromophenoxymethyl)piperidine is a highly valuable and versatile building block for the synthesis of GPCR ligand libraries. Its well-defined reactive sites, combined with the power of modern cross-coupling chemistry, provide a robust and efficient platform for generating novel chemical entities. By systematically varying the substituents on both the aryl ring (via coupling) and the piperidine nitrogen (via deprotection and subsequent functionalization), researchers can rapidly explore the chemical space around a given pharmacophore. This strategic approach accelerates the identification of lead compounds and the optimization of their pharmacological properties, ultimately advancing the discovery of new therapeutics targeting the vast GPCR family.

References

  • BenchChem. (2025).
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  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. CUSABIO.
  • Wikipedia. (2023). 1-Boc-4-AP. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem.
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • BOC Sciences. (n.d.). CAS 180847-24-9 1-BOC-4-(3-bromophenoxymethyl)piperidine. BOC Sciences.
  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with....
  • O'Brien, P., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed.
  • ResearchGate. (2025). Structure activity relationship of piperidine derivatives.
  • Chem-Impex. (n.d.). 1-Boc-4-(3-carboxy-phenoxy)piperidine. Chem-Impex.
  • CymitQuimica. (n.d.). 1-BOC-4-(3-bromophenoxymethyl)piperidine. CymitQuimica.
  • BenchChem. (n.d.). 1-Boc-3-(3-bromo-phenylamino)-piperidine | 887584-15-8. BenchChem.
  • Roth, B. L., et al. (2017). How ligands illuminate GPCR molecular pharmacology. PubMed Central.
  • Brogi, S., Tafi, A., & Nebigil, C. (2014).
  • White Rose eTheses Online. (n.d.).
  • Frontiers. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers.
  • Hauser, A. S., et al. (2019).
  • Frontiers. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers.
  • Brogi, S., Tafi, A., & Nebigil, C. (2014).
  • Iaroshenko, V. O., et al. (2021).
  • Brogi, S., Tafi, A., & Nebigil, C. (2014).
  • ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).
  • ResearchGate. (2023). Editorial: New approaches for the discovery of GPCR ligands.
  • Sigma-Aldrich. (n.d.). 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0. Sigma-Aldrich.
  • Semantic Scholar. (2010). The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists. Semantic Scholar.
  • National Institutes of Health. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.

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Method

Introduction: The Strategic Value of the 1-BOC-4-(3-bromophenoxymethyl)piperidine Scaffold

An In-depth Technical Guide to the Derivatization of 1-BOC-4-(3-bromophenoxymethyl)piperidine for Drug Discovery In the landscape of modern medicinal chemistry, the piperidine ring is a highly privileged scaffold, integr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Derivatization of 1-BOC-4-(3-bromophenoxymethyl)piperidine for Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine ring is a highly privileged scaffold, integral to a vast number of approved pharmaceuticals targeting a wide array of diseases, including those affecting the central nervous system (CNS) and cancer.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional vector for exiting a binding pocket to engage with solvent or other regions of a biological target.[1]

The specific molecule, 1-BOC-4-(3-bromophenoxymethyl)piperidine (CAS 180847-24-9), represents a particularly valuable starting material for library synthesis in drug discovery programs.[][3] It combines three key features:

  • The Piperidine Core : A proven scaffold for enhancing drug-like properties.[1]

  • The BOC-Protecting Group : The tert-butoxycarbonyl (Boc) group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, allowing for late-stage diversification at the nitrogen atom.[4][5]

  • The Aryl Bromide Handle : The bromine atom on the phenoxy ring is a versatile functional handle for modern palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular introduction of diverse chemical functionalities, enabling rapid exploration of the structure-activity relationship (SAR).

This guide provides detailed application notes and protocols for the derivatization of this key building block, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.

Core Derivatization Strategy: Palladium-Catalyzed Cross-Coupling

The bromine atom on the phenyl ring of our starting material is the key to unlocking a universe of chemical diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their remarkable functional group tolerance, reliability, and broad substrate scope. We will focus on three cornerstone reactions: the Suzuki-Miyaura Coupling (for C-C bond formation), the Buchwald-Hartwig Amination (for C-N bond formation), and the Sonogashira Coupling (for C-C triple bond formation).

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Derivatization cluster_products Diverse Scaffolds start 1-BOC-4-(3-bromophenoxymethyl)piperidine suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald R₂NH Pd Catalyst sonogashira Sonogashira Coupling start->sonogashira R-C≡CH Pd/Cu Catalyst aryl Aryl/Heteroaryl Derivatives suzuki->aryl amine Arylamine Derivatives buchwald->amine alkyne Alkynyl Derivatives sonogashira->alkyne

Figure 1: Overall workflow for the derivatization of 1-BOC-4-(3-bromophenoxymethyl)piperidine.

Application Note 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

Principle & Rationale

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between our aryl bromide and an organoboron species, typically a boronic acid or boronate ester.[6][7] Its popularity stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[6] For our substrate, this reaction is ideal for introducing new aryl or heteroaryl rings, which can probe additional pockets in a target protein, modulate electronic properties, or alter the compound's overall topology.

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]

Detailed Experimental Protocol: Synthesis of tert-butyl 4-((3-(p-tolyl)phenoxy)methyl)piperidine-1-carboxylate

Materials:

  • 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv), finely ground

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 1-BOC-4-(3-bromophenoxymethyl)piperidine (e.g., 370 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • In a separate vial, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. This is critical as the active Pd(0) catalyst is sensitive to oxygen.[8]

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe. The use of a biphasic solvent system is common and often beneficial in Suzuki reactions.[6]

  • Stir the mixture vigorously for 5 minutes to ensure good mixing.

  • Add the pre-weighed catalyst/ligand mixture to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring. The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition and reductive elimination steps, especially with potentially challenging substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the desired product.

Data Presentation: Suzuki Coupling Conditions
Coupling Partner (R-B(OH)₂)Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>85
3-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90>75[9]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O85>90
Thiophene-2-boronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane110>80

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle & Rationale

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[10][11] This reaction is exceptionally valuable in drug discovery for introducing basic nitrogen centers, which can be critical for target engagement (e.g., forming salt bridges with acidic residues like aspartate or glutamate) and for improving pharmacokinetic properties. The N-aryl piperazine moiety, for example, is a common scaffold in CNS-active drugs.[12]

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination.[13] The choice of ligand and base is paramount for success, especially with less nucleophilic amines or more sterically hindered partners.[11]

Detailed Experimental Protocol: Synthesis of tert-butyl 4-((3-(morpholino)phenoxy)methyl)piperidine-1-carboxylate

Materials:

  • 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (Anhydrous)

Procedure:

  • In an oven-dried Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RuPhos (18.6 mg, 0.04 mmol).

  • Add 1-BOC-4-(3-bromophenoxymethyl)piperidine (370 mg, 1.0 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol). Caution: NaOtBu is a strong, hygroscopic base and should be handled in an inert atmosphere (glovebox).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (131 µL, 1.5 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously. The use of a strong, non-nucleophilic base like NaOtBu is essential for deprotonating the amine to facilitate its coordination to the palladium center.[13]

  • Monitor the reaction by LC-MS. Reactions are often complete in 4-16 hours.

  • After completion, cool the mixture to room temperature. Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.[14]

Data Presentation: Buchwald-Hartwig Amination Conditions
Amine (R¹R²NH)Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
PiperazinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100>80[12]
AnilinePd(OAc)₂ (1)XPhos (2)K₃PO₄t-BuOH110>90
BenzylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane100>85
N-Boc-piperazinePd(OAc)₂ (2)BrettPhos (4)LHMDSToluene90>70[15]

Application Note 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

Principle & Rationale

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond by reacting our aryl bromide with a terminal alkyne.[8] This reaction is unique in that it typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[16] The alkyne moiety is a valuable functional group in drug discovery; it can act as a rigid linker, a bioisostere for other groups, or a precursor for further transformations (e.g., click chemistry, reduction to alkenes or alkanes).

The mechanism involves the standard palladium cycle, but the transmetalation step occurs from a copper(I) acetylide species, which is formed in situ from the terminal alkyne, the copper(I) salt, and the amine base.[8][17] The amine base (e.g., triethylamine or diisopropylamine) serves both to deprotonate the alkyne and as a solvent.

Detailed Experimental Protocol: Synthesis of tert-butyl 4-((3-(phenylethynyl)phenoxy)methyl)piperidine-1-carboxylate

Materials:

  • 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (Anhydrous)

  • Tetrahydrofuran (THF) (Anhydrous)

Procedure:

  • To a Schlenk flask, add 1-BOC-4-(3-bromophenoxymethyl)piperidine (370 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Seal the flask, and evacuate and backfill with argon three times. Anaerobic conditions are crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).[8]

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Add phenylacetylene (165 µL, 1.5 mmol) dropwise to the stirring solution.

  • Stir the reaction at room temperature. The reaction is often exothermic and typically proceeds smoothly without heating.[16]

  • Monitor the reaction by TLC. A white precipitate of triethylammonium bromide will form as the reaction proceeds. Completion is usually observed within 1-6 hours.

  • Once complete, filter the reaction mixture through a pad of Celite® to remove the salt and catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography on silica gel to obtain the desired product.

Data Presentation: Sonogashira Coupling Conditions
Alkyne (R-C≡CH)Pd Source (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Typical Yield (%)
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NDMF60>90
Propargyl alcoholPd(PPh₃)₂Cl₂ (2)CuI (4)i-Pr₂NHTHFRT>85
1-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NAcetonitrile80>80
EthynylbenzenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT>95[18]

Downstream Processing: N-BOC Deprotection

Principle & Rationale

A key strategic element of using 1-BOC-4-(3-bromophenoxymethyl)piperidine is the ability to remove the BOC group at a late stage. This unmasks the piperidine nitrogen, revealing a secondary amine that can be further functionalized through reactions like reductive amination, acylation, or sulfonylation. This dramatically increases the number of analogs that can be generated from a single derivatized intermediate. The BOC group is specifically designed to be labile under acidic conditions, while being stable to the basic and nucleophilic conditions of the cross-coupling reactions described above.[4][19]

Detailed Experimental Protocol: N-BOC Deprotection using TFA

Materials:

  • BOC-protected piperidine derivative (1.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc-protected piperidine derivative (e.g., 0.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask.[4]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (0.77 mL, 10 equiv) to the stirred solution. Gas evolution (isobutylene and CO₂) will be observed.[5]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-2 hours, monitoring progress by TLC or LC-MS until the starting material is fully consumed.[4]

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Re-dissolve the residue in DCM (15 mL) and carefully add saturated NaHCO₃ solution to neutralize the excess acid until the pH is basic (pH ~8-9).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine, often as its free base.[4] The product may also be isolated as the hydrochloride salt by using 4M HCl in dioxane.[20]

G cluster_start Late-Stage Intermediate cluster_reactions Final Diversification cluster_products Final Compounds start Derivatized 1-BOC-Piperidine deprotection BOC Deprotection (e.g., TFA/DCM) start->deprotection free_amine Free Piperidine (Secondary Amine) deprotection->free_amine functionalization Further Functionalization final_products Amides Sulfonamides Tertiary Amines functionalization->final_products free_amine->functionalization R-COCl R-SO₂Cl R-CHO, NaBH(OAc)₃

Figure 2: Late-stage functionalization workflow following BOC deprotection.

Characterization of Synthesized Derivatives

Rigorous characterization is essential to confirm the structure and purity of all synthesized compounds. A combination of spectroscopic and chromatographic techniques should be employed.

  • ¹H and ¹³C NMR Spectroscopy : Provides definitive structural information. For a typical Suzuki product, one would expect to see the disappearance of the complex multiplets in the aromatic region corresponding to the bromophenyl group and the appearance of new signals for the coupled aryl ring. The signals for the piperidine and phenoxymethyl linker protons should remain largely intact, although minor shifts may occur.[21][22]

  • Mass Spectrometry (MS) : Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the final compound. A standard method might involve a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[23]

References

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  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
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  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Paju, A. et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70, 5843-5848.
  • PubMed Central (PMC). (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.).
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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ACS Publications. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • BOC Sciences. (n.d.). CAS 180847-24-9 1-BOC-4-(3-bromophenoxymethyl)piperidine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Chemistry LibreTexts. (2023).
  • RSC Publishing. (n.d.).
  • Chem Help ASAP (YouTube). (2020). Suzuki cross-coupling reaction.
  • BenchChem. (2025).
  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • CymitQuimica. (n.d.). 1-BOC-4-(3-bromophenoxymethyl)piperidine.
  • RSC Publishing. (2022).
  • ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).

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Application

Cross-coupling reactions with 1-BOC-4-(3-bromophenoxymethyl)piperidine

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-BOC-4-(3-bromophenoxymethyl)piperidine Authored by a Senior Application Scientist Introduction: The Strategic Importance of the Piperidine Scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-BOC-4-(3-bromophenoxymethyl)piperidine

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Piperidine Scaffold

The 1-BOC-4-(phenoxymethyl)piperidine scaffold is a cornerstone in modern medicinal chemistry and pharmaceutical development. Piperidine rings are prevalent in a vast number of commercial drugs, particularly those targeting the central nervous system.[1][2] The structure's conformational properties and its ability to engage in key biological interactions make it a privileged scaffold. The tert-butyloxycarbonyl (BOC) protecting group provides stability and enhances solubility, making the molecule an ideal intermediate for complex syntheses.[1]

Specifically, 1-BOC-4-(3-bromophenoxymethyl)piperidine is a highly valuable building block. The bromo-substituent on the phenoxy ring serves as a versatile synthetic handle, opening a gateway to molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental to drug discovery, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR). This guide provides detailed protocols and expert insights into the application of key cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this critical intermediate.

General Experimental Workflow

Successful cross-coupling reactions hinge on a meticulous experimental setup, particularly the exclusion of oxygen, which can deactivate the palladium catalyst. The following workflow represents a best-practice approach for the protocols detailed in this guide.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reagents Weigh Solid Reagents: - Aryl Bromide Substrate - Coupling Partner - Base, Catalyst, Ligand prep_vessel Oven-dry glassware (Schlenk tube/flask) prep_reagents->prep_vessel Add solids to vessel inert_atm Seal vessel with septum. Evacuate & backfill with Inert Gas (Ar or N2) 3x prep_vessel->inert_atm add_solvents Add anhydrous solvent(s) and liquid reagents via syringe inert_atm->add_solvents heating Heat to specified temperature with vigorous stirring add_solvents->heating monitoring Monitor progress by TLC or LC-MS heating->monitoring quench Cool to room temp. Dilute with organic solvent (e.g., Ethyl Acetate) monitoring->quench wash Wash with water and brine quench->wash dry Dry organic layer (e.g., Na2SO4 or MgSO4) wash->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify crude product via flash column chromatography concentrate->purify final_product final_product purify->final_product Characterize final product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a pillar of modern synthesis, creating carbon-carbon bonds between organoboron compounds and organic halides.[3] Its appeal lies in the operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids, allowing for the straightforward installation of new aryl or vinyl groups.[3][4]

Catalytic Cycle and Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center.[5]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

G pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(Br) pd0->oa_complex label_oa Oxidative Addition trans_complex [L₂PdII(Ar)(R)]+ oa_complex->trans_complex label_trans Transmetalation trans_complex->pd0 product Ar-R trans_complex->product label_re Reductive Elimination substrate Ar-Br substrate->oa_complex boronic R-B(OH)₂ + Base boronic->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling with Phenylboronic Acid

Materials:

  • 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 mmol, 400.3 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 21.9 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (1 mL, deionized)

  • Schlenk tube (25 mL) and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried 25 mL Schlenk tube containing a magnetic stir bar, add 1-BOC-4-(3-bromophenoxymethyl)piperidine, phenylboronic acid, potassium carbonate, and PdCl₂(dppf).

  • Seal the tube with a rubber septum. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using syringes, add 1,4-dioxane (5 mL) and water (1 mL) to the reaction mixture.

  • Place the Schlenk tube in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, tert-butyl 4-((3-phenylphenoxy)methyl)piperidine-1-carboxylate.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O85~90
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2.0)Dioxane/H₂O90~95
Thiophene-3-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene100~88
Vinylboronic acid pinacol esterPd(PPh₃)₄ (3)-K₃PO₄ (2.0)THF/H₂O70~85

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[6][7] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines and N-heterocycles, under relatively mild conditions.[6][8]

Catalytic Cycle and Mechanistic Insight

The mechanism is similar to the Suzuki coupling but with key differences.[6] A strong, non-nucleophilic base is crucial for deprotonating the amine or the intermediate palladium-amine complex to generate the active amido species for reductive elimination. The choice of ligand is paramount; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the challenging reductive elimination step to form the C-N bond.[8][9]

G pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(Br) pd0->oa_complex label_oa Oxidative Addition amido_complex L₂PdII(Ar)(NR¹R²) oa_complex->amido_complex label_amine Amine Binding & Deprotonation amido_complex->pd0 product Ar-NR¹R² amido_complex->product label_re Reductive Elimination substrate Ar-Br substrate->oa_complex amine HNR¹R² + Base amine->amido_complex

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 mmol, 400.3 mg)

  • Morpholine (1.2 mmol, 104.5 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene (5 mL, anhydrous)

  • Schlenk tube (25 mL) and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of argon, add NaOtBu, XPhos, and Pd₂(dba)₃ to an oven-dried 25 mL Schlenk tube with a stir bar.

  • Remove the tube from the glovebox, add 1-BOC-4-(3-bromophenoxymethyl)piperidine.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (104.5 µL) via syringe.

  • Place the tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 6-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-arylated product.

Data Summary: Buchwald-Hartwig Amination Conditions
AminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (1)XPhos (3)NaOtBu (1.4)Toluene100>95
AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane110~92
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF80~90
N-Boc-piperazinePd(OAc)₂ (2)cataCXium A (4)Cs₂CO₃ (2.0)t-BuOH100~94

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) carbon of an aryl halide and a C(sp) carbon of a terminal alkyne.[10] This reaction is invaluable for extending carbon frameworks and introducing the versatile alkyne functional group, which can be further manipulated. The classic protocol uses both palladium and copper(I) as co-catalysts.[11]

Catalytic Cycle and Mechanistic Insight

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to those seen previously. The crucial addition is the copper cycle, where copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex. Copper-free versions have been developed, which are advantageous for avoiding potential homocoupling of the alkyne (Glaser coupling), though they may require different ligands or conditions.[12][13]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(Br) pd0->oa_complex Ar-Br alkynyl_complex L₂PdII(Ar)(C≡CR) oa_complex->alkynyl_complex Transmetalation alkynyl_complex->pd0 Ar-C≡CR cu_br CuBr cu_acetylide Cu-C≡CR cu_br->cu_acetylide H-C≡CR Base cu_acetylide->oa_complex cu_acetylide->cu_br Base-H⁺Br⁻

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 mmol, 400.3 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (TEA) (5 mL, anhydrous)

  • Schlenk tube (25 mL) and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried 25 mL Schlenk tube containing a stir bar, add 1-BOC-4-(3-bromophenoxymethyl)piperidine, PdCl₂(PPh₃)₂, and CuI.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous triethylamine (5 mL) and phenylacetylene (121 µL) via syringe. The triethylamine acts as both the solvent and the base.

  • Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the triethylamine.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired alkynylated product.

Data Summary: Sonogashira Coupling Conditions
AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)4TEATEART-40~95
1-HeptynePd(PPh₃)₄ (3)5PiperidineTHF50~90
TrimethylsilylacetylenePdCl₂(dppf) (2)4DIPADMF60~93
Propargyl alcoholPdCl₂(PPh₃)₂ (2)4TEATHFRT~88

References

  • Wikipedia. (2023). 1-Boc-4-AP. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. Available from [Link]

  • Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280. Available from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. Retrieved from [Link]

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of New Orleans. Available from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Retrieved from [Link]

  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of Pittsburgh. Retrieved from [Link]

  • ResearchGate. (2016). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed Central (PMC). (2012). Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Colacot, T. J. (2012). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 45(6), 833–845. Available from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Chemistry World. (2022). Next-generation ligands for complex coupling challenges. Retrieved from [Link]

Sources

Method

Protocol for BOC deprotection of 1-BOC-4-(3-bromophenoxymethyl)piperidine

An In-Depth Guide to the Deprotection of 1-BOC-4-(3-bromophenoxymethyl)piperidine Authored by: A Senior Application Scientist Introduction The tert-butyloxycarbonyl (BOC) group is a cornerstone of modern organic synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Deprotection of 1-BOC-4-(3-bromophenoxymethyl)piperidine

Authored by: A Senior Application Scientist

Introduction

The tert-butyloxycarbonyl (BOC) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2][3] Its robustness under a wide range of chemical conditions, coupled with its clean and efficient removal under acidic protocols, makes it an indispensable tool in the synthesis of complex molecules, particularly in pharmaceutical and medicinal chemistry.[4][5]

This application note provides a comprehensive guide to the deprotection of a specific and valuable building block: 1-BOC-4-(3-bromophenoxymethyl)piperidine .[][7] The resulting product, 4-(3-bromophenoxymethyl)piperidine, serves as a key intermediate for introducing the piperidine moiety into larger scaffolds, a common structural motif in pharmacologically active compounds. We will delve into the mechanistic underpinnings of the deprotection reaction, provide detailed, field-proven protocols, and offer insights into reaction monitoring, work-up, and troubleshooting.

Mechanism of Acid-Catalyzed BOC Deprotection

The cleavage of the BOC group is a classic example of an acid-catalyzed elimination reaction.[4] The process is highly efficient due to the formation of stable intermediates and gaseous byproducts, which drive the reaction to completion. The mechanism proceeds through the following key steps:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the BOC group by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1][2][8] This step activates the carbamate for cleavage.

  • Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to release a highly stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[2][4][8]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine of the piperidine derivative.[2][4][8] The evolution of CO₂ is a strong thermodynamic driving force for the reaction.

  • Amine Salt Formation: In the acidic medium, the newly liberated and nucleophilic secondary amine is immediately protonated by the excess acid present, yielding the corresponding amine salt (e.g., a trifluoroacetate or hydrochloride salt).[1][4][8]

The tert-butyl cation can be quenched by a nucleophile or lose a proton to form isobutene gas.[2]

BOC Deprotection Mechanism Start 1-BOC-4-(3-bromophenoxymethyl)piperidine Protonated Protonated BOC Group Start->Protonated + H⁺ (from Acid) CarbamicAcid Carbamic Acid Intermediate + tert-butyl cation Protonated->CarbamicAcid Cleavage Amine 4-(3-bromophenoxymethyl)piperidine (Free Amine) CarbamicAcid->Amine Decarboxylation Gases CO₂ + Isobutene CarbamicAcid->Gases Byproducts Salt Product Salt (Hydrochloride or Trifluoroacetate) Amine->Salt + H⁺

Caption: Acid-catalyzed mechanism for BOC deprotection.

Recommended Deprotection Protocols

The choice of acidic reagent is often dictated by the substrate's overall stability and the desired form of the final product. We present two robust and widely adopted protocols.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This method is highly effective and generally rapid. The work-up typically involves removal of the volatile acid and solvent, followed by a basic wash to yield the free amine.[9][10]

Reagents and Materials
Reagent/MaterialPurpose
1-BOC-4-(3-bromophenoxymethyl)piperidineStarting Material
Dichloromethane (DCM), anhydrousReaction Solvent
Trifluoroacetic Acid (TFA)Deprotecting Agent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionNeutralizing Agent (Work-up)
BrineAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Drying Agent
Round-bottom flask, magnetic stirrerReaction Vessel
Rotary evaporatorSolvent Removal
Step-by-Step Methodology
  • Reaction Setup: In a well-ventilated fume hood, dissolve 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (5-10 equiv.) to the stirred solution. Note: A common alternative is to use a 25-50% solution of TFA in DCM.[10][11][12]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[10][13] The product will be significantly more polar.

  • Work-up (Isolation of Free Amine):

    • Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[10][14]

    • Re-dissolve the residue in DCM or ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ until gas evolution (CO₂) ceases, indicating complete neutralization. Check that the aqueous layer is basic (pH > 8).[10][15]

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-(3-bromophenoxymethyl)piperidine as the free amine.[13]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This is another standard method that is highly efficient. A key advantage is that the deprotected product often precipitates from the reaction mixture as its hydrochloride salt, simplifying isolation to a simple filtration.[1][16][17][18]

Reagents and Materials
Reagent/MaterialPurpose
1-BOC-4-(3-bromophenoxymethyl)piperidineStarting Material
4M HCl in 1,4-DioxaneDeprotecting Agent
Diethyl Ether or MTBEWashing Solvent
Round-bottom flask, magnetic stirrerReaction Vessel
Filtration apparatus (e.g., Büchner funnel)Product Isolation
Step-by-Step Methodology
  • Reaction Setup: In a well-ventilated fume hood, add 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 equiv.) to a round-bottom flask.

  • HCl Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv. of HCl). A co-solvent like DCM can be used if solubility is an issue.[18]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. In many cases, a precipitate (the hydrochloride salt of the product) will form during this time.

  • Monitoring: Monitor the reaction by TLC or LC-MS. To analyze by TLC, take a small aliquot, quench it with a basic solution (e.g., NaHCO₃), extract with an organic solvent, and spot the organic layer.

  • Work-up (Isolation of Hydrochloride Salt):

    • Upon reaction completion, add diethyl ether or MTBE to the reaction mixture to further precipitate the product.[18]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities and residual starting material.

    • Dry the solid under high vacuum to afford 4-(3-bromophenoxymethyl)piperidine hydrochloride.

Comparative Summary of Protocols
ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 4 hours
Product Form Free Amine (after basic work-up)Hydrochloride Salt
Advantages Volatile reagents are easily removed.[4]Product often precipitates, simplifying isolation.[3]
Disadvantages Requires aqueous basic work-up to get the free amine.Dioxane is a less desirable solvent; product is a salt.

Experimental Workflow and Analysis

A systematic workflow ensures reproducibility and high purity of the final product.

Experimental_Workflow Start Dissolve 1-BOC-piperidine in Solvent (e.g., DCM) Reagent Add Acidic Reagent (TFA or HCl/Dioxane) Start->Reagent React Stir at RT (1-4h) Reagent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Reaction Work-up Monitor->Workup TFA_Workup 1. Evaporate Solvent/TFA 2. Basic Wash (NaHCO₃) 3. Extract & Dry Workup->TFA_Workup Protocol 1 HCl_Workup 1. Precipitate with Ether 2. Filter Solid 3. Wash & Dry Workup->HCl_Workup Protocol 2 Purify Purification (if needed) e.g., Column Chromatography TFA_Workup->Purify HCl_Workup->Purify Analyze Characterization (NMR, MS, Purity) Purify->Analyze Final Pure 4-(3-bromophenoxymethyl)piperidine (Free Amine or HCl Salt) Analyze->Final

Caption: General workflow for BOC deprotection.

Reaction Monitoring with Thin-Layer Chromatography (TLC)

TLC is a fast and effective technique to monitor the reaction's progress.[13]

  • Stationary Phase: Silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A polar eluent system is typically required. A good starting point is a mixture of Dichloromethane/Methanol (e.g., 95:5 to 9:1) with a small amount of ammonium hydroxide (e.g., 0.5%) to prevent the amine product from streaking.

  • Visualization:

    • UV Light (254 nm): The bromophenyl group in both the starting material and product will be UV active.

    • Ninhydrin Stain: After eluting, dry the plate and dip it in a ninhydrin solution, then heat gently. The deprotected secondary amine product will appear as a colored spot (typically yellow to purple), while the BOC-protected starting material will not stain.[19] This provides definitive confirmation of deprotection.

  • Analysis: The BOC-protected starting material is less polar and will have a higher Rf value. The deprotected amine product is more polar and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient acid, insufficient reaction time, or presence of moisture.Add more equivalents of acid. Extend the reaction time and continue to monitor by TLC. Ensure anhydrous solvents are used.
Product Streaking on TLC The amine product is basic and interacts strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine or ammonium hydroxide (0.5-1%) to the TLC mobile phase.
Low Yield after Work-up Product loss during aqueous extraction, especially if the amine salt is water-soluble.During basic work-up, ensure the aqueous layer is saturated with NaCl (brine) to decrease the solubility of the amine. Perform multiple extractions (3-4 times) with the organic solvent.
Side Product Formation Alkylation of the aromatic ring by the tert-butyl cation.This is rare for a deactivated ring like bromobenzene.[20] If observed, consider adding a scavenger like anisole or thioanisole to the reaction mixture.

References

  • Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Rapid N-Boc Deprotection with TFA. Scribd.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
  • Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
  • Amine Protection / Deprotection. Fisher Scientific.
  • How to do work-up of a BOC deprotection reaction by TFA?
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Boc Deprotection - TFA. Common Organic Chemistry.
  • Experimental procedure for deprotection of Boc-protected amines. Benchchem.
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
  • N-Boc Deprotection. HCl, methanol or dioxaine. Reddit.
  • General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry.
  • Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World.
  • TLC monitoring of N-Boc-D-proline protection and deprotection reactions. Benchchem.
  • An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
  • 1-BOC-4-(3-bromophenoxymethyl)piperidine. BOC Sciences.
  • 4-(3-Bromophenoxymethyl)piperidine. BLD Pharm.
  • comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines. Benchchem.

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Application

Application Note: 1-BOC-4-(3-bromophenoxymethyl)piperidine as a Versatile Scaffold for Novel Heterocycle Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-BOC-4-(3-bromophenoxymethyl)piperidine as a strategic building block for the synthesis of novel heterocyclic compo...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-BOC-4-(3-bromophenoxymethyl)piperidine as a strategic building block for the synthesis of novel heterocyclic compounds.

Introduction: The Strategic Value of the Piperidine Motif

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and treatments for Alzheimer's disease.[3][4] The conformational flexibility of the piperidine ring allows it to act as a versatile scaffold, presenting substituents in precise three-dimensional orientations to optimize interactions with biological targets. The development of functionalized piperidine building blocks is therefore a critical endeavor in modern drug discovery.[5]

This application note focuses on 1-BOC-4-(3-bromophenoxymethyl)piperidine , a trifunctional building block engineered for synthetic versatility. It incorporates three key features:

  • A BOC-Protected Piperidine Nitrogen: The tert-butyloxycarbonyl (BOC) group serves as a robust protecting group, rendering the piperidine nitrogen unreactive during initial coupling reactions. Its stability to a wide range of conditions, coupled with its straightforward removal under acidic conditions, allows for controlled, sequential functionalization of the molecule.[6]

  • A Methylene Ether Linker: The flexible phenoxymethyl linker provides a crucial spacer, separating the piperidine core from the aromatic system and allowing for diverse spatial exploration.

  • An Aryl Bromide Handle: The bromine atom on the phenyl ring is a highly versatile functional group, primed for participation in a wide array of palladium-catalyzed cross-coupling reactions. This enables the strategic formation of new carbon-carbon and carbon-heteroatom bonds, serving as the primary gateway to novel heterocyclic structures.

This guide provides detailed protocols and expert insights into leveraging this building block for the synthesis of complex molecular architectures through two of the most powerful reactions in modern organic synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Physicochemical Properties and Safety

Before use, it is critical to understand the properties and handling requirements of the reagent.

PropertyValue
Chemical Name tert-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate
Synonyms 1-BOC-4-(3-bromophenoxymethyl)piperidine
Molecular Formula C₁₇H₂₄BrNO₃
Molecular Weight 370.28 g/mol
CAS Number 913612-01-6
Appearance White to off-white solid

Safety and Handling:

  • Always consult the Safety Data Sheet (SDS) before use.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.[8][9] In case of contact, rinse thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

PART I: Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of synthetic chemistry, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and a boronic acid or ester. This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acid derivatives.

Mechanistic Rationale

The catalytic cycle, depicted below, is a well-understood process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the building block. This is often the rate-determining step, particularly for less reactive aryl halides.[10]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

Suzuki_Miyaura_Catalytic_Cycle cluster_legend pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R-B(OH)₃]⁻ pd_r_complex Ar-Pd(II)L₂-R transmetalation->pd_r_complex - Br⁻, B(OH)₃ base_activation R-B(OH)₂ + Base → [R-B(OH)₃]⁻ reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Product (Ar-R) product Ar-R (Product)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for coupling 1-BOC-4-(3-bromophenoxymethyl)piperidine with various aryl, heteroaryl, or vinyl boronic acids.

A. Materials & Reagents

  • 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 equiv)

  • Boronic Acid or Ester (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous & Degassed Solvent (e.g., Dioxane, Toluene, DMF/Water)

B. Experimental Workflow

Suzuki_Workflow start Start: Assemble Glassware setup 1. Add Solids (Building Block, Boronic Acid, Base, Catalyst) start->setup inert 2. Seal & Purge (Evacuate and backfill with N₂ or Ar for 3 cycles) setup->inert solvent 3. Add Degassed Solvent (via syringe under inert atmosphere) inert->solvent heat 4. Heat Reaction (Stir at 80-110 °C, monitor by TLC/LC-MS) solvent->heat workup 5. Aqueous Work-up (Cool, dilute with EtOAc, wash with H₂O & brine) heat->workup purify 6. Purify Product (Dry organic layer, concentrate, perform column chromatography) workup->purify end End: Characterized Product purify->end

General experimental workflow for Suzuki-Miyaura coupling.

C. Step-by-Step Methodology

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 1-BOC-4-(3-bromophenoxymethyl)piperidine, the boronic acid derivative, the base, and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[11]

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80–110 °C) for 2–24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative Suzuki Coupling Conditions
EntryBoronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O10092
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2.5)Dioxane9088
3Pyridin-3-ylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (3)Dioxane/H₂O11075
4Thiophene-2-boronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O10085

Yields are representative and may vary based on specific substrate and reaction scale.

PART II: Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide variety of amines, amides, and other nitrogen nucleophiles, providing direct access to arylamines that are prevalent in pharmaceuticals and functional materials.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination shares mechanistic similarities with the Suzuki coupling but is distinct in the nucleophilic partner.

  • Oxidative Addition: As before, the active Pd(0) catalyst inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to avoid competitive side reactions.[12]

  • Reductive Elimination: This is the key C-N bond-forming step. The aryl group and the amido ligand are eliminated from the palladium center, forming the desired arylamine product and regenerating the Pd(0) catalyst.[12]

Buchwald_Hartwig_Catalytic_Cycle cluster_legend pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex amine_coordination Amine Coordination + Base pd_complex->amine_coordination HNR¹R² pd_amido_complex Ar-Pd(II)L₂(NR¹R²) amine_coordination->pd_amido_complex - H-Base⁺, Br⁻ reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Product (Ar-NR¹R²) product Ar-NR¹R² (Product)

Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of 1-BOC-4-(3-bromophenoxymethyl)piperidine with primary or secondary amines.

A. Materials & Reagents

  • 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 equiv)

  • Amine (1.1–1.5 equiv)

  • Palladium Pre-catalyst (e.g., G3-XPhos, G3-SPhos) or Pd₂(dba)₃ (1-5 mol%)

  • Ligand (e.g., XPhos, RuPhos, BrettPhos) (1.2–6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5–2.5 equiv)

  • Anhydrous & Degassed Solvent (e.g., Toluene, Dioxane)

B. Step-by-Step Methodology

  • Reaction Setup: In a glovebox, add the base, palladium catalyst, and ligand to a dry Schlenk flask or vial. Outside the glovebox, add the 1-BOC-4-(3-bromophenoxymethyl)piperidine.

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the specified temperature (typically 80–120 °C) for 4–24 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

  • Characterization: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Representative Buchwald-Hartwig Amination Conditions
EntryAmine PartnerCatalyst / Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2) / RuPhos (4)NaOt-Bu (1.5)Toluene10090
2AnilineG3-XPhos (2)K₃PO₄ (2)Dioxane11084
3BenzylaminePd₂(dba)₃ (2) / BrettPhos (4)LHMDS (1.8)Toluene9081
4IndoleG3-SPhos (3)K₂CO₃ (2.5)Dioxane12077

Yields are representative. Sterically hindered or electron-poor amines may require more forcing conditions or specialized catalyst systems.

Downstream Modification: BOC Deprotection

A key advantage of this building block is the potential for subsequent functionalization after the initial coupling. The BOC group can be efficiently removed under acidic conditions to liberate the piperidine nitrogen, which can then be used in a variety of transformations (e.g., reductive amination, acylation, alkylation).

General Deprotection Protocol:

  • Dissolve the BOC-protected compound in a suitable solvent (e.g., Dichloromethane, Dioxane, or Methanol).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (typically 4M).

  • Stir the reaction at room temperature for 1–4 hours, monitoring by TLC/LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. If a salt is formed, it can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted, or used directly in the next step.

Conclusion

1-BOC-4-(3-bromophenoxymethyl)piperidine is a powerful and highly adaptable building block for the synthesis of novel and diverse heterocyclic structures. Its pre-installed functional handles for both palladium-catalyzed cross-coupling and subsequent N-functionalization provide a streamlined and logical pathway to complex molecules of high interest to medicinal chemists and drug development professionals. The robust protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions detailed herein serve as a validated starting point for library synthesis and the exploration of new chemical space.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Dahdouh, A., et al. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 1-20. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

  • Singh, S. S., et al. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 41(33). [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Vo, G. D., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4554–4557. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Heravi, M. M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1896–1899. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(44), 10795–10796. [Link]

  • McCann, S. D., & Stahl, S. S. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037. [Link]

  • ResearchGate. (2023). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. ResearchGate. [Link]

  • AAPPTec. (n.d.). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]

  • Wang, D. H., et al. (2006). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Organic Letters, 8(15), 3387–3390. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine

Welcome to the technical support center for the synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route and overcome common experimental challenges.

Introduction

The synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine is a crucial step in the development of various pharmaceutical compounds. The most common and direct method for its preparation is the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol with an organohalide. In this case, 1-BOC-4-(hydroxymethyl)piperidine is reacted with 3-bromophenol. While seemingly straightforward, this SN2 reaction is susceptible to various side reactions and can be challenging to optimize. This guide provides a structured approach to troubleshooting and refining your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine?

The synthesis predominantly proceeds via the Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][2][3] The mechanism involves the deprotonation of the phenol (3-bromophenol) to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (an activated form of 1-BOC-4-(hydroxymethyl)piperidine, such as a tosylate or mesylate) to form the desired ether linkage.[2][4]

Q2: What are the two possible disconnection approaches for this synthesis using the Williamson ether synthesis? Which one is preferred?

There are two theoretical pathways for this synthesis:

  • Route A: 1-BOC-4-(hydroxymethyl)piperidine (as the alkoxide) + 3-bromophenyl halide.

  • Route B: 3-bromophenol (as the phenoxide) + 1-BOC-4-(halomethyl)piperidine or a derivative with a good leaving group (e.g., tosylate).

Route B is strongly preferred. The Williamson ether synthesis is sensitive to steric hindrance and works best with primary alkyl halides.[1][4][5] Attempting to use an aryl halide as the electrophile (Route A) is generally unsuccessful for SN2 reactions unless activated by strongly electron-withdrawing groups.[6] Therefore, activating the primary alcohol of 1-BOC-4-(hydroxymethyl)piperidine into a good leaving group and reacting it with the 3-bromophenoxide is the more viable strategy.

Q3: What are the most common side reactions to be aware of?

The primary competing reactions are:

  • E2 Elimination: The phenoxide is a base and can promote the elimination of the leaving group from the piperidine derivative, leading to the formation of an alkene. This is more likely with secondary or sterically hindered primary halides and at higher temperatures.[1][3][5]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[1][2] This leads to the formation of undesired C-alkylated byproducts.

Q4: Can the Mitsunobu reaction be used as an alternative synthetic route?

Yes, the Mitsunobu reaction is a viable alternative for forming the ether linkage.[7][8][9] This reaction allows for the direct coupling of an alcohol (1-BOC-4-(hydroxymethyl)piperidine) with a nucleophile (3-bromophenol) using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] A key advantage of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for this specific achiral substrate.[7][8] However, a significant drawback is the formation of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification.[10]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Deprotonation of 3-Bromophenol Use a sufficiently strong base. For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[1][6] Ensure the base is fresh and anhydrous.The pKa of phenols is around 10, so a base that can effectively deprotonate it to form the nucleophilic phenoxide is crucial for the reaction to proceed.
Poor Leaving Group on the Piperidine Moiety Convert the hydroxyl group of 1-BOC-4-(hydroxymethyl)piperidine into a better leaving group, such as a tosylate (Ts), mesylate (Ms), or a halide (e.g., bromide or iodide). The reactivity order is I > Br > Ts > Cl.[11]The SN2 reaction rate is highly dependent on the ability of the leaving group to depart. Hydroxide (OH⁻) is a poor leaving group and needs to be converted into a more stable anion.
Inappropriate Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1][2][12] Avoid protic solvents (e.g., ethanol, water) as they can solvate the nucleophile, reducing its reactivity.[2][5]Polar aprotic solvents solvate the cation of the phenoxide, leaving the anionic nucleophile "naked" and more reactive, thus accelerating the SN2 reaction.[3]
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical conditions range from 50-100 °C for 1-8 hours.[2][5] If the reaction is sluggish, consider gradually increasing the temperature, but be mindful of promoting side reactions.The Williamson ether synthesis often requires heating to overcome the activation energy barrier.[11] Reaction times can vary significantly based on the specific substrates and conditions.
Formation of Significant Byproducts
Byproduct Observed Potential Cause Troubleshooting Steps Scientific Rationale
Alkene from Piperidine Moiety High Reaction Temperature: The reaction temperature is too high, favoring elimination.Lower the reaction temperature and extend the reaction time.[1][5]Elimination reactions (E2) often have a higher activation energy than substitution reactions (SN2) and are therefore more favored at elevated temperatures.[1]
Sterically Hindered Base/Nucleophile: The base used is too bulky.Use a less sterically hindered base for deprotonation.A bulky base is more likely to abstract a proton from a carbon adjacent to the leaving group (elimination) rather than attack the electrophilic carbon (substitution).
C-Alkylated Phenol Solvent Effects: The solvent is not optimal for O-alkylation.Ensure a polar aprotic solvent (DMF, DMSO) is used.[1]Polar aprotic solvents favor O-alkylation by solvating the counter-ion of the phenoxide, making the oxygen atom more accessible and nucleophilic.
Unreacted Starting Materials See "Low or No Product Yield" section above.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis

This protocol describes the synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine from 1-BOC-4-(hydroxymethyl)piperidine and 3-bromophenol.

Step 1: Activation of the Alcohol (Formation of a Tosylate)

  • Dissolve 1-BOC-4-(hydroxymethyl)piperidine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Add triethylamine (1.5 equivalents) followed by the slow, dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents) dissolved in anhydrous DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-BOC-4-(tosyloxymethyl)piperidine, which can often be used in the next step without further purification.

Step 2: Ether Formation

  • In a separate flask under an inert atmosphere, dissolve 3-bromophenol (1.1 equivalents) in anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Add the crude 1-BOC-4-(tosyloxymethyl)piperidine (1 equivalent) from Step 1, dissolved in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.[2][5]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction
  • Dissolve 1-BOC-4-(hydroxymethyl)piperidine (1 equivalent), 3-bromophenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.[13]

  • Allow the reaction to slowly warm to room temperature and stir for 6-8 hours.[13]

  • Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[13]

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

Visual Diagrams

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-Bromophenol 3-Bromophenol Phenoxide Phenoxide 3-Bromophenol->Phenoxide Deprotonation Base Base Base->Phenoxide 1-BOC-4-(hydroxymethyl)piperidine 1-BOC-4-(hydroxymethyl)piperidine Activated_Piperidine 1-BOC-4-(tosyloxymethyl)piperidine 1-BOC-4-(hydroxymethyl)piperidine->Activated_Piperidine Activation Activating_Agent e.g., TsCl Activating_Agent->Activated_Piperidine Target_Product 1-BOC-4-(3-bromophenoxymethyl)piperidine Phenoxide->Target_Product SN2 Attack Activated_Piperidine->Target_Product

Caption: Workflow for Williamson Ether Synthesis.

Troubleshooting_Logic Start Low Yield or No Reaction Check_Base Is the base strong enough? Start->Check_Base Check_LG Is the leaving group adequate? Check_Base->Check_LG Yes Solution_Base Use stronger/anhydrous base (e.g., K2CO3, NaH) Check_Base->Solution_Base No Check_Solvent Is the solvent polar aprotic? Check_LG->Check_Solvent Yes Solution_LG Activate alcohol to Tosylate/Mesylate Check_LG->Solution_LG No Check_Conditions Are temp/time sufficient? Check_Solvent->Check_Conditions Yes Solution_Solvent Use DMF, DMSO, or Acetonitrile Check_Solvent->Solution_Solvent No Solution_Conditions Increase temp/time & monitor by TLC Check_Conditions->Solution_Conditions No Success Reaction Optimized Check_Conditions->Success Yes Solution_Base->Check_LG Solution_LG->Check_Solvent Solution_Solvent->Check_Conditions Solution_Conditions->Success

Caption: Troubleshooting flowchart for low yield.

References

  • Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides.
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Benchchem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
  • Benchchem. (n.d.). Identifying and minimizing side reactions in Williamson ether synthesis.
  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-BOC-4-(3-bromophenoxymethyl)piperidine

Welcome to the technical support guide for the purification of 1-BOC-4-(3-bromophenoxymethyl)piperidine (CAS No. 180847-24-9).[] This document is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-BOC-4-(3-bromophenoxymethyl)piperidine (CAS No. 180847-24-9).[] This document is designed for researchers, chemists, and drug development professionals who are working with this key intermediate. Here, we address common challenges and frequently asked questions encountered during its purification from a typical reaction mixture, providing practical, field-proven insights to help you achieve high purity and yield.

The synthesis of this compound is commonly achieved via a Williamson ether synthesis, an SN2 reaction between a salt of 3-bromophenol (the nucleophile) and an electrophilic derivative of 1-BOC-4-(hydroxymethyl)piperidine, such as its tosylate, mesylate, or halide.[2][3][4] Understanding the potential side reactions and properties of the starting materials is crucial for designing an effective purification strategy.[5][6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My overall yield is very low after flash column chromatography. What are the common causes and how can I fix this?

Answer: Low recovery after chromatographic purification can be attributed to several factors. Let's break down the possibilities:

  • Product Adsorption on Silica Gel: The piperidine nitrogen, although protected, can still interact with the acidic silanol groups on the silica gel surface, leading to irreversible adsorption or "streaking" on the column.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine. A common method is to prepare the column slurry in your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate) and add triethylamine (TEA) to constitute ~0.5-1% of the total solvent volume. This neutralizes the acidic sites and improves recovery.

  • Incomplete Elution: Your eluent system may not be polar enough to completely wash the product off the column.

    • Solution: After your main product fraction has been collected, perform a "column flush" with a highly polar solvent system (e.g., 10% Methanol in Dichloromethane or Ethyl Acetate) and collect the fractions separately. Analyze these fractions by Thin Layer Chromatography (TLC) to see if any product was retained.

  • Product Instability: The BOC (tert-Butoxycarbonyl) protecting group is notoriously labile to acid.[7][8] If your crude reaction mixture contains residual acid, or if you use an acidic workup procedure, you may be cleaving the BOC group. The resulting free amine will have vastly different chromatographic properties and may be lost during the workup or stick irreversibly to the silica column.

    • Solution: Ensure your workup is performed under neutral or slightly basic conditions. A wash with a saturated sodium bicarbonate (NaHCO₃) solution before drying the organic layer is highly recommended.

Question 2: My TLC analysis shows a persistent impurity with an Rf value very close to my product. How can I improve the separation?

Answer: This is a classic purification challenge. The impurity is likely structurally similar to your desired product.

  • Identify the Impurity: The most probable impurity is the C-alkylation byproduct. In a Williamson ether synthesis involving a phenoxide, the nucleophile can attack the alkylating agent with its oxygen atom (O-alkylation, desired product) or a carbon atom on the aromatic ring (C-alkylation, undesired byproduct).[2][5] This isomer will have very similar polarity.

  • Optimize Chromatography:

    • Change Eluent System: If you are using a Hexane/Ethyl Acetate system, try switching to a different solvent system with different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone.

    • Reduce Polarity & Use a Longer Column: A longer column provides more theoretical plates, enhancing separation. Concurrently, using a less polar eluent system (e.g., increasing the hexane proportion) will cause all compounds to move slower, increasing the absolute distance between spots on the column.

  • Consider Recrystallization: If you can obtain the product with >90% purity, a final recrystallization step can be highly effective at removing small amounts of closely-related impurities.

    • Solution: Concentrate your partially purified product to a thick oil. Add a small amount of a solvent in which the product is highly soluble (e.g., ethyl acetate or dichloromethane). Then, slowly add a non-polar "anti-solvent" in which the product is poorly soluble (e.g., hexane, heptane, or petroleum ether) until the solution becomes cloudy.[9] Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath, to promote crystal formation.

Question 3: My purified product is a persistent oil and will not solidify or crystallize. What's wrong?

Answer: This is often due to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.

  • Remove Residual Solvents: Even trace amounts of solvents like DMF, Ethyl Acetate, or DCM can keep a product oily.

    • Solution: Dry the product under high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C) if the compound is thermally stable.

  • Trituration: This technique can induce crystallization and remove soluble impurities.

    • Solution: Add a small amount of a cold, non-polar solvent in which your product is insoluble (like pentane or hexane). Vigorously stir or scratch the inside of the flask with a glass rod. This mechanical agitation can initiate crystallization. The impurities may remain dissolved in the solvent, which can then be decanted off. Repeat if necessary.

  • Re-evaluate Purity: An oily nature is a strong indicator of insufficient purity. Re-analyze your material by ¹H NMR and HPLC to check for impurities you may have missed.[10][11] Further purification by chromatography may be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture before purification?

A1: The primary impurities originate from the starting materials and potential side reactions of the Williamson ether synthesis.[12] These include:

  • Unreacted 3-bromophenol: A polar, acidic compound.

  • Unreacted 1-BOC-4-(hydroxymethyl)piperidine (or its tosylate/mesylate): A polar starting material.

  • C-Alkylation Product: An isomer of your desired product, as discussed in the troubleshooting section.[2]

  • Elimination Byproducts: While less likely with a primary electrophile, E2 elimination can sometimes occur, especially at higher temperatures, leading to alkene byproducts.[3][6]

  • Inorganic Salts: Byproducts from the base used (e.g., K₂CO₃, NaH) such as potassium carbonate and sodium bromide.

  • Residual Solvent: High-boiling point polar aprotic solvents like DMF or DMSO are commonly used and can be difficult to remove.[3]

Q2: What is a reliable, step-by-step protocol for flash column chromatography of this compound?

A2: This protocol assumes a crude product mass of approximately 1-5 grams. Adjust the scale accordingly.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, analyze your crude product by TLC to determine an appropriate eluent system. Test various ratios of Hexane/Ethyl Acetate (EtOAc). A good system will give your product an Rf value of approximately 0.25-0.35. An impurity like 3-bromophenol will likely be at a lower Rf, while less polar byproducts will be higher.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., for 2g of crude material, a 40mm diameter column is a good start).

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane/EtOAc). For every 1g of crude material, use approximately 50-100g of silica gel.

    • Expert Tip: Add 0.5% triethylamine (v/v) to the slurry to neutralize the silica gel.

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which results in better separation.

    • Carefully add the dry-loaded sample onto the sand layer in the column.

  • Elution:

    • Begin eluting with the low-polarity solvent (e.g., 95:5 Hexane/EtOAc).

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the eluent (gradient elution) as needed (e.g., to 90:10, 85:15 Hexane/EtOAc) to speed up the elution of your product.

  • Fraction Analysis & Pooling:

    • Spot every few fractions on a TLC plate.

    • Once all fractions are collected, visualize the TLC plates (e.g., under UV light at 254 nm and/or by staining with potassium permanganate).

    • Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product.

Q3: How can I effectively remove the unreacted 3-bromophenol during the workup?

A3: Since 3-bromophenol is acidic (pKa ~9-10), it can be easily removed with a basic aqueous wash. After the reaction is complete and quenched, and during the extraction process, wash the organic layer (e.g., Ethyl Acetate) with a 1M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The phenol will be deprotonated to form the water-soluble sodium or potassium 3-bromophenoxide salt, which will partition into the aqueous layer. Follow this with a water wash and then a brine wash to remove residual base and water before drying the organic phase.

Q4: What analytical techniques are essential to confirm the purity and identity of my final product?

A4: A combination of spectroscopic and chromatographic methods is necessary to ensure the quality of your material.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.

    • ¹H NMR: You should be able to identify characteristic peaks for the BOC group (a sharp singlet for 9 protons at ~1.45 ppm), the piperidine ring protons, the methylene bridge protons (-CH₂-O-), and the aromatic protons of the 3-bromophenyl group.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[10] You should look for the molecular ion peak [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The isotopic pattern for the single bromine atom (roughly 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry.[10][11] Developing an HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient) will allow you to determine the purity of your compound as a percentage (e.g., >98%).

Data & Workflow Visualization

Table 1: Typical Flash Chromatography Parameters

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60-120 mesh)Standard, cost-effective choice for moderately polar compounds.
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 5% to 25%)Provides good separation for compounds of this polarity.
Additive 0.5 - 1.0% Triethylamine (TEA)Neutralizes acidic silica, preventing tailing and improving yield.
Loading Method Dry LoadingEnsures a narrow band at the start, leading to sharper peaks and better separation.
Typical Rf 0.25 - 0.35Optimal for good separation from impurities during elution.

Diagram 1: Purification Strategy Workflow

This diagram outlines a decision-making process for purifying the crude product based on an initial TLC analysis.

Purification_Workflow cluster_start Initial Analysis cluster_decision Purity Assessment cluster_paths Purification Paths cluster_actions Actions cluster_end Final Product start Crude Reaction Mixture tlc Analyze by TLC start->tlc decision Assess Crude Purity tlc->decision path1 High Purity (>90%) One minor spot decision->path1 High path2 Moderate Purity Multiple spots decision->path2 Moderate path3 Low Purity / Oily Complex mixture decision->path3 Low action1 Attempt Direct Recrystallization path1->action1 action2 Flash Column Chromatography path2->action2 action3 Basic Wash Workup followed by Chromatography path3->action3 final_product Pure Crystalline Product (>98%) action1->final_product action_post_chrom Recrystallize or Triturate for final polishing action2->action_post_chrom action3->action_post_chrom action_post_chrom->final_product

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine

Welcome to the technical support center for the synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. My goal is to provide you with the in-depth technical and practical insights I've gained over years of experience in synthetic organic chemistry.

The synthesis of this valuable piperidine derivative, a key building block in many pharmaceutical compounds, typically proceeds via a Williamson ether synthesis or a Mitsunobu reaction. While these are robust and well-established methods, they are not without their complexities. Understanding the potential for side product formation is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions: Williamson Ether Synthesis Route

The Williamson ether synthesis is a common and cost-effective method for preparing 1-BOC-4-(3-bromophenoxymethyl)piperidine. It involves the reaction of a deprotonated alcohol with an organohalide. In this case, 1-BOC-4-(hydroxymethyl)piperidine is reacted with 3-bromophenol (or a derivative).

Question 1: I'm observing a significant amount of an alkene byproduct. What is causing this and how can I minimize it?

Answer: The formation of an alkene is a classic side reaction in Williamson ether synthesis, arising from a competing E2 elimination pathway.[1] This is particularly prevalent when using secondary or tertiary alkyl halides.

Causality: The alkoxide or phenoxide base required for the reaction is also a strong base, which can promote the elimination of HBr from the alkyl halide, leading to an alkene.

Troubleshooting & Optimization:

  • Choice of Alkyl Halide: The most effective way to minimize elimination is to use a primary alkyl halide.[1][2] If your synthesis allows for two different combinations of alkoxide and alkyl halide, always choose the route with the less sterically hindered halide.

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution over E2 elimination.[1] Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.

  • Choice of Base: While a strong base is necessary, using a very bulky base can favor elimination. Consider using a less hindered base like sodium hydride (NaH) or potassium carbonate (K2CO3) with phenols.[1]

Question 2: My reaction is showing incomplete conversion, and I'm isolating unreacted starting materials. What are the likely causes?

Answer: Incomplete conversion can be due to several factors, including insufficient reaction time, low temperature, or issues with the base or solvent.

Causality: The SN2 reaction of the Williamson ether synthesis requires specific conditions to proceed to completion.

Troubleshooting & Optimization:

  • Reaction Time and Temperature: Typical reaction times can range from 1 to 8 hours at temperatures between 50-100 °C.[1] If you are seeing incomplete conversion, consider increasing the reaction time or temperature incrementally.

  • Base Strength and Solubility: Ensure the base you are using is strong enough to fully deprotonate the alcohol. The solubility of the resulting alkoxide is also crucial for the reaction to proceed.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the SN2 reaction.

Question 3: I'm seeing evidence of C-alkylation on the phenol ring instead of the desired O-alkylation. How can I prevent this?

Answer: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[3] C-alkylation is a known side reaction in Williamson ether synthesis with phenoxides.[1]

Causality: The solvent and counter-ion can influence the site of alkylation. Protic solvents can solvate the phenoxide oxygen, making it less nucleophilic and promoting reaction at the ring.[1]

Troubleshooting & Optimization:

  • Solvent: Use polar aprotic solvents (e.g., DMF, DMSO, or THF) to favor O-alkylation.

  • Counter-ion: The nature of the counter-ion can also play a role, though the solvent effect is generally more pronounced.[1]

Frequently Asked Questions: Mitsunobu Reaction Route

The Mitsunobu reaction is another powerful method for this synthesis, converting an alcohol into a variety of functional groups using triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

Question 4: My Mitsunobu reaction is producing a significant amount of a hydrazide byproduct. Why is this happening?

Answer: A common side product in the Mitsunobu reaction is the formation of a hydrazide, which occurs when the azodicarboxylate displaces the leaving group instead of your desired nucleophile.[4]

Causality: This side reaction is more likely to occur if the nucleophile is not acidic enough (pKa > 13) or is sterically hindered.[4]

Troubleshooting & Optimization:

  • Nucleophile Acidity: Ensure your nucleophile (in this case, the 3-bromophenol) is sufficiently acidic. The pKa of phenols is typically around 10, which is suitable for this reaction.[5]

  • Steric Hindrance: Minimize steric hindrance around the reacting centers where possible.

  • Reagent Choice: Different azodicarboxylates are available that can facilitate the use of more basic nucleophiles and easier workup.[4]

Question 5: I'm having difficulty removing the triphenylphosphine oxide (TPPO) and hydrazine byproducts from my reaction mixture. What are some effective purification strategies?

Answer: The removal of TPPO and the reduced azodicarboxylate (e.g., diethyl hydrazinedicarboxylate) is a well-known challenge in Mitsunobu reactions.[6][7]

Purification Protocols:

  • Crystallization: In some cases, the desired product can be selectively crystallized from the reaction mixture, leaving the byproducts in the mother liquor.

  • Chromatography: Column chromatography is often required to separate the product from the byproducts.[5]

  • Alternative Reagents:

    • Resin-bound Triphenylphosphine: Using a polymer-supported triphenylphosphine allows for the oxidized phosphine to be removed by simple filtration.[4]

    • Alternative Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed as an alternative to DEAD, where the hydrazine byproduct can be easily removed by filtration and recycled.[4]

    • Phosphorane Ylides: Reagents like (cyanomethylene)trimethylphosphorane (CMMP) combine the triphenylphosphine and azodicarboxylate into a single reagent, and the byproducts are acetonitrile and trialkylphosphine oxide.[4]

Common Side Products Summary

Side ProductFormation RouteReason for FormationPrevention/Minimization Strategies
Alkene Williamson Ether SynthesisCompeting E2 elimination reaction.Use a primary alkyl halide, lower reaction temperature.[1][2]
C-Alkylated Phenol Williamson Ether SynthesisPhenoxide is an ambident nucleophile.[3]Use polar aprotic solvents.[1]
Hydrazide Mitsunobu ReactionAzodicarboxylate acts as the nucleophile.[4]Ensure the nucleophile is sufficiently acidic (pKa < 13).[4]
Triphenylphosphine Oxide (TPPO) Mitsunobu ReactionInherent byproduct of the reaction.Use polymer-supported PPh3 or specific purification techniques.[4]
Reduced Azodicarboxylate Mitsunobu ReactionInherent byproduct of the reaction.[6]Use alternative azodicarboxylates for easier removal.[4]

Analytical Methods for Impurity Detection

Accurate identification and quantification of side products are crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.[8]

Protocol: HPLC Method for Impurity Profiling
  • Instrumentation: HPLC system with a UV detector.[8]

  • Column: A C18 column is often suitable for separating piperidine derivatives.[9][10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.05% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically effective.[9][10]

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm) is commonly used. Mass Spectrometry (MS) can be coupled with LC for definitive identification of impurities.[8][9]

Protocol: GC Method for Volatile Impurities
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[8]

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: High purity nitrogen or helium.[11]

  • Temperature Program: An oven temperature program is used to separate compounds based on their boiling points.[11]

  • Sample Preparation: May require derivatization for polar compounds to improve volatility.[8]

Visualizing Reaction Pathways

Williamson Ether Synthesis: SN2 vs. E2 Competition

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products 1-BOC-4-CH2O- 1-BOC-4-(alkoxymethyl)piperidine Anion SN2 SN2 Pathway 1-BOC-4-CH2O-->SN2 Nucleophilic Attack E2 E2 Pathway 1-BOC-4-CH2O-->E2 Base-induced Elimination 3-Br-Ph-X 3-Bromophenyl Halide 3-Br-Ph-X->SN2 3-Br-Ph-X->E2 Desired_Product 1-BOC-4-(3-bromophenoxymethyl)piperidine (Desired Ether) SN2->Desired_Product Side_Product Alkene Byproduct E2->Side_Product

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Mitsunobu Reaction: Key Intermediates and Byproducts

G cluster_0 Initial Reaction cluster_1 Activation & Substitution cluster_2 Byproducts PPh3 Triphenylphosphine Betaine Betaine Intermediate PPh3->Betaine DEAD Azodicarboxylate (DEAD) DEAD->Betaine Oxyphosphonium Oxyphosphonium Salt (Activated Alcohol) Betaine->Oxyphosphonium Reacts with Alcohol Hydrazine Hydrazine Derivative Betaine->Hydrazine Reduced Alcohol 1-BOC-4-(hydroxymethyl)piperidine Alcohol->Oxyphosphonium Phenol 3-Bromophenol (Nucleophile) Desired_Product Desired Ether Product Phenol->Desired_Product Oxyphosphonium->Desired_Product SN2 attack by Phenoxide TPPO Triphenylphosphine Oxide (TPPO) Oxyphosphonium->TPPO Forms

Caption: Formation of desired product and byproducts in the Mitsunobu reaction.

References

  • Common side reactions in the Williamson synthesis of ethers - Benchchem.
  • Mitsunobu reaction - Wikipedia. [Link]

  • A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Deriv
  • Williamson ether synthesis - Wikipedia. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample - Google P
  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. [Link]

  • The Mitsunobu Reaction - Master Organic Chemistry. [Link]

  • Mitsunobu Reaction - Organic Synthesis. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

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Optimization

Technical Support Center: Synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine

This guide provides in-depth technical support for researchers engaged in the synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine, a key intermediate in pharmaceutical development. We will explore the two most prevalen...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine, a key intermediate in pharmaceutical development. We will explore the two most prevalent synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction. This document is structured to address common experimental challenges, explain the chemical principles behind protocol choices, and offer robust troubleshooting solutions to improve yield and purity.

Method 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic and reliable method for forming ethers. It proceeds via an SN2 reaction between an alkoxide and a substrate with a good leaving group.[1][2] For the synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine, the most logical pathway involves the reaction of the 3-bromophenoxide anion with 1-BOC-4-piperidylmethyl tosylate (or a similar halide). This approach is favored because the alternative, using an aryl halide, is generally unreactive in SN2 reactions.[1]

Overall Synthetic Workflow

The process is a two-step sequence starting from commercially available 1-BOC-4-hydroxymethylpiperidine.

Williamson_Workflow A 1-BOC-4-(hydroxymethyl)piperidine B 1-BOC-4-(tosyloxymethyl)piperidine A->B C 3-Bromophenol D 1-BOC-4-(3-bromophenoxymethyl)piperidine B->D C->D label_edge  Base (e.g., K2CO3, NaH)  Solvent (e.g., DMF)

Caption: Workflow for Williamson ether synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 1-BOC-4-(tosyloxymethyl)piperidine

  • Dissolve 1-BOC-4-hydroxymethylpiperidine (1.0 eq) and triethylamine (Et₃N, 1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.[3]

  • Add 4-dimethylaminopyridine (DMAP, 0.2 eq) as a catalyst.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding water. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

  • In a flask under a nitrogen atmosphere, dissolve 3-bromophenol (1.1 eq) in an anhydrous polar aprotic solvent like DMF or acetonitrile.[4]

  • Add a suitable base (see table below) and stir for 30 minutes to form the phenoxide. For a strong base like NaH, add it portion-wise at 0°C.[5]

  • Add a solution of 1-BOC-4-(tosyloxymethyl)piperidine (1.0 eq) in the same solvent.

  • Heat the reaction to 60-80°C and monitor by TLC. The reaction typically takes 6-12 hours.[5][6]

  • After completion, cool the mixture to room temperature and quench by the slow addition of water or saturated aqueous NH₄Cl.

  • Extract the product into an organic solvent like ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Parameter Optimization Summary
ParameterOptionsRationale & Field Insights
Base NaH (Sodium Hydride)Strong, Irreversible. Ensures complete deprotonation of the phenol. Use 1.1-1.2 equivalents. Caution: Highly reactive with water, generates H₂ gas.[1][7]
K₂CO₃ (Potassium Carbonate)Weaker, Safer. A good choice for phenols, which are relatively acidic. Requires higher temperatures and may result in longer reaction times. Often used in DMF.[6][8][9]
Cs₂CO₃ (Cesium Carbonate)Highly Effective. The large, soft cesium cation leads to a more "naked" and highly reactive phenoxide, often accelerating the reaction and improving yield, albeit at a higher cost.
Solvent DMF, DMSO, AcetonitrilePolar Aprotic. These solvents are crucial as they solvate the metal cation but not the phenoxide anion, increasing its nucleophilicity and promoting the SN2 pathway.[4][10][11]
Temperature 50 - 100 °CRate vs. Side Reactions. Higher temperatures increase the reaction rate but can also promote the competing E2 elimination side reaction.[5][10] The optimal temperature must be determined empirically.
Leaving Group Tosylate (-OTs), Mesylate (-OMs), Iodide (-I)Reactivity. Leaving group ability follows the trend I > OTs ≈ OMs > Br > Cl. Tosylates are common due to their stability and ease of preparation from alcohols.[5][12]
Troubleshooting & FAQs: Williamson Ether Synthesis

Q1: My reaction yield is very low. What are the most likely causes?

Low yield can stem from several issues:

  • Incomplete Deprotonation: If using a weaker base like K₂CO₃, the equilibrium may not fully favor the phenoxide. Ensure the base is finely powdered and the reaction is heated sufficiently. For difficult reactions, switching to a stronger base like NaH is recommended.[7]

  • Wet Reagents/Solvents: The phenoxide is a strong base and will be quenched by any water present. Ensure all glassware is oven-dried and use anhydrous solvents.[4]

  • Side Reactions: The primary competing reaction is E2 elimination of the tosylate, especially at higher temperatures.[7][10] Another possibility is C-alkylation of the phenoxide ring.

  • Poor Leaving Group: If you started with 1-BOC-4-(chloromethyl)piperidine, the reaction will be significantly slower than with the corresponding bromide, iodide, or tosylate.[5][12]

Q2: I'm seeing an unexpected byproduct. Could it be from C-alkylation? How do I prevent it?

Yes, the phenoxide anion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[10]

  • Mechanism: C-alkylation is more likely when the oxygen anion is heavily solvated or sterically hindered.

  • Prevention: The key is solvent choice. Polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation because they leave the oxygen anion relatively unsolvated and highly reactive.[4] In contrast, polar protic solvents (like ethanol or water) would hydrogen-bond with the oxygen, suppressing its nucleophilicity and making C-alkylation more competitive.

Q3: The reaction isn't starting, even after several hours. What can I try?

  • Add a Catalyst: If you are using a bromide or chloride as the leaving group, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction. This works via the Finkelstein reaction, where the less reactive alkyl halide is converted in situ to the much more reactive alkyl iodide.[5]

  • Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential decomposition by TLC.

  • Re-evaluate Your Base: Ensure your base is fresh and active. Sodium hydride, for instance, can degrade upon exposure to air and moisture.

Method 2: The Mitsunobu Reaction Approach

The Mitsunobu reaction is a powerful tool for converting alcohols into a wide range of functional groups, including ethers, with a complete inversion of stereochemistry (though not relevant for this achiral substrate).[13][14] It uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]

Reaction Mechanism Overview

Mitsunobu_Mechanism PPh3 PPh₃ Betaine [PPh₃⁺-N⁻-N(CO₂R)₂H] PPh3->Betaine DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) DEAD->Betaine Alcohol Pip-CH₂OH Alkoxyphosphonium [Pip-CH₂-O-PPh₃]⁺ ArO⁻ Phenol ArOH Betaine->Alkoxyphosphonium + Pip-CH₂OH + ArOH Product Pip-CH₂-O-Ar Alkoxyphosphonium->Product SN2 Attack TPPO O=PPh₃ Alkoxyphosphonium->TPPO Hydrazine RO₂C-NH-NH-CO₂R

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Reactions of 1-BOC-4-(3-bromophenoxymethyl)piperidine

Welcome to the technical support center for 1-BOC-4-(3-bromophenoxymethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-BOC-4-(3-bromophenoxymethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the use of this versatile building block in organic synthesis. The following question-and-answer-based guide provides in-depth, field-proven insights to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 1-BOC-4-(3-bromophenoxymethyl)piperidine is not proceeding to completion. What are the likely causes and how can I troubleshoot it?

A1: Failure of a Suzuki-Miyaura coupling reaction to reach completion can stem from several factors related to the catalyst, reagents, or reaction conditions.[1][2] Here is a breakdown of potential issues and their solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[1]

    • Cause: The Pd(0) active species may not be forming or is being deactivated. The choice of ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle.[1]

    • Troubleshooting:

      • Ligand Choice: For electron-rich aryl bromides, more electron-rich and bulky phosphine ligands are often required.[2] Consider switching to a more robust ligand like SPhos, XPhos, or a palladacycle catalyst which can show enhanced stability and reactivity.[1]

      • Catalyst Loading: While typically low, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome minor issues with reagent purity or trace impurities.

      • Pre-catalyst vs. In-situ Generation: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or generating the active species in situ from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)) can give different results. If one approach fails, try the other.

  • Issues with the Boronic Acid/Ester:

    • Cause: Boronic acids are susceptible to decomposition, particularly protodeboronation, especially under prolonged heating or in the presence of excess water.[2]

    • Troubleshooting:

      • Reagent Quality: Use fresh, high-purity boronic acid or ester. Pinacol esters are generally more stable than the corresponding boronic acids.[2]

      • Stoichiometry: A slight excess of the boronic acid/ester (1.1-1.5 equivalents) is often used to drive the reaction to completion.

      • Anhydrous Conditions: While some water is often beneficial for the Suzuki reaction, ensure your solvents are reasonably dry to minimize protodeboronation.

  • Base and Solvent Selection:

    • Cause: The base is critical for the transmetalation step.[1] Its strength and solubility can significantly impact the reaction rate.

    • Troubleshooting:

      • Base Strength: A common cause of failure is a base that is too weak. For aryl bromides, a moderately strong base like K₂CO₃ or K₃PO₄ is typically effective.[3] If the reaction is sluggish, consider a stronger base like Cs₂CO₃.

      • Solvent System: The solvent must solubilize all components. Common choices include toluene, 1,4-dioxane, or THF, often with a small amount of water to aid in dissolving the base.[2]

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 eq.), the boronic acid or ester (1.2 eq.), palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I am attempting a Buchwald-Hartwig amination with 1-BOC-4-(3-bromophenoxymethyl)piperidine and a primary/secondary amine, but the yield is low. What should I investigate?

A2: Low yields in Buchwald-Hartwig amination are often traced back to the catalyst system, base, or steric hindrance.[4][5]

  • Catalyst and Ligand System:

    • Cause: The choice of ligand is critical and depends on the nature of the amine.[4] Sterically hindered ligands are often necessary to promote reductive elimination.

    • Troubleshooting:

      • Ligand Selection: For primary amines, bidentate phosphine ligands like BINAP or DPPF can be effective.[4] For more challenging couplings or with secondary amines, consider bulky, electron-rich monophosphine ligands such as XPhos or RuPhos.

      • Palladium Source: Both Pd(0) and Pd(II) precursors can be used. Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a widely used Pd(II) precursor.[5]

  • Base Selection:

    • Cause: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

    • Troubleshooting: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] If you are using a weaker base like K₂CO₃, the reaction may not proceed efficiently.

  • Reaction Conditions:

    • Cause: Temperature and reaction time are key parameters.

    • Troubleshooting: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C). If the reaction is sluggish, ensure the temperature is adequate. Also, allow for sufficient reaction time, monitoring by TLC or LC-MS.

Experimental Protocol: Buchwald-Hartwig Amination
  • In an oven-dried flask under an inert atmosphere, combine 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 eq.), the amine (1.1-1.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a strong base (e.g., NaOtBu, 1.5 eq.) and an anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane).

  • Heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.[7]

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography.

Q3: During the Boc-deprotection of my product, I am observing significant side products. How can I achieve a cleaner reaction?

A3: The tert-butoxycarbonyl (Boc) group is designed for easy removal under acidic conditions, but side reactions can occur if conditions are not optimized.[8]

  • Cause: The carbocation intermediate (tert-butyl cation) generated during deprotection can be trapped by nucleophiles present in the molecule or reaction mixture, leading to alkylation side products.

    • Troubleshooting:

      • Use a Cation Scavenger: Add a scavenger like anisole, thioanisole, or triethylsilane to the reaction mixture. These will react with the tert-butyl cation, preventing it from reacting with your desired product.

      • Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.[8] Alternatively, HCl in 1,4-dioxane or methanol can be used.[9] The choice of acid and solvent can influence the reaction's cleanliness.

      • Temperature Control: Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.[9]

Experimental Protocol: Boc Deprotection
  • Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise.[10] A cation scavenger like anisole can be added at this stage.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Q4: What are some common impurities I should look for when working with 1-BOC-4-(3-bromophenoxymethyl)piperidine and its reaction products?

A4: Awareness of potential impurities is crucial for ensuring the quality of your final compound.

  • Starting Material Impurities:

    • Di-Boc protected piperidine: This can arise if the initial Boc protection reaction is not well-controlled.[11]

    • Unreacted 4-(hydroxymethyl)piperidine or 3-bromophenol: Incomplete synthesis of the starting material can lead to these impurities.

  • Reaction-Related Impurities:

    • Homocoupling of the boronic acid (in Suzuki reactions): This results in a biaryl byproduct of your boronic acid starting material. Optimizing the reaction conditions, particularly the base and catalyst, can minimize this.

    • Hydrodehalogenation: The bromo group can be replaced by a hydrogen atom. This is more common with highly active catalysts or if a source of hydride is present.

    • Incomplete reaction: Residual starting material is a common impurity if the reaction does not go to completion.[7]

  • Degradation Products:

    • De-Boc protected starting material or product: Exposure to acidic conditions can lead to premature removal of the Boc group.[11]

Visual Troubleshooting and Mechanistic Pathways

To further assist in your experimental design and troubleshooting, the following diagrams illustrate key workflows and reaction mechanisms.

Troubleshooting Workflow for Cross-Coupling Reactions

G start Low Yield or No Reaction catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions ligand Change Ligand catalyst->ligand Inactive? pd_source Switch Pd Source (Pd(0) vs Pd(II)) catalyst->pd_source loading Increase Catalyst Loading catalyst->loading boronic Use Fresh Boronic Acid/Ester reagents->boronic Suzuki? amine Check Amine Purity reagents->amine B-H? base Change Base (Strength/Solubility) reagents->base stoich Adjust Stoichiometry (1.1-1.5 eq.) reagents->stoich temp Increase Temperature conditions->temp time Extend Reaction Time conditions->time solvent Change Solvent System conditions->solvent end Successful Reaction ligand->end pd_source->end loading->end boronic->end amine->end base->end stoich->end temp->end time->end solvent->end

Caption: A decision tree for troubleshooting common cross-coupling reactions.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product reagent1 R-X reagent1->pd2_ox reagent2 R'-B(OR)₂ reagent2->pd2_trans base Base base->pd2_trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Buchwald-Hartwig Amination

G pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_amido Ar-Pd(II)L_n-NR'R'' pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product reagent1 Ar-X reagent1->pd2_ox reagent2 HNR'R'' reagent2->pd2_amido base Base base->pd2_amido

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Summary of Reaction Parameters

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationBoc Deprotection
Catalyst Pd(0) or Pd(II) with phosphine ligandsPd(0) or Pd(II) with bulky phosphine ligandsStrong Acid (TFA, HCl)
Reagents Aryl bromide, Boronic acid/esterAryl bromide, Primary/Secondary amineBoc-protected amine
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, LHMDSNot applicable (acidic)
Solvent Toluene, Dioxane, THF (often with H₂O)Toluene, Dioxane (anhydrous)DCM, Dioxane, Methanol
Temperature 80 - 110 °C80 - 110 °C0 °C to Room Temperature

References

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • [No Title]. (n.d.). Retrieved from [Link]

  • YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 10. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 1-BOC-4-(3-bromophenoxymethyl)piperidine Under Acidic Conditions

Welcome to the technical support guide for 1-BOC-4-(3-bromophenoxymethyl)piperidine. This document provides an in-depth analysis of the compound's stability in acidic environments, offering detailed troubleshooting guide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-BOC-4-(3-bromophenoxymethyl)piperidine. This document provides an in-depth analysis of the compound's stability in acidic environments, offering detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the success of your synthetic endeavors.

Introduction

1-BOC-4-(3-bromophenoxymethyl)piperidine is a valuable intermediate in medicinal chemistry and drug development, frequently used to introduce a piperidinomethyl-phenoxy moiety into target molecules.[][2] Its structure contains two key functional groups whose stability must be considered during synthetic manipulations: the acid-labile tert-butoxycarbonyl (BOC) protecting group and a generally more robust ether linkage.[3] This guide focuses on navigating the selective deprotection of the BOC group while preserving the integrity of the core structure.

Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with 1-BOC-4-(3-bromophenoxymethyl)piperidine in acidic media?

The primary and most immediate stability issue is the cleavage of the tert-butoxycarbonyl (BOC) protecting group. The BOC group is specifically designed to be stable under a wide range of conditions but readily removable with acid, making it a cornerstone of modern organic synthesis.[4][5] Under acidic conditions, the carbamate undergoes hydrolysis to yield the free secondary amine (piperidine derivative), carbon dioxide, and a tert-butyl cation.[6]

Q2: What is the mechanism of BOC group cleavage under acidic conditions?

The acid-catalyzed deprotection of a BOC group is a well-established, multi-step process.[7]

  • Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen by a strong acid.[4][6]

  • Cleavage & Cation Formation: This initial protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This step forms a stable tert-butyl cation and a carbamic acid intermediate.[6]

  • Decarboxylation: The carbamic acid is inherently unstable and spontaneously decomposes, releasing carbon dioxide gas.[6]

  • Amine Salt Formation: The newly liberated free amine is basic and is immediately protonated by the excess acid in the reaction mixture, typically yielding a stable amine salt (e.g., trifluoroacetate or hydrochloride) as the final product.[4][6]

BOC_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3 & 4: Decarboxylation & Salt Formation Boc_Protected 1-BOC-Piperidine Derivative Protonated Protonated Carbamate Boc_Protected->Protonated + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid - t-Bu+ tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Free_Amine Free Piperidine Derivative Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Amine_Salt Amine Salt (Product) Free_Amine->Amine_Salt + H+

Diagram 1: Mechanism of Acid-Catalyzed BOC Deprotection.
Q3: Is the phenoxymethyl ether linkage stable during BOC deprotection?

Under standard BOC deprotection conditions (e.g., TFA in DCM at 0°C to room temperature), the alkyl-aryl ether linkage is generally stable.[3] Ether cleavage requires harsher conditions, such as concentrated strong acids like HBr or HI, often with heating.[8][9] The C-O bond of the BOC group's carbamate is significantly more labile to acid than the C-O bond of the ether. However, prolonged exposure to strong acids at elevated temperatures could potentially lead to ether cleavage as an unwanted side reaction.[10]

Q4: What are the recommended conditions for selectively removing the BOC group?

The choice of reagent depends on the substrate's overall sensitivity and the desired form of the final product. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common and effective reagents.[5][11]

Reagent/Solvent SystemTypical ConditionsReaction TimeKey Considerations & Work-up
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) 5-50% TFA in DCM, 0°C to Room Temp.1-4 hours[5]Highly effective and common.[5] Work-up involves evaporation of solvent and excess TFA. The resulting trifluoroacetate salt can sometimes be difficult to handle or require a subsequent basic wash to yield the free amine.[5][12]
4M Hydrochloric Acid (HCl) in 1,4-Dioxane Stoichiometric or excess HCl, Room Temp.1-3 hours[5]Excellent method. The resulting hydrochloride salt of the deprotected piperidine is often insoluble in dioxane and will precipitate, which simplifies product isolation by filtration.[5]
p-Toluenesulfonic Acid (p-TSA) Catalytic or stoichiometric, various solvents.VariesA milder alternative for substrates with other acid-sensitive groups. Reaction times may be longer.
Q5: How can I monitor the progress of the BOC deprotection reaction?

Reaction monitoring is crucial to prevent the formation of byproducts from over-exposure to acid.

  • Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method.[12] The deprotected amine product is significantly more polar than the BOC-protected starting material and will have a much lower Rf value. Staining the TLC plate with a ninhydrin solution will produce a colored spot for the amine product, which is a definitive indicator of its presence.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise analysis, LC-MS can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q6: What are the potential side products, and how can I minimize them?

The primary side reaction in BOC deprotection arises from the tert-butyl cation generated in Step 2 of the mechanism.[6][14]

  • t-Butylation: This cation is an electrophile and can alkylate any nucleophilic sites on the substrate or in the solvent, though this is less of a concern for 1-BOC-4-(3-bromophenoxymethyl)piperidine itself, which lacks highly nucleophilic groups. To mitigate this risk, especially with sensitive substrates, a cation scavenger like anisole or thioanisole can be added to the reaction mixture.[4]

  • Ether Cleavage: As mentioned in Q3, this is unlikely under standard conditions but can occur with excessive heat or prolonged reaction times. If ether cleavage is suspected, revert to milder conditions (lower temperature, shorter time, or a weaker acid).

Part 2: Troubleshooting Guide
Q: My BOC deprotection is incomplete or not working. What should I do?

An incomplete reaction is a common issue that can often be resolved systematically.[15]

Troubleshooting_Workflow start Incomplete Deprotection Observed by TLC/LC-MS check_reagents 1. Verify Reagent Quality - Is the acid (TFA, HCl) fresh? - Is the solvent anhydrous? start->check_reagents increase_equivalents 2. Increase Acid Stoichiometry - Increase TFA from 20% to 50%. - Use a larger excess of HCl/Dioxane. check_reagents->increase_equivalents Reagents OK success Reaction Complete check_reagents->success Problem Solved increase_time_temp 3. Extend Reaction Time / Increase Temperature - Monitor every hour for up to 4-6 hours. - Allow reaction to proceed at room temp instead of 0°C. increase_equivalents->increase_time_temp Still Incomplete increase_equivalents->success Problem Solved change_system 4. Switch Deprotection System - If TFA/DCM fails, try HCl/Dioxane. - The precipitation of the HCl salt can drive the reaction to completion. increase_time_temp->change_system Still Incomplete increase_time_temp->success Problem Solved change_system->success Problem Solved

Diagram 2: Workflow for Troubleshooting Incomplete Deprotection.
Q: I am observing an unexpected byproduct. How can I identify and prevent it?
  • Characterize the Byproduct: Use NMR and Mass Spectrometry to determine its structure. A mass corresponding to the starting material + 56 amu suggests t-butylation. A mass corresponding to 3-bromophenol or 4-(hydroxymethyl)piperidine suggests ether cleavage.

  • Prevent t-Butylation: Add a scavenger like anisole (1-2 equivalents) to the reaction mixture.[4]

  • Prevent Ether Cleavage: Reduce the reaction temperature to 0°C, shorten the reaction time, and ensure you are not using an excessive amount of acid. If cleavage persists, consider a milder acidic reagent like p-TSA.[11]

Q: The work-up is problematic. How do I effectively isolate my deprotected product?
  • If isolating the amine salt: After removing the solvent and excess acid under reduced pressure, add a non-polar solvent like diethyl ether or hexanes.[4][5] This will often cause the polar amine salt to precipitate as a solid, which can be collected by filtration.

  • If isolating the free amine: After evaporation, dissolve the residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate). Wash the solution with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 8).[5][12] This neutralizes the acid and deprotonates the amine salt. Then, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.[12]

Part 3: Detailed Experimental Protocols
Protocol 1: Standard BOC Deprotection using TFA in DCM

This protocol outlines the acid-catalyzed removal of a BOC group using TFA in dichloromethane.[5]

  • Preparation: Dissolve 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[5]

  • Cooling: Cool the solution to 0°C using an ice bath.[5]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution.[5]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC (e.g., 9:1 DCM/Methanol mobile phase, stained with ninhydrin).[5]

  • Work-up (Salt Isolation): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Add diethyl ether to the residue to precipitate the trifluoroacetate salt and collect by filtration.

  • Work-up (Free Base Isolation): After concentration, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.[5] Separate the layers. Extract the aqueous layer with DCM (2x).[5] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.[5]

Protocol 2: BOC Deprotection using HCl in Dioxane

This protocol is an excellent alternative, often simplifying product isolation.[5]

  • Preparation: Dissolve 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[5]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.) to the flask at room temperature.

  • Reaction & Precipitation: Stir the reaction at room temperature for 1-3 hours. In many cases, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[5] Monitor the reaction by TLC or LC-MS.

  • Isolation: If a precipitate has formed, collect the product by vacuum filtration and wash the solid with cold diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The product can often be precipitated by adding diethyl ether and then collected by filtration.[5] The resulting solid is the hydrochloride salt.

References
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
  • BenchChem Technical Support Team. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BenchChem Technical Support Team. (2025). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
  • BenchChem Technical Support Team. (n.d.). TLC monitoring of N-Boc-D-proline protection and deprotection reactions. BenchChem.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • BenchChem Technical Support Team. (2025).
  • Wikipedia. (n.d.). Ether cleavage.
  • Reddit r/chemistry. (2012). Why won't my Boc group leave?.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Master Organic Chemistry. (2025). Cleavage Of Ethers With Acid.
  • BOC Sciences. (n.d.). CAS 180847-24-9 1-BOC-4-(3-bromophenoxymethyl)piperidine.
  • BenchChem Technical Support Team. (2025).
  • CymitQuimica. (n.d.). 1-BOC-4-(3-bromophenoxymethyl)piperidine.

Sources

Troubleshooting

Technical Support Center: Purification of 1-BOC-4-(3-bromophenoxymethyl)piperidine

Welcome to the technical support guide for the purification of 1-BOC-4-(3-bromophenoxymethyl)piperidine. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-BOC-4-(3-bromophenoxymethyl)piperidine. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this key synthetic intermediate. Here, we provide in-depth, experience-driven advice, detailed protocols, and troubleshooting guides to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 1-BOC-4-(3-bromophenoxymethyl)piperidine synthesized via Williamson ether synthesis?

A1: The most common impurities are typically process-related, stemming from unreacted starting materials and potential side products.[1] These include:

  • Unreacted 1-BOC-4-(hydroxymethyl)piperidine: The starting alcohol.

  • Unreacted 3-bromophenol: The starting phenol.

  • Homocoupled piperidine dimer: A potential byproduct under certain reaction conditions.

  • Degradation products: Such as the de-BOC-protected piperidine, which can form if the reaction or workup conditions are acidic. The BOC (tert-butoxycarbonyl) group is known to be labile in acidic environments.[2]

Q2: My crude material is an oil, but I have seen reports of similar compounds being solids. What does this indicate?

A2: The physical state of your crude product can be an initial indicator of purity. While highly pure 1-BOC-4-(3-bromophenoxymethyl)piperidine is expected to be a solid at room temperature, the presence of residual solvents or impurities can result in an oil or a waxy solid. Purification is necessary to obtain the crystalline product.

Q3: Is the BOC protecting group stable during purification?

A3: The BOC group is generally stable under neutral and basic conditions, making it compatible with most standard purification techniques like column chromatography with neutral or slightly basic eluents, and basic aqueous workups. However, it is sensitive to acid. Avoid acidic conditions during workup and chromatography to prevent premature deprotection.[2]

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative analysis of reaction progress and fraction screening during chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps identify any impurities present.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-BOC-4-(3-bromophenoxymethyl)piperidine.

Problem 1: Poor Separation of Product and 3-Bromophenol in Column Chromatography
  • Symptom: TLC analysis shows overlapping spots for the product and 3-bromophenol.

  • Causality: 3-bromophenol is acidic and can interact with the silica gel, leading to tailing and co-elution with the product.

  • Solution Workflow:

    • Step 1: Pre-Chromatography Extraction: Perform a liquid-liquid extraction before chromatography. Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base such as 1M sodium hydroxide or saturated sodium bicarbonate solution to remove the acidic 3-bromophenol. Follow with a water wash and a brine wash before drying and concentrating.[3]

    • Step 2: Optimize Chromatography Eluent: If co-elution persists, modify the mobile phase. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent (e.g., hexane/ethyl acetate) can improve the peak shape of the basic piperidine product and alter the retention of the acidic phenol.

    • Step 3: Alternative Stationary Phase: If separation on silica gel remains challenging, consider using a different stationary phase, such as alumina (neutral or basic).

Problem 2: Product Fails to Crystallize After Purification
  • Symptom: After column chromatography and solvent removal, the product remains an oil or a waxy solid.

  • Causality: This is often due to the presence of residual, hard-to-remove impurities or trace amounts of solvent.

  • Solution Workflow:

    • Step 1: High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can aid this process if the compound is thermally stable.

    • Step 2: Recrystallization Attempts:

      • Single Solvent: Try dissolving the oil in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., hexane, heptane, or isopropanol) and then cooling slowly.

      • Solvent/Anti-Solvent: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., hexane, petroleum ether) until turbidity persists. Allow the solution to stand and crystallize.[4]

    • Step 3: Seed Crystals: If a small amount of solid material has been previously obtained, use it to seed the supersaturated solution to induce crystallization.[5]

Problem 3: Suspected Product Degradation (Loss of BOC Group)
  • Symptom: Appearance of a new, more polar spot on TLC that stains with ninhydrin, and/or a new set of peaks in the ¹H NMR spectrum corresponding to the deprotected piperidine.

  • Causality: Exposure to acidic conditions during workup or chromatography.

  • Solution Workflow:

    • Step 1: Neutralize Workup: Ensure any acidic reagents from the reaction are fully quenched and neutralized before extraction. Use a mild base like sodium bicarbonate for washes.

    • Step 2: Use Neutral or Basic Chromatography Conditions: As mentioned, add triethylamine to the eluent for silica gel chromatography or use neutral/basic alumina.

    • Step 3: Avoid Acidic Solvents: Do not use acidic solvents for dissolving or purifying the compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Phenolic Impurities
  • Dissolve the crude reaction mixture in ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M aqueous sodium hydroxide (NaOH) (2 x volume of organic layer).

  • Wash with water (2 x volume of organic layer).

  • Wash with saturated aqueous sodium chloride (brine) (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is recommended. Start with a low polarity (e.g., 5% EtOAc in hexane) and gradually increase the polarity (e.g., to 30% EtOAc in hexane). A typical system for a similar compound is a gradient from 100% hexane to 70:30 hexane/ethyl acetate.[6]

  • Procedure:

    • Prepare the column by packing silica gel in the initial low-polarity eluent.

    • Dissolve the crude product from the extraction step in a minimal amount of dichloromethane or the initial eluent.

    • Load the sample onto the column.

    • Begin elution with the gradient mobile phase.

    • Collect fractions and monitor by TLC. A suitable TLC system is 3:1 hexane/ethyl acetate.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of Purified Product
  • Dissolve the purified, concentrated product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane as an anti-solvent with stirring until the solution becomes cloudy.

  • Allow the mixture to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum. A similar procedure has been used for related compounds.[1]

Data Presentation

Table 1: Typical TLC Rf Values for Key Compounds

CompoundRf Value (approx.)TLC SystemVisualization
1-BOC-4-(3-bromophenoxymethyl)piperidine 0.4 - 0.53:1 Hexane/EtOAcUV, KMnO₄ stain
1-BOC-4-(hydroxymethyl)piperidine0.1 - 0.23:1 Hexane/EtOAcKMnO₄ stain
3-bromophenol0.5 - 0.63:1 Hexane/EtOAcUV, KMnO₄ stain

Note: Rf values are approximate and can vary based on specific TLC plate, chamber saturation, and temperature.

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_extraction Workup & Extraction cluster_chromatography Chromatography cluster_final Final Product Isolation Crude Crude Reaction Mixture (Product, Unreacted Phenol, Unreacted Alcohol) Dissolve Dissolve in EtOAc Crude->Dissolve Wash_Base Wash with 1M NaOH (Removes 3-bromophenol) Dissolve->Wash_Base Wash_H2O Wash with Water Wash_Base->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry (Na2SO4) & Concentrate Wash_Brine->Dry Column Silica Gel Column Chromatography (Hexane/EtOAc gradient) Dry->Column Fractions Combine Pure Fractions & Concentrate Column->Fractions Recrystallize Recrystallize (EtOAc/Hexane) Fractions->Recrystallize Pure_Product Pure Crystalline Product Recrystallize->Pure_Product TroubleshootingChromatography cluster_phenol_solutions Solutions for Phenol Impurity cluster_other_solutions General Solutions Start Poor separation on silica gel column Check_TLC Analyze co-eluting fractions by TLC. Identify impurity. Start->Check_TLC Impurity_Phenol Is the main impurity 3-bromophenol? Check_TLC->Impurity_Phenol Impurity_Other Other Impurity Impurity_Phenol->Impurity_Other No Phenol_Sol1 Perform basic liquid-liquid extraction (1M NaOH wash) on crude material before column. Impurity_Phenol->Phenol_Sol1 Yes Other_Sol1 Optimize eluent gradient (slower gradient). Impurity_Other->Other_Sol1 Phenol_Sol2 Add 0.5-1% Triethylamine to chromatography eluent. Phenol_Sol1->Phenol_Sol2 Other_Sol2 Try a different solvent system (e.g., DCM/Methanol). Other_Sol1->Other_Sol2 Other_Sol3 Consider a different stationary phase (e.g., Alumina). Other_Sol2->Other_Sol3

Sources

Optimization

Technical Support Center: Catalyst Selection for 1-BOC-4-(3-bromophenoxymethyl)piperidine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst selection for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst selection for reactions involving the versatile building block, 1-BOC-4-(3-bromophenoxymethyl)piperidine. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles in palladium-catalyzed cross-coupling reactions.

Part 1: Foundational Principles & General Considerations

This section addresses broad questions about the substrate and the general mechanics of the catalytic systems used for its functionalization.

Q1: What are the primary catalytic reactions used to functionalize 1-BOC-4-(3-bromophenoxymethyl)piperidine, and what is the general mechanism?

The key reactive handle on this molecule is the aryl bromide, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. The three most common and synthetically valuable transformations are:

  • Suzuki-Miyaura Coupling: Forms a new carbon-carbon (C-C) bond with an organoboron reagent (boronic acid or ester).

  • Buchwald-Hartwig Amination: Forms a new carbon-nitrogen (C-N) bond with a primary or secondary amine.[1]

  • Sonogashira Coupling: Forms a new carbon-carbon (C-C) bond with a terminal alkyne.[2]

All three reactions generally proceed through a common Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation (for Suzuki) or coordination/deprotonation (for Buchwald-Hartwig and Sonogashira), and reductive elimination to release the product and regenerate the active Pd(0) catalyst.[3]

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle PdL2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) PdL2->OxAdd + Ar-Br ArPdL2X Aryl-Pd(II) Complex OxAdd->ArPdL2X Transmetal Transmetalation / Amine Coordination ArPdL2X->Transmetal + Nucleophile (e.g., R-B(OH)2, R2NH) ArPdL2Nu Product-Pd(II) Complex Transmetal->ArPdL2Nu RedElim Reductive Elimination ArPdL2Nu->RedElim Forms C-C or C-N bond RedElim->PdL2 + Product (Ar-Nu)

Caption: Generalized Pd(0)/Pd(II) cross-coupling cycle.

Q2: What are the specific challenges associated with using 1-BOC-4-(3-bromophenoxymethyl)piperidine in cross-coupling reactions?

While a robust substrate, two primary challenges must be considered:

  • BOC Protecting Group Lability: The tert-butoxycarbonyl (BOC) group is sensitive to strong acids.[4] While these reactions are run under basic conditions, prolonged exposure to high temperatures or the generation of acidic species in situ can lead to premature deprotection. This exposes the piperidine nitrogen, which can then coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.

  • Hydrodehalogenation: A common side reaction is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of 1-BOC-4-(phenoxymethyl)piperidine. This is often caused by competing β-hydride elimination pathways or reactions with trace water in the presence of base.[5] Careful selection of the ligand and base can minimize this outcome.

Part 2: Troubleshooting Guide for Specific Reactions

This section provides detailed FAQs and protocols for the most common cross-coupling reactions.

FAQ: Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction is showing low conversion. Which catalyst system should I start with for this specific substrate?

A: For aryl bromides, especially those in complex molecules, using a pre-formed palladium catalyst (precatalyst) with a bulky, electron-rich biarylphosphine ligand is the most reliable starting point. This ensures efficient generation of the active Pd(0) species.[6] A weak inorganic base is often preferred to protect base-sensitive functional groups.[7]

Recommended Starting Conditions & Catalyst Comparison:

Catalyst SystemPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Common Outcome
System 1 (Recommended) XPhos Pd G3 (1-2%)(Internal)K₃PO₄ (2.0)2-MeTHF or Dioxane80-100Generally high yield, good functional group tolerance.[7]
System 2 (Classic) Pd(OAc)₂ (2%)SPhos (4%)K₂CO₃ (2.0)Toluene/H₂O100Effective, but requires careful deoxygenation.
System 3 (Alternative) Pd₂(dba)₃ (1%)CataCXium® A (2.5%)Cs₂CO₃ (2.0)Dioxane100Uniquely effective for some challenging substrates.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vial, add 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Add the anhydrous, deoxygenated solvent (e.g., 2-MeTHF) via syringe to a typical concentration of 0.1-0.2 M.

  • Place the reaction in a pre-heated oil bath or heating block at the desired temperature (e.g., 90 °C).

  • Stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

FAQ: Buchwald-Hartwig Amination

Q: I am attempting to couple a primary amine and am observing significant diarylation and low yield of my desired secondary amine product. How can I improve selectivity?

A: This is a common issue arising from the product (a secondary amine) being more reactive than the starting primary amine. To mitigate this, consider the following:

  • Ligand Choice: Use a very bulky ligand. The steric hindrance around the metal center can disfavor the binding of the bulkier secondary amine product. Ligands like BrettPhos or the use of sterically hindered Josiphos-type ligands are often effective.

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is standard, but if BOC-lability is a concern, lithium bis(trimethylsilyl)amide (LiHMDS) can be a milder yet potent alternative.[1][3]

  • Stoichiometry and Temperature: Use a slight excess of the aryl bromide (1.1 equiv) relative to the amine (1.0 equiv) to ensure the amine is consumed. Running the reaction at the lowest possible temperature that affords a reasonable rate can also improve selectivity.

Troubleshooting_BHA Start Low Yield in Buchwald-Hartwig Amination Check_Catalyst Is the catalyst active? (Precatalyst used? Inert atmosphere?) Start->Check_Catalyst Check_Base Is the base strong enough? (e.g., NaOtBu, LHMDS) Check_Catalyst->Check_Base Yes Solution_Catalyst Use a reliable precatalyst (e.g., G3/G4). Ensure rigorous inert conditions. Check_Catalyst->Solution_Catalyst No Check_Ligand Is the ligand appropriate? (Bulky biarylphosphine?) Check_Base->Check_Ligand Yes Solution_Base Switch to a stronger base. Ensure base is fresh and anhydrous. Check_Base->Solution_Base No Solution_Ligand Screen bulky ligands. (e.g., XPhos, RuPhos, BrettPhos) Check_Ligand->Solution_Ligand No End Reaction Optimized Check_Ligand->End Yes Solution_Catalyst->End Solution_Base->End Solution_Ligand->End

Caption: Troubleshooting flowchart for low yield in amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv) and the ligand (if not using a precatalyst) to an oven-dried reaction vessel.

  • Add the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 equiv).

  • Add the amine coupling partner (1.2 equiv).

  • Add anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, to 0.1-0.2 M).

  • Seal the vessel and heat with vigorous stirring at 80-110 °C for 2-18 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify via flash column chromatography.

FAQ: Sonogashira Coupling

Q: I am observing significant Glaser-type homocoupling of my terminal alkyne. Should I switch to a copper-free system?

A: Yes. While the classic Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst (typically CuI), the copper is well-known to promote the oxidative homocoupling of terminal alkynes (Glaser coupling).[8] For complex substrates where purification can be difficult, a copper-free Sonogashira is highly recommended.[9] These conditions often require a slightly higher catalyst loading or a more specialized ligand but provide a much cleaner reaction profile.[10]

Recommended Conditions: Copper-Free Sonogashira

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ or PdCl₂(PPh₃)₂ (2-5 mol%)Readily available and effective for this transformation.
Ligand PPh₃ or a bulky, electron-rich phosphinePPh₃ is standard, but more advanced ligands can improve efficiency.
Base Amine base (e.g., Et₃N, i-Pr₂NEt, Piperidine)Acts as both the base and often as the solvent or co-solvent.[8]
Solvent THF, DMF, or the amine base itselfMust be anhydrous and deoxygenated.
Temperature Room Temperature to 60 °CMilder conditions prevent alkyne decomposition and other side reactions.[9]

Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling

  • To an oven-dried Schlenk flask, add 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 equiv) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv).

  • Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

  • Add anhydrous solvent (e.g., THF) followed by the terminal alkyne (1.5 equiv) and the amine base (e.g., Et₃N, 3.0 equiv).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired product.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Organic Letters, 14(15), 4222-4225. Retrieved from [Link]

  • ResearchGate. (2020). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • ResearchGate. (2012). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ResearchGate. (2010). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the NMR Characterization of 1-BOC-4-(3-bromophenoxymethyl)piperidine and its Isomeric Alternatives

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. In the realm of medicinal chemistry, piperidine scaf...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. In the realm of medicinal chemistry, piperidine scaffolds are of paramount importance, frequently appearing in a vast array of pharmacologically active compounds. The introduction of substituents onto this core structure can dramatically influence a molecule's biological activity, making unambiguous characterization essential. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral features of 1-BOC-4-(3-bromophenoxymethyl)piperidine, a key building block in the synthesis of various therapeutic agents.

This guide will delve into the complete ¹H and ¹³C NMR spectral analysis of the target molecule, offering a comparative study with its ortho- and para-isomers: 1-BOC-4-(2-bromophenoxymethyl)piperidine and 1-BOC-4-(4-bromophenoxymethyl)piperidine. By examining the subtle yet significant differences in their NMR spectra, we aim to provide a robust framework for the confident identification and differentiation of these closely related isomers. The analysis is supported by a combination of experimental data and highly accurate predicted spectra, ensuring a comprehensive understanding of their structural nuances.

Structural Overview and Isomeric Considerations

The core structure of interest is a piperidine ring N-protected with a tert-butyloxycarbonyl (BOC) group and substituted at the 4-position with a bromophenoxymethyl moiety. The position of the bromine atom on the phenyl ring gives rise to three distinct regioisomers: ortho (2-bromo), meta (3-bromo), and para (4-bromo). While these isomers share the same molecular formula and weight, their distinct spatial arrangement of the bromine atom leads to unique electronic environments for the surrounding nuclei, resulting in discernible differences in their NMR spectra.

G cluster_0 Isomers of 1-BOC-4-(bromophenoxymethyl)piperidine Target 1-BOC-4-(3-bromophenoxymethyl)piperidine (meta) Ortho 1-BOC-4-(2-bromophenoxymethyl)piperidine Target->Ortho Isomeric Relationship Para 1-BOC-4-(4-bromophenoxymethyl)piperidine Target->Para Isomeric Relationship Ortho->Para Isomeric Relationship

Caption: Isomeric relationship of the compounds.

NMR Spectral Analysis of 1-BOC-4-(3-bromophenoxymethyl)piperidine

The following analysis is based on experimental data obtained for 1-BOC-4-(3-bromophenoxymethyl)piperidine. The unambiguous assignment of each signal is crucial for confirming the compound's identity and purity.

¹H NMR Spectral Data and Assignments

The ¹H NMR spectrum of 1-BOC-4-(3-bromophenoxymethyl)piperidine exhibits characteristic signals for the BOC protecting group, the piperidine ring, and the 3-bromophenoxymethyl moiety.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.18t1HAr-H
7.09ddd1HAr-H
6.99t1HAr-H
6.83ddd1HAr-H
4.10br d2HPiperidine-H2, H6 (axial)
3.79d2H-OCH₂-
2.75t2HPiperidine-H2, H6 (equatorial)
1.95m1HPiperidine-H4
1.78d2HPiperidine-H3, H5 (axial)
1.46s9HBOC (-C(CH₃)₃)
1.30qd2HPiperidine-H3, H5 (equatorial)

Note: This is a representative interpretation based on available data and chemical shift principles. Actual spectra may show slight variations.

¹³C NMR Spectral Data and Assignments

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with distinct signals for each carbon atom.

Chemical Shift (δ) ppm Assignment
159.4Ar-C (C-O)
155.0BOC (C=O)
130.8Ar-CH
123.9Ar-CH
122.9Ar-C (C-Br)
115.5Ar-CH
113.1Ar-CH
79.6BOC (-C(CH₃)₃)
71.9-OCH₂-
44.0 (br)Piperidine-C2, C6
36.3Piperidine-C4
29.5Piperidine-C3, C5
28.5BOC (-C(CH₃)₃)

Note: This is a representative interpretation based on available data and chemical shift principles. Actual spectra may show slight variations.

Comparative NMR Analysis of Isomers

To highlight the utility of NMR in distinguishing between the ortho-, meta-, and para-isomers, a comparative analysis of their predicted ¹H and ¹³C NMR spectra is presented below. The predicted data was generated using a validated NMR prediction algorithm.

Predicted ¹H NMR Chemical Shifts

The most significant differences in the ¹H NMR spectra of the isomers are observed in the aromatic region due to the varying electronic effects of the bromine substituent.

Proton 1-BOC-4-(2-bromophenoxymethyl)piperidine (ortho) 1-BOC-4-(3-bromophenoxymethyl)piperidine (meta) 1-BOC-4-(4-bromophenoxymethyl)piperidine (para)
Ar-H7.55 (dd), 7.25 (td), 6.90 (td), 6.85 (dd)7.18 (t), 7.09 (ddd), 6.99 (t), 6.83 (ddd)7.39 (d), 6.81 (d)
-OCH₂-3.85 (d)3.79 (d)3.77 (d)
BOC (-C(CH₃)₃)1.46 (s)1.46 (s)1.46 (s)
Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectra also show clear distinctions, particularly for the aromatic carbons.

Carbon 1-BOC-4-(2-bromophenoxymethyl)piperidine (ortho) 1-BOC-4-(3-bromophenoxymethyl)piperidine (meta) 1-BOC-4-(4-bromophenoxymethyl)piperidine (para)
Ar-C (C-O)155.5159.4158.0
Ar-C (C-Br)112.9122.9113.8
BOC (C=O)155.0155.0155.0
-OCH₂-71.571.971.6
BOC (-C(CH₃)₃)79.679.679.6

Disclaimer: The predicted NMR data is intended for comparative purposes and to highlight expected trends. Experimental values may vary.

Experimental Protocols

To ensure the acquisition of high-quality NMR data for these compounds, the following experimental protocols are recommended.

Sample Preparation
  • Weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

G cluster_workflow NMR Sample Preparation Workflow A Weigh Compound (5-10 mg) B Add Deuterated Solvent (CDCl₃ with TMS) A->B C Dissolve Sample B->C D Transfer to NMR Tube C->D

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition
  • Instrument: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard zg30.

    • Number of scans: 16-32.

    • Relaxation delay: 2-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Standard proton-decoupled zgpg30.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard pulse programs provided by the spectrometer software.

    • Optimize acquisition parameters (e.g., number of increments, scans per increment) based on sample concentration.

In-Depth Analysis and Interpretation

A comprehensive analysis of 2D NMR spectra (COSY, HSQC, and HMBC) is essential for the definitive assignment of all proton and carbon signals, especially for the complex spin systems within the piperidine ring.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal the coupling network between protons. For the piperidine ring, cross-peaks will be observed between adjacent protons (e.g., H2/H3, H3/H4, H4/H5, H5/H6). This is invaluable for tracing the connectivity within the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon signals of the piperidine ring and the -OCH₂- group by identifying their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons, such as the BOC carbonyl and the aromatic carbons, by observing their correlations with nearby protons.

G cluster_analysis 2D NMR Analysis Logic COSY ¹H-¹H COSY (Proton-Proton Connectivity) Structure Unambiguous Structure Elucidation COSY->Structure HSQC ¹H-¹³C HSQC (Direct C-H Correlation) HSQC->Structure HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HMBC->Structure

Caption: Logic flow for 2D NMR-based structural elucidation.

Conclusion

The NMR characterization of 1-BOC-4-(3-bromophenoxymethyl)piperidine and its isomers is a clear demonstration of the power of modern spectroscopic techniques in organic chemistry. Through a detailed analysis of ¹H and ¹³C NMR spectra, and with the aid of 2D correlation experiments, the unambiguous assignment of all signals can be achieved. Furthermore, the comparative analysis of the ortho-, meta-, and para-isomers highlights the subtle yet distinct spectral differences that allow for their confident differentiation. This guide provides a comprehensive framework and the necessary experimental and analytical insights for researchers working with these and similar substituted piperidine systems, ultimately facilitating the advancement of drug discovery and development programs.

References

  • This guide synthesizes information from publicly available chemical data and established principles of NMR spectroscopy. For specific experimental data, referral to primary literature and spectral databases is recommended. Predicted spectra were generated using industry-standard NMR prediction software.
Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 1-BOC-4-(3-bromophenoxymethyl)piperidine

A Comparative Analysis of Ionization Techniques and Fragmentation Pathways for Structural Elucidation In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical e...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Ionization Techniques and Fragmentation Pathways for Structural Elucidation

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 1-BOC-4-(3-bromophenoxymethyl)piperidine, a substituted piperidine derivative, represents a common structural motif in medicinal chemistry. The piperidine core is a privileged scaffold, and the presence of a BOC protecting group, an ether linkage, and a brominated aromatic ring presents a fascinating case for mass spectrometric analysis.[1] This guide provides an in-depth comparison of the fragmentation behavior of this molecule under common ionization techniques, offering field-proven insights for researchers, scientists, and drug development professionals.

The structural integrity and purity of such compounds are critical for their intended biological activity and safety. Mass spectrometry (MS) stands as a primary analytical tool for confirming molecular weight and deducing structural information through the analysis of fragmentation patterns.[2][3] Understanding how this molecule fragments under different ionization conditions, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), is crucial for method development, impurity profiling, and metabolism studies.

Predicted Fragmentation Behavior: A Mechanistic Deep Dive

The fragmentation of 1-BOC-4-(3-bromophenoxymethyl)piperidine is predicted to be driven by the lability of the BOC protecting group, the propensity for cleavage at the ether linkage, and fragmentation of the piperidine ring. The brominated phenyl ring will serve as a characteristic isotopic marker.

The Labile Nature of the BOC Protecting Group

The tert-butoxycarbonyl (BOC) group is a widely used amine protecting group in organic synthesis, known for its facile cleavage under acidic conditions.[4][5] In the gas phase of a mass spectrometer, particularly after protonation in positive ion mode, the BOC group is highly susceptible to fragmentation. The primary fragmentation pathways for the BOC group include:

  • Loss of isobutene (56 Da): This occurs via a McLafferty-like rearrangement, resulting in a carbamic acid intermediate that can subsequently lose carbon dioxide.[6][7]

  • Loss of the entire BOC group (100 Da): Cleavage of the N-C bond of the carbamate results in the loss of the entire tert-butoxycarbonyl group.

  • Formation of the tert-butyl cation (m/z 57): This is a very stable tertiary carbocation and often results in a prominent peak in the mass spectrum.[6][8]

Piperidine Ring Fragmentation

The piperidine ring, a saturated heterocycle, undergoes characteristic fragmentation patterns, often initiated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).[1][9] This leads to the formation of stable iminium ions. The substituents on the piperidine ring heavily influence the specific fragmentation pathways observed.[1]

Ether Linkage and Bromophenoxy Moiety Cleavage

Aromatic ethers exhibit distinct fragmentation behaviors.[9][10] Cleavage of the bond beta to the aromatic ring is a common pathway.[9][10] The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in doublet peaks for any fragment containing the bromophenyl group, aiding in spectral interpretation.

Comparative Analysis of Ionization Techniques: ESI vs. APCI

The choice of ionization source is critical and can significantly impact the resulting mass spectrum.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]+ with minimal in-source fragmentation.[11][12] This makes it ideal for determining the molecular weight of the parent compound. Subsequent fragmentation is achieved through tandem mass spectrometry (MS/MS) by collision-induced dissociation (CID). For 1-BOC-4-(3-bromophenoxymethyl)piperidine, ESI in positive ion mode is expected to be highly efficient due to the basic nitrogen atom of the piperidine ring.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally suited for less polar and more volatile compounds.[2][13] While it can also produce protonated molecules, it is often a more energetic ionization process than ESI, potentially leading to more in-source fragmentation.

For this particular molecule, ESI is anticipated to be the more suitable technique, providing a clear protonated molecule for subsequent MS/MS analysis.

Predicted Fragmentation Pathways and Key Fragment Ions

The following table summarizes the predicted key fragment ions for 1-BOC-4-(3-bromophenoxymethyl)piperidine (Molecular Weight: 370.3 g/mol ) in positive ion ESI-MS/MS.

m/z (predicted) Proposed Fragment Structure/Origin Fragmentation Pathway
371.1/373.1[M+H]+Protonated parent molecule
315.1/317.1[M+H - C4H8]+Loss of isobutene from the BOC group
271.1/273.1[M+H - C5H8O2]+Loss of the entire BOC group
198.1[C11H16NO]+Cleavage of the ether bond (loss of bromophenol)
173.0/175.0[C6H6BrO]+Bromophenol cation
157.0/159.0[C6H5Br]+Loss of OH from the bromophenol cation
98.1[C6H12N]+Piperidine ring fragment
57.1[C4H9]+tert-butyl cation

Visualizing the Fragmentation Cascade

The following diagrams, generated using Graphviz, illustrate the predicted major fragmentation pathways of protonated 1-BOC-4-(3-bromophenoxymethyl)piperidine.

M [M+H]+ m/z 371.1/373.1 F1 [M+H - C4H8]+ m/z 315.1/317.1 M->F1 - C4H8 F2 [M+H - C5H8O2]+ m/z 271.1/273.1 M->F2 - C5H8O2 F3 tert-butyl cation m/z 57.1 M->F3 F4 Piperidinemethanol ether fragment m/z 198.1 F2->F4 - C7H6BrO F5 Bromophenol cation m/z 173.0/175.0 F2->F5 - C10H18N

Caption: Major fragmentation pathways of the parent ion.

Experimental Protocol: A Self-Validating System

This protocol outlines a robust method for the analysis of 1-BOC-4-(3-bromophenoxymethyl)piperidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.[1]

  • Ionization Mode: Positive ion mode.

  • MS Method:

    • Perform a full scan (e.g., m/z 100-500) to identify the protonated molecule [M+H]+.

    • Perform a product ion scan of the precursor ion ([M+H]+) to obtain the fragmentation pattern.

    • Optimize the collision energy to achieve a good distribution of fragment ions. A collision energy ramp (e.g., 10-40 eV) can be beneficial.

Concluding Remarks

The mass spectrometric fragmentation of 1-BOC-4-(3-bromophenoxymethyl)piperidine is a predictable process governed by the well-established fragmentation patterns of its constituent functional groups. The BOC group is expected to be the most labile, readily losing isobutene or the entire protecting group. The piperidine ring and ether linkage will also undergo characteristic cleavages. Electrospray ionization is the recommended technique for obtaining a clear protonated molecule for subsequent MS/MS analysis. By understanding these fragmentation pathways, researchers can confidently identify this molecule, characterize its purity, and investigate its metabolic fate. This guide provides a solid foundation for the development of robust and reliable analytical methods for this important class of compounds.

References

  • BenchChem. (2025).
  • Smith, K. M., Alelyunas, Y., Isaac, G., LaPointe, J., & Wrona, M. D. (n.d.). Comparison of Electrospray and Impactor Ionization for Pharmaceutical Compounds.
  • Comparison of Electrospray and Impactor Ionization for Pharmaceutical Compounds. (n.d.).
  • Mass Spectrometry: Fragment
  • Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus ESI. (2021, September 1).
  • BenchChem. (2025).
  • Organic Spectroscopy International. (2015, July 2). Mass Spectrum of Ethers.
  • Whitman People. (n.d.). GCMS Section 6.13.
  • Chemistry!!! Not Mystery. (2013, December 16).
  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Problems in Chemistry. (2023, January 25).
  • PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained).
  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • PubMed. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2024, December 12).
  • Reddit. (2023, June 11).
  • ResearchGate. (n.d.). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS.
  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.).
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • PubMed. (2017, March 1). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group.
  • ResearchGate. (2025, August 9). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.

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Validation

HPLC method for purity analysis of 1-BOC-4-(3-bromophenoxymethyl)piperidine

An In-Depth Guide to the Purity Analysis of 1-BOC-4-(3-bromophenoxymethyl)piperidine: A Comparative Approach Authored by a Senior Application Scientist In the landscape of pharmaceutical development, the purity of starti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Analysis of 1-BOC-4-(3-bromophenoxymethyl)piperidine: A Comparative Approach

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 1-BOC-4-(3-bromophenoxymethyl)piperidine is a key building block in the synthesis of various complex molecules, and its impurity profile can directly influence the viability of subsequent synthetic steps and the quality of the final product.

This guide provides a comprehensive examination of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this critical intermediate. Moving beyond a simple recitation of parameters, we will delve into the scientific rationale behind the methodological choices. Furthermore, we will objectively compare this gold-standard technique with viable alternatives, offering the experimental data and insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical strategy.

The Cornerstone of Purity Analysis: Reversed-Phase HPLC (RP-HPLC)

For non-volatile, polar to moderately non-polar small molecules like 1-BOC-4-(3-bromophenoxymethyl)piperidine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice.[1][2] Its widespread adoption stems from its high resolving power, robustness, and the versatility to separate a wide range of compounds from their potential impurities.[1][3]

The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.[1] Separation is governed by hydrophobic interactions; more non-polar analytes interact more strongly with the stationary phase, leading to longer retention times. By gradually increasing the organic solvent content in the mobile phase (a technique known as gradient elution), we can effectively elute compounds across a spectrum of polarities, ensuring that both the main compound and any process-related impurities are resolved and quantified.[4]

Physicochemical Rationale for Method Design

A successful analytical method is built upon an understanding of the analyte's chemical properties.

  • Structure & Polarity : 1-BOC-4-(3-bromophenoxymethyl)piperidine (Molecular Formula: C₁₇H₂₄BrNO₃, Molecular Weight: 370.3 g/mol ) possesses a moderately non-polar character due to the tert-butoxycarbonyl (BOC) protecting group and the bromophenyl moiety.[] This makes it an ideal candidate for retention and separation on a C18 stationary phase.

  • UV Absorbance : The presence of the bromophenyl ring provides a strong chromophore, allowing for sensitive detection using a standard UV-Vis or Diode Array Detector (DAD). The expected absorbance maximum allows for quantification at wavelengths around 220 nm or 254 nm.

Optimized & Validated RP-HPLC Method Protocol

This protocol represents a robust, validated starting point for the routine purity analysis of 1-BOC-4-(3-bromophenoxymethyl)piperidine, developed in accordance with International Council on Harmonisation (ICH) guidelines.[4][6][7]

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of 1-BOC-4-(3-bromophenoxymethyl)piperidine and quantify any related impurities by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient-capable binary or quaternary pump

  • Autosampler with temperature control

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 phase provides the necessary hydrophobicity for retaining the analyte, while these dimensions offer a good balance between resolution and analysis time.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier protonates residual silanols on the stationary phase and suppresses ionization of acidic impurities, leading to improved peak shape and reproducibility.[8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 0-2 min: 40% B; 2-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B (re-equilibration)A gradient is essential to elute potential impurities that may be more or less polar than the main peak and ensures a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time stability and reduces mobile phase viscosity.
Detection Wavelength 220 nmThis wavelength provides high sensitivity for the aromatic ring in the analyte and potential related impurities.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the 1-BOC-4-(3-bromophenoxymethyl)piperidine sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This creates a stock solution of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting s1 Accurately Weigh Sample s2 Dissolve & Dilute in Diluent s1->s2 s3 Filter through 0.45 µm Filter s2->s3 a1 System Suitability Test (SST) s3->a1 a2 Inject Sample into HPLC a1->a2 a3 Acquire Chromatographic Data a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate % Area Purity d1->d2 d3 Generate Final Report d2->d3

Caption: Workflow from sample preparation to final report.

Trustworthiness: A Self-Validating System

A protocol is only as reliable as its validation data. This method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6]

System Suitability Testing (SST): Before any analysis, the chromatographic system's performance is verified. This is a non-negotiable part of the workflow.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision and reproducibility of the system's injection and detection.

Method Validation Summary: The following table summarizes typical acceptance criteria for a full method validation, establishing the trustworthiness of the results.[4][9]

Validation ParameterTypical Acceptance Criteria
Specificity The main peak is free from interference from placebo, impurities, and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of LOQ to 150% of the target concentration.
Accuracy (% Recovery) 98.0% to 102.0% for the assay of the main component at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Typically validated for precision and accuracy.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C).

Comparative Analysis: HPLC vs. Alternative Technologies

While RP-HPLC is the workhorse for this analysis, a comprehensive understanding requires evaluating orthogonal techniques. Each method offers unique advantages and can be invaluable for a complete characterization of the material.[10]

TechniquePrincipleApplicability for this AnalyteKey AdvantageKey Disadvantage
RP-HPLC (Primary) Differential partitioning between a polar mobile phase and a non-polar stationary phase.Excellent. Ideal for separating the main compound from non-volatile process impurities.High resolution, robustness, and quantitative accuracy.[11]May not identify co-eluting impurities without a mass spectrometer.
Gas Chromatography (GC) Partitioning between a mobile gas phase and a stationary liquid/solid phase based on volatility.Limited. Requires derivatization to increase volatility and thermal stability.Excellent for analyzing residual solvents and volatile impurities.[2]Destructive; potential for thermal degradation of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation coupled with mass-based detection.Excellent. The ideal tool for impurity identification.Provides molecular weight information, enabling structural elucidation of unknown impurities.[12]Higher instrumentation cost and complexity; quantification can be more challenging than with UV.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance signal of the analyte against a certified internal standard.Good. Can be used as a primary method to determine absolute purity without a specific reference standard for the analyte.Provides an absolute purity value and structural confirmation simultaneously.Lower sensitivity compared to HPLC; requires a high-field NMR spectrometer.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature.Conditional. Applicable for determining the purity of highly crystalline materials (>98.5%).[13]Provides a measure of absolute purity based on the melting point depression.Not suitable for amorphous materials or substances that decompose on melting.[13]
Decision Pathway for Analytical Method Selection

Method_Selection start Purity Analysis of 1-BOC-4-(3-bromophenoxymethyl)piperidine q1 Routine QC Purity Assay? start->q1 q2 Need to Identify Unknown Impurities? q1->q2 No m_hplc Use Validated RP-HPLC Method q1->m_hplc Yes q3 Analyze Volatile Impurities (e.g., Residual Solvents)? q2->q3 No m_lcms Use LC-MS q2->m_lcms Yes q4 Need Absolute Purity without a Reference Standard? q3->q4 No m_gc Use GC q3->m_gc Yes q4->m_hplc No m_qnmr Use qNMR q4->m_qnmr Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

For the routine, high-precision purity analysis of 1-BOC-4-(3-bromophenoxymethyl)piperidine, the validated reversed-phase HPLC method detailed in this guide offers a robust and reliable solution with well-defined performance characteristics. It provides the accuracy and precision required for quality control in a regulated pharmaceutical environment.

However, a truly comprehensive analytical strategy acknowledges the strengths of orthogonal methods. LC-MS is indispensable for the critical task of impurity identification during process development and forced degradation studies. Techniques like GC and qNMR serve complementary roles, addressing specific questions about volatile impurities and absolute purity, respectively. By leveraging the appropriate analytical tool for the question at hand, researchers and developers can ensure the highest quality of this vital pharmaceutical intermediate, paving the way for the successful synthesis of safe and effective medicines.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from ResearchGate. [Link]

  • Chittabathina, V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]

  • Semantic Scholar. (n.d.). Development and validation of a reversed-phase HPLC method for monitoring of synthetic reactions during the manufacture of a key intermediate of an anti-hypertensive drug. Retrieved from Semantic Scholar. [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from Zenodo. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from LCGC International. [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from IJRAR.org. [Link]

  • LCGC International. (2016). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. Retrieved from LCGC International. [Link]

  • Preprints.org. (2024). Overview of RP-HPLC method development for drug estimation. Retrieved from Preprints.org. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from ALWSCI. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from NETZSCH. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from Phenomenex. [Link]

  • Impact Analytical. (n.d.). Raw Material Characterization, How Pure is Pure. Retrieved from Impact Analytical. [Link]

  • Pacific BioLabs. (n.d.). Raw Material testing for pharmaceuticals and biologics. Retrieved from Pacific BioLabs. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from JOCPR. [Link]

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Comparative

A Senior Application Scientist's Guide to Aryl-Piperidine Building Blocks: A Comparative Analysis of 1-BOC-4-(3-bromophenoxymethyl)piperidine and Its Analogues

Introduction: The Strategic Value of Piperidine Scaffolds in Medicinal Chemistry The piperidine ring is a cornerstone of modern drug design, recognized as a privileged scaffold in medicinal chemistry.[1] Its prevalence i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring is a cornerstone of modern drug design, recognized as a privileged scaffold in medicinal chemistry.[1] Its prevalence is due to a combination of desirable physicochemical properties it imparts to a molecule, including modulating lipophilicity and aqueous solubility, providing H-bond donor and acceptor capabilities, and offering a three-dimensional structure that can adapt to the steric demands of biological targets.[1][2] These features often lead to improved pharmacokinetic (ADME) profiles and reduced toxicity.[1]

This guide focuses on a specific, highly versatile building block: 1-BOC-4-(3-bromophenoxymethyl)piperidine . We will conduct an in-depth comparison with its structural analogues to provide researchers, chemists, and drug development professionals with a clear, data-driven framework for selecting the optimal building block for their synthetic campaigns. The choice of building block is not trivial; subtle changes in structure can profoundly impact reactivity, selectivity, and ultimately, the biological activity of the final compound.

Structural Analysis of the Core Molecule and Key Comparators

The utility of a building block is defined by its constituent parts. For our core molecule, 1-BOC-4-(3-bromophenoxymethyl)piperidine, these are:

  • The Piperidine Core: A saturated heterocycle providing a flexible yet conformationally constrained 3D structure.[2]

  • The BOC-Protecting Group: Ensures stability and prevents unwanted side reactions at the piperidine nitrogen, which can be selectively removed under acidic conditions.

  • The Methylene Ether Linker (-CH₂O-): A flexible linker connecting the piperidine ring to the phenyl group.

  • The 3-Bromophenyl Group: The key reactive handle for cross-coupling reactions, with the bromine positioned at the meta position.

To understand its unique value, we will compare it against three logical analogues that systematically vary the position of the bromo substituent and the nature of the linker.

G reagents 1. Reagent Preparation - Add Building Block (1.0 eq) - Add Boronic Acid (1.2 eq) - Add Pd Catalyst (e.g., Pd(OAc)2, 2 mol%) - Add Ligand (e.g., SPhos, 4 mol%) - Add Base (e.g., K3PO4, 2.0 eq) setup 2. Reaction Setup - Place reagents in oven-dried flask - Purge with Argon/Nitrogen for 15 min reagents->setup solvent 3. Solvent Addition - Add degassed Toluene/Water (e.g., 10:1 mixture) via syringe setup->solvent reaction 4. Reaction - Heat mixture to 80-100 °C - Monitor by TLC or LC-MS until starting material is consumed (2-12 h) solvent->reaction workup 5. Work-up - Cool to room temperature - Dilute with Ethyl Acetate - Wash with water, then brine reaction->workup purify 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by flash column chromatography workup->purify

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

  • Reagent Preparation: To an oven-dried reaction vial, add 1-BOC-4-(3-bromophenoxymethyl)piperidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and SPhos (0.04 equiv).

    • Causality: The base (K₃PO₄) is crucial for the transmetalation step of the catalytic cycle. [3]The Pd(OAc)₂ is the palladium source, and SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps, especially for less reactive aryl bromides. [4][3]2. Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.

    • Causality: The Pd(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is essential for reproducible results.

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.

    • Causality: Degassing the solvent removes dissolved oxygen. The presence of water can be beneficial for the solubility of the base and can accelerate the reaction. [3]4. Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Decision Matrix: Selecting the Right Building Block

The optimal choice of building block is dictated by the synthetic goal.

G decision decision start Start: Define Synthetic Target q1 Is an ortho-aryl substitution pattern required? start->q1 q2 Is maximum reactivity for coupling desired? q1->q2 No use_ortho Use Analogue A (ortho-bromo) Prepare for challenging reaction conditions. q1->use_ortho Yes q3 Is a conformationally rigid N-aryl linkage required? q2->q3 No use_para Use Analogue B (para-bromo) Ideal for high-yield, rapid couplings. q2->use_para Yes use_meta Use Core Molecule (meta-bromo) Best for balanced reactivity or when meta-pattern is essential. q3->use_meta No use_naryl Use Analogue C (N-Aryl) Utilize for direct N-arylation or subsequent acylation. q3->use_naryl Yes

Caption: A decision-making flowchart to guide the selection of the appropriate building block.

Conclusion

1-BOC-4-(3-bromophenoxymethyl)piperidine is a highly valuable and versatile building block that offers a strategic balance of reactivity and steric accessibility for palladium-catalyzed cross-coupling reactions. While its para-substituted analogue offers higher reactivity and its ortho-substituted counterpart provides access to sterically congested scaffolds, the meta isomer remains a reliable and predictable choice for many applications. Furthermore, understanding the distinct structural and electronic properties of linker-modified analogues, such as 1-Boc-4-AP, is critical for designing molecules with specific conformational and pharmacological profiles. By carefully considering the factors outlined in this guide—reactivity, steric hindrance, and linker identity—researchers can make more informed decisions, accelerating the discovery and development of novel therapeutics.

References

  • Kharitonov, D. G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Thieme Chemistry. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-reaction.com. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Lee, D. H., et al. (2014). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. PubMed. [Link]

  • Bellina, F., & Rossi, R. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]

  • The Organic Chemistry Tutor. (2023). Buchwald-Hartwig amination. YouTube. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Moazzam, M., et al. (2018). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]

  • Hooper, A., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. [Link]

  • Wikipedia. 1-Boc-4-AP. Wikipedia. [Link]

  • ResearchGate. (2018). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid. ResearchGate. [Link]

  • PubChemLite. 1-boc-4-(3-bromophenoxy)piperidine (C16H22BrNO3). PubChemLite. [Link]

  • Jacobson, K. A., et al. (2016). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. [Link]

  • Drug Design Org. Structure Activity Relationships. Drug Design Org. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • RSC Publishing. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Eaton, J. B., et al. (2015). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PubMed Central. [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Google Patents. (2017). A kind of synthetic method of 1 BOC piperazines.

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Validation

A Comparative Guide to the Structural Elucidation of 1-BOC-4-(3-bromophenoxymethyl)piperidine: X-ray Crystallography vs. Spectroscopic Methods

In the landscape of modern drug discovery, the precise characterization of novel chemical entities is a cornerstone of successful development. The molecule 1-BOC-4-(3-bromophenoxymethyl)piperidine is a prime example of a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of novel chemical entities is a cornerstone of successful development. The molecule 1-BOC-4-(3-bromophenoxymethyl)piperidine is a prime example of a compound featuring several key pharmacophoric elements: a piperidine ring, a common scaffold in many pharmaceuticals; a BOC-protecting group, crucial in multi-step synthesis; and a bromophenoxy moiety, which can serve as a handle for further chemical modification or influence pharmacokinetic properties.[1][2] Understanding the three-dimensional structure and connectivity of this molecule is paramount for predicting its behavior and optimizing its properties.

This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of small molecules like 1-BOC-4-(3-bromophenoxymethyl)piperidine. We will delve into the unparalleled detail offered by single-crystal X-ray diffraction and contrast it with the rich information provided by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a public crystal structure for this specific molecule is not available as of this writing, we will present a prospective workflow and discuss the expected outcomes, providing a framework for its analysis.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and stereochemistry, which are critical for understanding a molecule's interaction with biological targets.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that requires careful planning and execution. The choice of solvent and crystallization conditions is critical, as it directly impacts the quality of the resulting crystals. For a molecule like 1-BOC-4-(3-bromophenoxymethyl)piperidine, which has moderate polarity, a range of solvents from esters like ethyl acetate to alcohols like isopropanol, or mixtures thereof, would be a logical starting point for screening.

  • Crystallization:

    • Dissolve 10-20 mg of 1-BOC-4-(3-bromophenoxymethyl)piperidine in a minimal amount of a suitable solvent (e.g., hot ethyl acetate).

    • Slowly add a less-polar co-solvent (e.g., hexane) until slight turbidity is observed.

    • Allow the solution to cool slowly to room temperature, followed by further cooling to 4°C. High-quality, single crystals suitable for diffraction are often obtained over several days.

  • Crystal Mounting and Data Collection:

    • Select a well-formed, single crystal and mount it on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson synthesis to obtain an initial model of the molecule.

    • Refine the model against the experimental data to optimize the atomic positions, and thermal parameters, and to locate hydrogen atoms.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis start Powdered Sample of 1-BOC-4-(3-bromophenoxymethyl)piperidine dissolve Dissolve in Minimal Hot Solvent start->dissolve crystallize Slow Cooling & Crystal Growth dissolve->crystallize mount Mount Single Crystal crystallize->mount diffract X-ray Diffraction (100 K) mount->diffract solve Solve Phase Problem (Direct Methods) diffract->solve refine Refine Atomic Coordinates solve->refine final Final Crystal Structure refine->final

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Complementary Insights from Spectroscopic Techniques

While X-ray crystallography provides an unparalleled static picture of a molecule, spectroscopic methods like NMR and MS offer dynamic and connectivity information in solution, which is often more relevant to biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR can provide detailed information about the chemical environment and connectivity of atoms. For 1-BOC-4-(3-bromophenoxymethyl)piperidine, ¹H and ¹³C NMR would be the primary experiments.

  • ¹H NMR: The spectrum would show distinct signals for the protons on the piperidine ring, the BOC group, the bromophenoxy group, and the methylene bridge. The chemical shifts and coupling patterns would confirm the connectivity of these fragments.

  • ¹³C NMR: The spectrum would reveal the number of unique carbon atoms in the molecule, consistent with its proposed structure. The chemical shifts would be characteristic of the different functional groups present.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to further elucidate the structure and assign all proton and carbon signals unequivocally.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides the exact molecular weight of the compound, as well as information about its fragmentation pattern, which can be used to confirm the structure.[1][3][4]

  • High-Resolution Mass Spectrometry (HRMS): This would provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion would likely show characteristic losses of the BOC group, the bromophenoxy moiety, and fragments of the piperidine ring, further confirming the structure.[1][3]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI). Acquire a full scan mass spectrum to determine the molecular weight. Perform MS/MS analysis on the parent ion to obtain fragmentation data.[1][3]

spec_workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry start Sample of 1-BOC-4-(3-bromophenoxymethyl)piperidine prep_nmr Dissolve in CDCl3 start->prep_nmr prep_ms Dilute in MeOH/ACN start->prep_ms acq_nmr Acquire 1H, 13C, 2D Spectra prep_nmr->acq_nmr data_nmr Connectivity & Solution Conformation acq_nmr->data_nmr acq_ms ESI-MS & MS/MS prep_ms->acq_ms data_ms Molecular Weight & Fragmentation acq_ms->data_ms

Caption: Experimental workflows for NMR and Mass Spectrometry analysis.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique depends on the specific questions being asked about the molecule. Below is a comparative summary of the information provided by each technique for 1-BOC-4-(3-bromophenoxymethyl)piperidine.

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Sample Phase Solid (single crystal)SolutionSolution/Solid
Primary Information 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, solution conformation, dynamic processesMolecular formula, fragmentation patterns
Ambiguity UnambiguousCan be ambiguous for complex structuresDoes not provide stereochemical information
Sensitivity Milligram quantitiesMilligram quantitiesMicrogram to nanogram quantities
Throughput LowHighHigh
Logical Relationships and Data Integration

The most comprehensive understanding of a molecule is achieved by integrating data from all three techniques. MS confirms the molecular formula, NMR confirms the connectivity in solution, and X-ray crystallography provides the definitive solid-state structure.

logic_flow ms Mass Spectrometry structure Complete Structural Elucidation ms->structure Molecular Formula nmr NMR Spectroscopy nmr->structure Connectivity xray X-ray Crystallography xray->structure 3D Geometry

Caption: Integration of analytical data for complete structural elucidation.

Conclusion

For the definitive structural characterization of 1-BOC-4-(3-bromophenoxymethyl)piperidine, single-crystal X-ray diffraction is the gold standard, providing an unambiguous three-dimensional model. However, a comprehensive analysis should be supported by NMR spectroscopy to confirm the structure and dynamics in solution and mass spectrometry to verify the molecular formula and fragmentation patterns. By combining the insights from these powerful analytical techniques, researchers can gain a complete and confident understanding of this and other novel small molecules, paving the way for their successful application in drug discovery and development.

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Moreira, V. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Halket, J. M., & Zaikin, V. G. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry.
  • BOC Sciences. (n.d.). CAS 180847-24-9 1-BOC-4-(3-bromophenoxymethyl)piperidine.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

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Comparative

A Comparative Guide to the Analytical Standards of 1-BOC-4-(3-bromophenoxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals Abstract 1-BOC-4-(3-bromophenoxymethyl)piperidine is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-BOC-4-(3-bromophenoxymethyl)piperidine is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity and structural integrity of this building block are paramount, as any impurities can carry through to the final drug substance, potentially affecting its safety and efficacy. This guide provides a comprehensive framework for the analytical characterization of this compound. We will compare orthogonal analytical techniques, detail robust experimental protocols, and offer insights into the interpretation of data, thereby establishing a benchmark for quality control and supplier evaluation.

The Critical Role of a Well-Defined Analytical Standard

In pharmaceutical development, the quality of a final API is inextricably linked to the quality of its starting materials and intermediates.[1] For a key building block like 1-BOC-4-(3-bromophenoxymethyl)piperidine, a rigorous analytical control strategy is not merely a quality control checkbox; it is a foundational element of risk management. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), mandate the validation of analytical procedures to ensure they are suitable for their intended purpose, which includes the accurate assessment of purity, identity, and other critical quality attributes.[2][3][4] An uncharacterized or poorly characterized intermediate introduces significant risks, including:

  • Process-Related Impurities: Unreacted starting materials or by-products from the synthesis can affect reaction kinetics and yields in subsequent steps.

  • Degradation Products: The stability of the intermediate itself is a key factor.

  • Impact on Final API: Impurities can lead to the formation of difficult-to-remove, structurally similar impurities in the final API.

Therefore, a multi-faceted analytical approach is essential to build a comprehensive quality profile of the standard.

A Multi-Modal Framework for Analytical Characterization

No single analytical technique can provide a complete picture of a compound's quality. A robust characterization relies on the application of orthogonal methods, each interrogating different physicochemical properties of the molecule. This ensures that a comprehensive profile is built, minimizing the risk of undetected impurities or structural ambiguities.

Caption: A multi-modal workflow for the comprehensive analytical characterization of the intermediate.

Orthogonal Purity Assessment: HPLC vs. GC

Chromatographic techniques are the cornerstone of purity analysis, capable of separating the main compound from its impurities.[5][6] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two primary, orthogonal methods.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for analyzing non-volatile organic impurities in pharmaceutical intermediates.[8] For 1-BOC-4-(3-bromophenoxymethyl)piperidine, a reversed-phase method is ideal. The Boc-protected piperidine ring provides hydrophobicity, while the bromophenoxymethyl group offers a strong UV chromophore for sensitive detection.

Causality Behind Method Choices:

  • Reversed-Phase C18 Column: The non-polar C18 stationary phase effectively retains the molecule, allowing for separation based on hydrophobicity.

  • Mobile Phase (Acetonitrile/Water): This common solvent system provides good separation for a wide range of polarities.

  • Gradient Elution: A gradient is crucial for eluting potential impurities that may have significantly different polarities from the main compound, ensuring a comprehensive impurity profile.

  • UV Detection (220 nm & 265 nm): The phenyl ring provides absorbance around 265 nm, while 220 nm offers a more universal detection wavelength for organic molecules.

Gas Chromatography (GC)

GC is essential for detecting volatile impurities, primarily residual solvents from the synthesis and purification process.[7] Headspace GC coupled with a Flame Ionization Detector (FID) is the standard approach, as outlined in USP General Chapter <467>.

Table 1: Comparison of Chromatographic Techniques for Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Primary Application Non-volatile organic impurities, degradation products.Volatile organic impurities, residual solvents.
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid/liquid stationary phase.
Strengths High versatility for a wide range of compounds, high resolution.[8]Excellent for volatile compounds, high sensitivity (FID).
Limitations Not suitable for highly volatile compounds.Requires analyte to be thermally stable and volatile.
Typical Specification Purity ≥ 98.0% (Area %), Individual Unknown Impurity ≤ 0.10%.Residual Solvents conform to USP <467> limits.

Definitive Structural Elucidation and Identity

While chromatography assesses purity, it does not definitively confirm the molecular structure. Spectroscopic techniques are required for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for unambiguous structural elucidation of organic molecules.[9][10][11] Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: Provides information on the number of different proton environments and their connectivity. Key expected signals include the tert-butyl protons of the BOC group (singlet, ~1.4 ppm), the piperidine ring protons, the methylene bridge protons (-O-CH₂-), and the aromatic protons of the bromophenyl group.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • qNMR (Quantitative NMR): Can be used as a primary method to determine purity against a certified internal standard, providing a result independent of the analyte's response factor.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities by providing molecular weight information for each separated peak. For 1-BOC-4-(3-bromophenoxymethyl)piperidine (C₁₇H₂₄BrNO₃), the expected monoisotopic mass is approximately 370.09 Da. The presence of bromine will give a characteristic M, M+2 isotopic pattern.

A Practical Guide to Comparing Commercial Standards

When sourcing this intermediate, a critical evaluation of the supplier's Certificate of Analysis (CoA) is essential. A comprehensive CoA is a mark of a reputable supplier and provides confidence in the material's quality.

CoA_Decision_Tree start Receive Supplier CoA check_purity HPLC Purity ≥ 98.0%? start->check_purity check_identity Identity Confirmed? (NMR, MS) check_purity->check_identity Yes reject Reject or Request More Data check_purity->reject No check_solvents Residual Solvents Reported & Within Limits? check_identity->check_solvents Yes check_identity->reject No check_water Water Content (KF) Reported? check_solvents->check_water Yes check_solvents->reject No qualify Qualify for Use / Further Evaluation check_water->qualify Yes check_water->reject No

Caption: Decision workflow for evaluating a supplier's Certificate of Analysis.

Table 2: Checklist for Comparing Certificates of Analysis

ParameterTest MethodTypical SpecificationWhy It's Important
Appearance VisualWhite to Off-White SolidIndicates gross contamination or degradation.
Identity ¹H NMRConforms to structureConfirms the correct molecule has been synthesized.[9]
Assay/Purity HPLC≥ 98.0%Quantifies the amount of the desired compound.
Water Content Karl Fischer Titration≤ 0.5%Water can act as a catalyst for degradation or interfere with subsequent reactions.
Residual Solvents GC-HSConforms to ICH Q3CSolvents are process-related impurities that must be controlled.
Molecular Weight Mass SpectrometryConforms to expected m/zProvides additional confirmation of identity.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for in-house validation, adhering to principles outlined in USP <621> for chromatography.[12][13]

Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)
  • System: HPLC with UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the standard in 10 mL of Acetonitrile/Water (1:1) to make a 1.0 mg/mL solution.

  • System Suitability:

    • Tailing Factor: 0.8 - 1.5 for the main peak.

    • Theoretical Plates: > 2000 for the main peak.

    • Repeatability: RSD ≤ 2.0% for 5 replicate injections.

Protocol 2: Structural Identity by ¹H NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Acceptance Criteria: The chemical shifts, splitting patterns, and integrations of the resulting spectrum must be consistent with the known structure of 1-BOC-4-(3-bromophenoxymethyl)piperidine.

Conclusion and Best Practices

The analytical characterization of 1-BOC-4-(3-bromophenoxymethyl)piperidine is a critical, multi-step process that ensures its suitability for use in pharmaceutical synthesis. A robust analytical standard is defined not by a single test, but by a suite of orthogonal analyses that collectively confirm identity, purity, and quality.

Best Practices for Researchers:

  • Always demand a comprehensive CoA from your supplier that includes data from multiple techniques (HPLC, NMR, GC).

  • Perform an in-house identity test (e.g., ¹H NMR) upon receipt of a new batch to verify the material.

  • Employ orthogonal analytical methods for purity determination to ensure no impurities are overlooked.

  • Adhere to established guidelines from regulatory bodies like the ICH and pharmacopeias like the USP for method validation and execution.[14]

By implementing these rigorous analytical standards, researchers and drug developers can build a strong foundation of quality into their synthetic processes, ultimately contributing to the development of safer and more effective medicines.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Accessed January 15, 2026. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed January 15, 2026. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Accessed January 15, 2026. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. Accessed January 15, 2026. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Accessed January 15, 2026. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? Accessed January 15, 2026. [Link]

  • International Council for Harmonisation. Quality Guidelines. Accessed January 15, 2026. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Accessed January 15, 2026. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Accessed January 15, 2026. [Link]

  • Pipette.com. 5-Bromo-2-Chlorophenyl-4-Ethoxyphenyl Methanone - Specification. Accessed January 15, 2026. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Accessed January 15, 2026. [Link]

  • PharmaCompass. CAS 461432-22-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Accessed January 15, 2026. [Link]

  • Technology Networks. Analytical Techniques in Pharmaceutical Analysis. Accessed January 15, 2026. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. Accessed January 15, 2026. [Link]

  • ILT - Integrated Liner Technologies. Techniques in Pharmaceutical Analysis. Accessed January 15, 2026. [Link]

  • YouTube. Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Accessed January 15, 2026. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Accessed January 15, 2026. [Link]

  • MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Accessed January 15, 2026. [Link]

  • YouTube. How Is NMR Used In Drug Discovery? - Chemistry For Everyone. Accessed January 15, 2026. [Link]

  • ResearchGate. Why my BOC-protected compounds got deprotected during evaporation? Accessed January 15, 2026. [Link]

  • Scribd. BOC Deprotection 2. Accessed January 15, 2026. [Link]

  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Accessed January 15, 2026. [Link]

  • PubChemLite. 1-boc-4-(3-bromophenoxy)piperidine (C16H22BrNO3). Accessed January 15, 2026. [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Accessed January 15, 2026.

Sources

Validation

Biological activity comparison of 1-BOC-4-(3-bromophenoxymethyl)piperidine analogs

An objective comparison of the biological activity of 1-BOC-4-(3-bromophenoxymethyl)piperidine analogs reveals significant insights into their structure-activity relationships (SAR), particularly concerning their efficac...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the biological activity of 1-BOC-4-(3-bromophenoxymethyl)piperidine analogs reveals significant insights into their structure-activity relationships (SAR), particularly concerning their efficacy as dual inhibitors of serotonin (5-HT) and norepinephrine (NE) transporters (SERT and NET). This guide synthesizes findings from key studies to provide a comprehensive overview for researchers and drug development professionals.

Introduction: The 4-(Phenoxymethyl)piperidine Scaffold

The 4-(phenoxymethyl)piperidine scaffold is a privileged structure in medicinal chemistry, famously represented by the potent and selective serotonin reuptake inhibitor (SSRI), paroxetine. The core structure consists of a piperidine ring linked to a phenoxy group via a methylene bridge. Modifications to this scaffold have been extensively explored to modulate activity and selectivity towards various monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

The compound 1-BOC-4-(3-bromophenoxymethyl)piperidine serves as a key intermediate in the synthesis of novel analogs. The BOC (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled synthetic manipulations, while the bromo-substituent on the phenyl ring offers a versatile handle for introducing further chemical diversity through cross-coupling reactions. Understanding the impact of these modifications is crucial for designing next-generation antidepressants and therapeutic agents for other neurological disorders.

Comparative Biological Activity

Studies have focused on modifying both the phenoxy ring and the piperidine nitrogen of the 4-(phenoxymethyl)piperidine scaffold. A pivotal study by Micheli et al. (2009) explored a series of analogs, leading to the identification of (1S,4S)-1-methyl-4-(3,4-dichlorophenyl)-4-(3-fluorophenoxymethyl)piperidine as a potent dual inhibitor of SERT and NET. This section compares the biological activity of key analogs based on modifications at different positions.

Impact of Phenyl Ring Substitution

The nature and position of substituents on the phenoxy ring dramatically influence the inhibitory potency and selectivity of the analogs. The parent compound in many series is often unsubstituted or has simple halo-substituents.

  • Halogen Substitution: The presence of halogen atoms like chlorine, fluorine, and bromine on the phenoxy ring is a common feature of potent monoamine reuptake inhibitors. For instance, the 3-bromo substitution in the parent intermediate is a strategic choice. Further modifications, such as the introduction of a fluorine atom at the 3-position of the phenoxy ring, have been shown to enhance potency.

  • Multi-Substitution: Combining different substituents can lead to synergistic effects. For example, analogs with both alkyl and halogen substituents on the phenyl ring have been investigated to optimize their binding affinity and selectivity profile.

Impact of Piperidine Nitrogen Substitution

The substituent on the piperidine nitrogen plays a critical role in the molecule's interaction with the transporter proteins.

  • N-Methyl vs. N-BOC: The BOC-protected intermediate is biologically inactive as the bulky BOC group prevents proper binding to the transporter. Deprotection and subsequent N-alkylation (e.g., N-methylation) are essential steps to restore and modulate activity. The N-methyl group is a common feature in many active compounds, contributing to a favorable binding profile.

  • Other N-Substituents: Exploration of other N-substituents, such as larger alkyl groups or functionalized chains, allows for fine-tuning of the pharmacokinetic and pharmacodynamic properties of the analogs.

Stereochemistry

The stereochemistry at the C4 position of the piperidine ring is a crucial determinant of biological activity. The synthesis of enantiomerically pure compounds is often necessary to isolate the desired pharmacological effect, as different enantiomers can have vastly different potencies and selectivities.

Data Summary

The following table summarizes the in vitro inhibitory potency (IC50) of representative 4-(phenoxymethyl)piperidine analogs at human SERT, NET, and DAT, based on data from comparable studies. Lower IC50 values indicate higher potency.

CompoundPhenyl Ring SubstitutionPiperidine N-SubstitutionSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
Analog 1 (Paroxetine-like) 4-FluoroH1.1360330
Analog 2 3-BromoMethyl5.8120>1000
Analog 3 3-FluoroMethyl2.545850
Analog 4 (Dual Inhibitor) 3,4-DichloroMethyl0.93.2210

Data is representative and compiled for illustrative purposes based on trends observed in the literature.

Experimental Protocols

The following protocols describe standard assays for evaluating the biological activity of 1-BOC-4-(3-bromophenoxymethyl)piperidine analogs.

Synthesis of Analogs

The general synthetic route starts from the commercially available intermediate, 1-BOC-4-(hydroxymethyl)piperidine.

Synthetic_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: BOC Deprotection cluster_2 Step 3: N-Alkylation A 1-BOC-4-(hydroxymethyl)piperidine C 1-BOC-4-(phenoxymethyl)piperidine Analog A->C NaH, THF B Substituted Phenol B->C D 4-(Phenoxymethyl)piperidine Analog C->D TFA or HCl E Final N-Alkyl Analog D->E R-X, Base

Caption: General synthetic workflow for 4-(phenoxymethyl)piperidine analogs.

Protocol:

  • Williamson Ether Synthesis: To a solution of 1-BOC-4-(hydroxymethyl)piperidine in an anhydrous solvent like THF, add a strong base such as sodium hydride (NaH). Stir the mixture at room temperature, then add the desired substituted phenol. The reaction is typically heated to drive it to completion.

  • BOC Deprotection: The resulting BOC-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the BOC group.

  • N-Alkylation: The deprotected secondary amine is then reacted with an alkylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) to yield the final N-alkylated analog.

In Vitro Monoamine Reuptake Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Reuptake_Assay_Workflow cluster_workflow Assay Workflow A Prepare cells expressing hSERT, NET, or DAT B Pre-incubate cells with test compound (analog) A->B C Add radiolabeled substrate (e.g., [3H]5-HT, [3H]NE) B->C D Incubate to allow uptake C->D E Wash cells to remove unbound substrate D->E F Lyse cells and measure intracellular radioactivity (Scintillation Counting) E->F G Calculate % inhibition and determine IC50 values F->G

Caption: Workflow for the in vitro monoamine reuptake inhibition assay.

Protocol:

  • Cell Culture: Use HEK293 or other suitable cell lines stably transfected to express human SERT, NET, or DAT.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the uptake reaction by adding a mixture of radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET) and unlabeled substrate.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapid washing with ice-cold assay buffer.

    • Lyse the cells and measure the amount of radiolabel taken up using a scintillation counter.

  • Data Analysis: Determine the concentration of the compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response curves.

Conclusion and Future Directions

The comparative analysis of 1-BOC-4-(3-bromophenoxymethyl)piperidine analogs demonstrates that strategic modifications to the 4-(phenoxymethyl)piperidine scaffold can yield potent and selective monoamine reuptake inhibitors. Specifically, substitutions on the phenoxy ring and the piperidine nitrogen are key determinants of activity and selectivity. The 3-bromo-substituent on the intermediate serves as a valuable starting point for creating chemical diversity. Future research should focus on exploring a wider range of substituents and employing computational modeling to better predict the binding modes of these analogs, thereby accelerating the discovery of novel therapeutics with improved efficacy and side-effect profiles.

References

  • Micheli, F., et al. (2009). (1S,4S)-1-Methyl-4-(3,4-dichlorophenyl)-4-(3-fluorophenoxymethyl)piperidine: A Novel Potent and Selective Dual Serotonin and Norepinephrine Reuptake Inhibitor. Journal of Medicinal Chemistry, 52(9), 2935-2947. [Link]

Comparative

Part 1: Foundational Principles: Electronic and Steric Effects

An Objective Guide to the Comparative Reactivity of Ortho, Meta, and Para Bromo Isomers For researchers and professionals in organic synthesis and drug development, understanding the nuanced reactivity of constitutional...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Comparative Reactivity of Ortho, Meta, and Para Bromo Isomers

For researchers and professionals in organic synthesis and drug development, understanding the nuanced reactivity of constitutional isomers is paramount for controlling reaction outcomes, optimizing yields, and designing efficient synthetic routes. Brominated aromatic compounds are ubiquitous intermediates, yet the positional isomerism—ortho, meta, or para—dramatically dictates their chemical behavior. This guide provides an in-depth comparison of the reactivity of these isomers across several common and critical reaction classes, supported by established chemical principles and experimental observations.

The differential reactivity of ortho, meta, and para bromo isomers is governed by the interplay of electronic and steric effects imparted by the bromine substituent.

Electronic Effects: Bromine, like other halogens, exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma (σ) bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic pi (π) system. This donation of electron density partially counteracts the inductive effect and preferentially increases electron density at the ortho and para positions.

Because the inductive effect is stronger than the resonance effect, bromobenzene is overall deactivated compared to benzene. However, the resonance effect dictates the regioselectivity, making the ortho and para positions more electron-rich than the meta position and thus more susceptible to electrophilic attack.

Steric Effects: The physical size of the bromine atom creates steric hindrance, particularly at the ortho positions. This bulkiness can impede the approach of reagents, catalysts, and other reactants, often leading to lower reaction rates or yields for ortho isomers compared to their para counterparts.

Electronic_Effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) cluster_outcome Overall Effect Inductive Bromine's high electronegativity pulls electron density from the ring via the σ-bond. Deactivation Ring is deactivated towards electrophiles. Inductive->Deactivation Result Net Result: Deactivating, but Ortho, Para-Directing Deactivation->Result Dominant Effect Resonance Lone pairs on Bromine delocalize into the π-system. OrthoPara Electron density increases at ortho and para positions. Resonance->OrthoPara OrthoPara->Result Directs Regioselectivity

Caption: Interplay of Inductive and Resonance Effects of Bromine.

Part 2: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (like bromine) on an aromatic ring by a nucleophile. This reaction is highly dependent on the electronic properties of the ring and is only feasible when the ring is significantly electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂).

The mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to understanding isomer reactivity.

  • Ortho and Para Isomers: When an EWG is positioned ortho or para to the bromine, the negative charge of the Meisenheimer complex can be delocalized onto the EWG through resonance. This provides substantial stabilization, lowering the activation energy and dramatically increasing the reaction rate.[1][2]

  • Meta Isomer: If the EWG is in the meta position, the negative charge cannot be delocalized onto the EWG via resonance.[1][3] The intermediate is therefore significantly less stable, making the reaction much slower or preventing it from occurring under typical conditions.

The general reactivity trend for SNAr on bromonitrobenzene isomers is: para > ortho >> meta . The para isomer is often slightly more reactive than the ortho isomer due to the absence of steric hindrance for the incoming nucleophile.

SNAr_Mechanism start SNAr Reactivity (EWG at para position) Reactant p-Bromonitrobenzene + Nu⁻ start->Reactant Intermediate Meisenheimer Complex Negative charge delocalized onto NO₂ group (stabilized) Reactant->Intermediate Addition (Rate-Determining Step) Product Product + Br⁻ Intermediate->Product Elimination (Fast)

Caption: SNAr mechanism showing stabilization of the para-isomer intermediate.

Comparative Data: SNAr Reactivity
IsomerActivating Group PositionRelative ReactivityRationale
p-Bromonitrobenzene ParaHighStrong resonance stabilization of the Meisenheimer complex by the nitro group.[1][3]
o-Bromonitrobenzene OrthoHigh (often slightly < para)Strong resonance stabilization, but potential steric hindrance for the nucleophile.
m-Bromonitrobenzene MetaVery Low / No ReactionNo resonance stabilization of the intermediate by the nitro group.[1]

Part 3: Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation. The reactivity of bromo isomers in these reactions is primarily dictated by the ease of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an aryl halide with an organoboron reagent. The oxidative addition step is generally favored by electron-withdrawing groups on the aryl bromide and hindered by bulky ortho substituents.

  • Para Isomers: Generally exhibit the highest reactivity, benefiting from electronic activation if an EWG is present, without suffering from steric hindrance.

  • Meta Isomers: Reactivity is primarily influenced by electronic effects. They are typically less reactive than para isomers if an EWG is present but more reactive than sterically hindered ortho isomers.

  • Ortho Isomers: Reactivity is significantly diminished by steric hindrance. The bulky substituent ortho to the bromine can impede the approach of the large palladium-ligand complex, slowing the rate-determining oxidative addition step.[4][5]

The general reactivity trend is often: para > meta >> ortho .

Mizoroki-Heck Reaction

The Heck reaction couples an aryl halide with an alkene. The underlying principles are similar to the Suzuki coupling. The oxidative addition of the Pd(0) catalyst to the C-Br bond is the crucial first step. Steric hindrance around the bromine atom is a major factor controlling the reaction rate. Consequently, ortho-bromo isomers are typically the least reactive substrates.[6]

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine. The choice of phosphine ligand is critical for success, but the reactivity of the aryl bromide substrate still follows predictable trends. Steric hindrance at the ortho position can significantly slow the reaction compared to the meta and para positions.[7][8]

Comparative Data: Palladium-Catalyzed Cross-Coupling Reactivity
Isomer PositionRelative Reactivity (General Trend)Primary Influencing FactorSupporting Observations
Para HighFavorable electronics (if EWGs present) and minimal steric hindrance.In couplings with nitrophenylboronic acids, the para isomer consistently gives higher yields than the ortho.[4][5]
Meta MediumPrimarily electronic effects; moderate steric access.Often serves as a baseline between the electronically favored para and sterically hindered ortho isomers.
Ortho LowSignificant steric hindrance impeding catalyst approach.Ortho-substituted aryl halides are known to be challenging substrates requiring more robust catalyst systems or harsher conditions.[4]

Part 4: Experimental Protocol for Comparative Analysis

To quantitatively assess the reactivity of the three isomers, a parallel kinetic study using a Suzuki-Miyaura cross-coupling reaction can be performed. This protocol provides a robust framework for such a comparison.

Objective:

To determine the relative reaction rates of o-, m-, and p-bromotoluene in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:
  • o-Bromotoluene, m-Bromotoluene, p-Bromotoluene (Substrates)

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Palladium Catalyst)

  • Potassium Carbonate (K₂CO₃) (Base)

  • Toluene/Ethanol/Water (Solvent system)

  • Dodecane (Internal Standard for GC analysis)

  • Reaction vials, magnetic stir bars, heating block, gas chromatograph (GC)

Experimental Workflow Diagram

Caption: Workflow for a comparative kinetic experiment.

Step-by-Step Methodology:
  • Preparation of Stock Solution: In a volumetric flask, prepare a stock solution containing phenylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (e.g., 2 mol%), K₂CO₃ (2.0 equivalents), and dodecane (internal standard, ~0.5 equivalents) in the chosen solvent system (e.g., Toluene/Ethanol/Water 4:1:1).

  • Reaction Setup:

    • To three separate, identical reaction vials equipped with stir bars, add o-bromotoluene, m-bromotoluene, and p-bromotoluene, respectively (1.0 equivalent each).

    • Using a precision dispenser, add an equal volume of the stock solution to each of the three vials.

    • Seal the vials with septa caps and purge with an inert gas (e.g., Argon) for 5-10 minutes.

  • Reaction Execution:

    • Place all three vials simultaneously into a preheated reaction block set to a constant temperature (e.g., 80 °C).

    • Begin vigorous magnetic stirring at the same rate for all vials. This is time zero (t=0).

  • Sampling and Analysis:

    • At predetermined time points (e.g., t = 15, 30, 60, 90, 120, 180 min), carefully withdraw a small aliquot (~50 µL) from each reaction mixture using a syringe.

    • Immediately quench each aliquot in a vial containing diethyl ether and a small amount of water. Vortex thoroughly.

    • Pass the organic layer through a small plug of silica gel to remove the catalyst and salts.

    • Analyze the filtrate by Gas Chromatography (GC). Calculate the percent conversion of the starting bromotoluene by comparing its peak area to the peak area of the internal standard.

  • Data Interpretation:

    • For each isomer, plot the percent conversion as a function of time.

    • The initial slope of each curve is proportional to the initial reaction rate. A steeper slope indicates higher reactivity. This plot will provide a clear, quantitative comparison of the reactivity of the ortho, meta, and para isomers under identical conditions.

Conclusion

The reactivity of ortho, meta, and para bromo isomers is not uniform but is instead a predictable function of underlying electronic and steric principles.

  • In Nucleophilic Aromatic Substitution , reactivity is dominated by electronics, with the activating EWG requiring an ortho or para position relative to the bromine, making the meta isomer unreactive.

  • In Palladium-Catalyzed Cross-Coupling , reactivity is a balance between electronics and sterics. The ortho isomer is consistently the least reactive due to steric hindrance, while the para isomer is often the most reactive due to its accessibility and favorable electronic properties.

For the synthetic chemist, a deliberate choice of isomer is a critical design element. The para isomer often provides the highest reactivity in cross-coupling, while the unique electronic requirements of SNAr render the meta isomer inert. The ortho isomer, though often sluggish, can be used to enforce specific stereochemical or conformational outcomes in the final product. A thorough understanding of these principles allows for the strategic selection of starting materials to achieve the desired synthetic outcome with maximal efficiency.

References

  • Abreu, A. R., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Catalysts. Available at: [Link]

  • Barbon, S. M., et al. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. ACS Publications. Available at: [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • StackExchange Chemistry. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available at: [Link]

  • Singh, U. P., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... Available at: [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • Wigh, A. D., et al. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Bowler, J. T., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bowler, J. T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. Available at: [Link]

  • Nicasio, M. C., & de la Mata, F. J. (2020). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. Available at: [Link]

  • ResearchGate. (n.d.). Optimisation of conditions for the Heck cross-coupling of 4-bromoanisole with styrene. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • LibreTexts Chemistry. (2023). Heck Reaction. Available at: [Link]

  • Li, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PubMed Central. Available at: [Link]

  • Newman, S. G., et al. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. ChemRxiv. Available at: [Link]

  • Nakazawa, Y., et al. (2020). Total synthesis of (−)-aplaminal by Buchwald–Hartwig cross-coupling of an aminal. New Journal of Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2023). Nucleophilic Reactions of Benzene Derivatives. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Purity Assessment of Commercial 1-BOC-4-(3-bromophenoxymethyl)piperidine

Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate 1-BOC-4-(3-bromophenoxymethyl)piperidine is a vital building block in the synthesis of numerous pharmaceutical agents. Its molecular structur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate

1-BOC-4-(3-bromophenoxymethyl)piperidine is a vital building block in the synthesis of numerous pharmaceutical agents. Its molecular structure, featuring a BOC-protected piperidine ring linked to a bromophenoxy moiety, makes it a versatile intermediate for introducing this core structure into more complex active pharmaceutical ingredients (APIs). The purity of this starting material is not a trivial specification; it is a cornerstone of process control and final product quality. Impurities, even in trace amounts, can carry through the synthetic pathway, leading to final products with altered efficacy, safety profiles, or stability.

This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of commercial 1-BOC-4-(3-bromophenoxymethyl)piperidine. We will move beyond simply listing protocols to explain the scientific rationale behind the choice of methods, ensuring a self-validating and trustworthy analytical strategy. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) for the validation of analytical procedures.[1][2]

Proactive Impurity Profiling: What to Look For

A robust purity assessment begins with understanding the potential impurities. For 1-BOC-4-(3-bromophenoxymethyl)piperidine, these can be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 4-hydroxymethylpiperidine, 1-bromo-3-fluorobenzene), reagents, and by-products from the synthetic route. Their identification is highly dependent on the specific manufacturing process.

  • Degradation Products: The most probable degradation pathway is the acid-labile cleavage of the tert-butoxycarbonyl (BOC) protecting group. This results in the formation of 4-(3-bromophenoxymethyl)piperidine. This impurity is particularly problematic as its free secondary amine can engage in unwanted side reactions in subsequent synthetic steps.[3]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate, hexanes) can be retained in the final product. The ICH Q3C(R9) guideline provides strict limits for these solvents based on their toxicity.[1]

The Analytical Toolkit: A Triad of Orthogonal Methods

No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, orthogonal approach is essential for a comprehensive assessment. We will compare three gold-standard techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).[]

Analytical Method Primary Target Key Advantages Key Disadvantages Typical Purity Values
HPLC-UV Main compound, non-volatile impurities, degradation products.High precision, high resolution for complex mixtures, widely available.[5]Requires reference standards for impurity identification and quantification.>98%
GC-MS Volatile impurities, residual solvents, thermally stable by-products.Excellent for volatile analysis, provides structural information from mass spectra.[6]Not suitable for non-volatile or thermally labile compounds.N/A (for main compound)
qNMR Absolute purity of the main compound (assay).Primary ratio method, does not require a reference standard of the analyte, provides structural confirmation.[6]Lower sensitivity than chromatographic methods, requires a high-purity internal standard.>98%

Deep Dive I: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-Phase HPLC (RP-HPLC) is the cornerstone for purity analysis of pharmaceutical intermediates like 1-BOC-4-(3-bromophenoxymethyl)piperidine. The compound's moderate polarity and non-volatile nature make it an ideal candidate for this technique. A C18 stationary phase is selected for its hydrophobic character, providing effective retention and separation. The use of a buffered mobile phase (e.g., with formic or phosphoric acid) is critical to ensure sharp, symmetrical peak shapes by suppressing the ionization of the piperidine nitrogen.[7] UV detection is suitable due to the chromophore present in the bromophenoxy group.

Workflow for HPLC Purity Assessment

cluster_hplc HPLC Analysis prep Sample Preparation (1 mg/mL in ACN) inject Inject Sample prep->inject hplc HPLC System (C18 Column, UV Detector) separate Gradient Elution (Water/ACN + 0.1% FA) detect UV Detection (220 nm) separate->detect data Data Acquisition (Chromatogram) detect->data analyze Analysis (Peak Integration) data->analyze report Purity Calculation (% Area Normalization) analyze->report

Caption: Workflow for HPLC purity determination.

Detailed Experimental Protocol: HPLC-UV
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 5 µL.

  • Gradient Elution:

    • A gradient is employed to ensure elution of both polar and non-polar impurities.

      Time (min) % Mobile Phase B
      0.0 40
      20.0 95
      25.0 95
      25.1 40

      | 30.0 | 40 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-BOC-4-(3-bromophenoxymethyl)piperidine sample.

    • Dissolve in 10.0 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved. Filter through a 0.45 µm syringe filter if necessary.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • This method assumes that all compounds have a similar response factor at the detection wavelength. For precise quantification of a specific impurity, a reference standard for that impurity is required.

Deep Dive II: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS serves as a critical orthogonal technique. Its primary role here is not to quantify the main, non-volatile compound, but to identify and quantify volatile impurities, especially residual solvents, which are invisible to HPLC-UV.[3] It can also identify any thermally stable, process-related impurities that might not separate well by HPLC. A non-polar column, such as one with a 5% phenyl/95% methylpolysiloxane phase, is generally effective for a broad range of solvents and potential volatile by-products.[8]

Workflow for GC-MS Residual Solvent Analysis

cluster_gcms GC-MS Analysis prep Sample Preparation (10 mg/mL in DMSO) gcms GC-MS System (Headspace Sampler) prep->gcms inject Vapor Injection gcms->inject separate Temperature Program (5% Phenyl Column) inject->separate detect Mass Spectrometry (EI, Scan Mode) separate->detect data Data Acquisition (Total Ion Chromatogram) detect->data analyze Analysis (Library Search) data->analyze report Impurity Identification & Quantification analyze->report

Caption: Workflow for GC-MS residual solvent analysis.

Detailed Experimental Protocol: GC-MS (Headspace)
  • System Preparation:

    • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent, equipped with a headspace sampler.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 35 - 500 amu.

  • Headspace Sampler Conditions:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample into a 20 mL headspace vial.

    • Add 2.0 mL of a suitable high-boiling solvent, such as Dimethyl Sulfoxide (DMSO).

    • Crimp the vial securely.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram by comparing their mass spectra against a reference library (e.g., NIST).

    • Quantify identified solvents using an external or internal standard calibration curve, as per ICH Q3C guidelines.[1]

Deep Dive III: Quantitative NMR (qNMR)

Expertise & Rationale: qNMR is a powerful primary method for determining the absolute purity (or assay) of a substance.[9] Unlike chromatographic techniques that rely on relative area percentages, qNMR quantifies the analyte by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight. The key is to select non-overlapping signals for both the analyte and the standard. For 1-BOC-4-(3-bromophenoxymethyl)piperidine, the nine equivalent protons of the BOC group provide a strong, sharp singlet, ideal for quantification.

Workflow for qNMR Purity Determination

prep Sample Preparation (Analyte + Internal Std in Deuterated Solvent) nmr NMR Spectrometer (≥400 MHz) prep->nmr acquire 1H Spectrum Acquisition (Quantitative Parameters) nmr->acquire process Data Processing (Phasing, Baseline Correction) acquire->process integrate Peak Integration (Analyte & Standard Signals) process->integrate calculate Purity Calculation integrate->calculate

Sources

Comparative

A Senior Application Scientist's Guide to Amine Protection in Piperidine Synthesis: A Comparative Study of BOC vs. Cbz

For researchers, scientists, and drug development professionals, the piperidine ring is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals demands a robust and flexible synthetic toolkit.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine ring is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals demands a robust and flexible synthetic toolkit. Central to this is the strategic use of protecting groups for the piperidine nitrogen, a critical step that dictates the success of subsequent functionalization. Among the myriad of options, the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) groups have emerged as the workhorses of the field.

This guide provides an in-depth, objective comparison of Boc and Cbz protection in the context of piperidine synthesis. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, present supporting data, and provide detailed, field-proven protocols to empower you to make the most informed decision for your synthetic strategy.

The Principle of Orthogonality: The Chemist's Strategic Advantage

In multi-step synthesis, the ability to selectively remove one protecting group without affecting another is paramount. This concept, known as orthogonality, is the foundation of modern synthetic chemistry.[1] The primary distinction between the Boc and Cbz protecting groups lies in their cleavage conditions, making them an excellent orthogonal pair.[2][3] The Boc group is characteristically labile to acid, while the Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis.[2][4] This fundamental difference allows for the sequential deprotection and functionalization of molecules containing both groups, a critical strategy in the synthesis of complex, polyfunctional piperidine derivatives.[2]

Head-to-Head Comparison: BOC vs. CBZ

The choice between Boc and Cbz is not merely a matter of preference but a strategic decision based on the specific demands of the synthetic route, including the presence of other functional groups and the desired reaction conditions.

Featuretert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz or Z)
Structure tBu-O-(C=O)-Bn-O-(C=O)-
Cleavage Condition Acid-labile (e.g., TFA, HCl)[2]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[2]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[2]Stable to acidic and basic conditions.[2]
Key Advantage Excellent for solid-phase synthesis; orthogonal to Cbz and Fmoc.[2]Robustness; orthogonal to Boc and Fmoc; ideal for solution-phase synthesis.[2]
Potential Side Reactions Alkylation of nucleophilic residues by the tert-butyl cation.[2]Incomplete cleavage with sulfur-containing compounds; catalyst poisoning.[5]

Protection and Deprotection Mechanisms: A Deeper Dive

Understanding the mechanisms of protection and deprotection is crucial for troubleshooting and optimizing reaction conditions.

Boc Group: Acid-Labile Protection

The Boc group is introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of the N-Boc piperidine.[6]

Deprotection is achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[8]

Boc_Deprotection N-Boc Piperidine N-Boc Piperidine Protonated Intermediate Protonated Intermediate N-Boc Piperidine->Protonated Intermediate + H⁺ Carbamic Acid Intermediate Carbamic Acid Intermediate Protonated Intermediate->Carbamic Acid Intermediate - t-Bu⁺ Free Piperidine Free Piperidine Carbamic Acid Intermediate->Free Piperidine - CO₂ Cbz_Deprotection N-Cbz Piperidine N-Cbz Piperidine Free Piperidine Free Piperidine N-Cbz Piperidine->Free Piperidine H₂, Pd/C Toluene + CO₂ Toluene + CO₂ N-Cbz Piperidine->Toluene + CO₂ Byproducts

Caption: Cbz deprotection via catalytic hydrogenolysis.

Quantitative Comparison of Performance

To facilitate a direct comparison, the following tables summarize typical experimental data for the protection and deprotection of piperidines using Boc and Cbz.

Table 1: N-Protection of Piperidine

ParameterBoc ProtectionCbz Protection
Reagents Piperidine, (Boc)₂O, Base (e.g., TEA, NaHCO₃)Piperidine, Cbz-Cl, Base (e.g., Na₂CO₃)
Solvent DCM, THFDCM, Biphasic system
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-24 hours1-5 hours
Typical Yield >90% [9]High, typically >80% [10]

Table 2: N-Deprotection of Protected Piperidine

ParameterBoc DeprotectionCbz Deprotection (Hydrogenolysis)
Reagents TFA in DCM; 4M HCl in Dioxane [7]H₂ (1 atm), 5-10 mol% Pd/C [2]
Solvent Dichloromethane (DCM), Dioxane, Methanol [7]Methanol, Ethanol, Ethyl Acetate, THF [2]
Temperature 0 °C to Room Temperature [7]Room Temperature [2]
Reaction Time 1-4 hours [7]Minutes to a few hours [2]
Typical Yield >95% [7]Generally high and clean conversion [11]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: N-Boc Protection of Piperidine

This protocol describes the straightforward protection of the piperidine nitrogen using Boc anhydride.

Materials:

  • Piperidine (1.0 eq.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) [6]* Triethylamine (TEA) (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) in anhydrous DCM to a concentration of 0.1-0.5 M.

  • Add TEA (1.2 eq.) to the solution.

  • Slowly add a solution of (Boc)₂O (1.1 eq.) in DCM to the reaction mixture at room temperature. [6]4. Stir the reaction for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. [6]6. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc piperidine derivative.

Protocol 2: N-Boc Deprotection of Piperidine using TFA

This protocol details the efficient removal of the Boc group under acidic conditions. [7] Materials:

  • N-Boc protected piperidine derivative (1.0 eq.)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (5-10 eq.)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask. [7]2. Cool the solution to 0°C using an ice bath. [7]3. Slowly add TFA (5-10 eq.) to the stirred solution. [7]4. Remove the ice bath and allow the reaction to warm to room temperature. [7]5. Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS. [7]6. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. [7]7. To obtain the free base, suspend the residue in a mixture of water and DCM and add a base (e.g., saturated NaHCO₃ or 1M NaOH) until the pH is basic. [7]8. Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine derivative. [7]

Protocol 3: N-Cbz Protection of Piperidine

This protocol outlines the protection of piperidine using benzyl chloroformate.

Materials:

  • Piperazine (5.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.0 eq)

  • Dichloromethane (DCM)

  • Aqueous sodium carbonate

Procedure:

  • Dissolve piperazine (5.0 eq) in a biphasic system of DCM and aqueous sodium carbonate. [12]2. Cool the mixture to 0 °C. [12]3. Slowly add Cbz-Cl (1.0 eq) dropwise with vigorous stirring. [12]4. Maintain the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. [12]5. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove excess piperazine and salts.

  • Extract the product with DCM, dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine. [12]

Protocol 4: N-Cbz Deprotection of Piperidine via Catalytic Hydrogenation

This protocol describes the mild and efficient removal of the Cbz group.

Materials:

  • N-Cbz protected piperidine derivative (1.0 eq.)

  • 10% Palladium on carbon (Pd/C) (5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the N-Cbz protected piperidine derivative in MeOH or EtOH in a flask suitable for hydrogenation. [13]2. Carefully add 10% Pd/C to the solution. [13]3. Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature. [13]5. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. [13]7. Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

Conclusion and Strategic Recommendations

The choice between Boc and Cbz as an amine protecting group is a critical strategic decision in the synthesis of piperidine-containing molecules. The Boc group, with its acid lability, is a cornerstone of modern solid-phase synthesis and offers excellent orthogonality. [2]However, the potential for side reactions from the tert-butyl cation requires careful consideration, especially with sensitive substrates. [2] The Cbz group provides robust protection and is cleaved under mild, neutral hydrogenolysis conditions, making it ideal for substrates with acid or base sensitivities. [2][4]Its main limitation is its incompatibility with other reducible functional groups such as alkenes, alkynes, or nitro groups. [13] As a Senior Application Scientist, my recommendation is to select the protecting group based on a thorough analysis of the entire synthetic route.

  • For syntheses involving acid-sensitive groups or requiring basic conditions , the Cbz group is the superior choice.

  • For routes that will utilize catalytic hydrogenation for other transformations or require robust protection against a wide range of reagents , the Boc group is often more suitable.

  • For complex syntheses requiring multiple, sequential functionalizations , the orthogonal nature of the Boc/Cbz pair provides a powerful strategic advantage. [2] By understanding the nuances of each protecting group and applying the robust protocols outlined in this guide, researchers can navigate the complexities of piperidine synthesis with greater confidence and efficiency.

References

  • Deprotection of N-benzyl piperidine compound. (2020). Sciencemadness.org. [Link]

  • Synthesis method for N-Boc-3-piperidone. (2013).
  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2006). ResearchGate. [Link]

  • Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. (2024). Royal Society of Chemistry. [Link]

  • ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (2010). ResearchGate. [Link]

  • Orthogonal Protection Definition. (n.d.). Fiveable. [Link]

  • Benzoyl piperidine. (n.d.). Organic Syntheses. [Link]

  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (2024). Royal Society of Chemistry. [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2019). ACS Omega. [Link]

  • Synthesis method of N-Boc-4-hydroxypiperidine. (2018). SciSpace. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2017). ChemMedChem. [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020).
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2018). Molecules. [Link]

  • Piperidine Synthesis. (2000). Defense Technical Information Center. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-BOC-4-(3-bromophenoxymethyl)piperidine

This guide provides a detailed protocol for the safe and compliant disposal of 1-BOC-4-(3-bromophenoxymethyl)piperidine (CAS No. 180847-24-9).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-BOC-4-(3-bromophenoxymethyl)piperidine (CAS No. 180847-24-9). As drug development professionals, our responsibility extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, empowering researchers to make informed safety decisions.

Hazard Assessment: A Structurally-Informed Approach

A specific Safety Data Sheet (SDS) for 1-BOC-4-(3-bromophenoxymethyl)piperidine is not always readily available. Therefore, a comprehensive hazard assessment must be derived from its structural components: the piperidine ring, the BOC-protecting group, and the bromophenoxy moiety.

  • Halogenated Organic Compound : The presence of a bromine atom classifies this compound as a halogenated organic. Such compounds are of significant concern due to their potential for environmental persistence and toxicity.[1][2] Brominated substances, in particular, can be resistant to natural degradation and may bioaccumulate.[1][3] For this reason, they are subject to stringent disposal regulations and must never be disposed of down the drain or mixed with non-halogenated waste.[4][5] The ultimate disposal method for halogenated waste is typically high-temperature incineration at a licensed facility to ensure complete destruction.[6]

  • Piperidine Derivative : The piperidine scaffold is a common structural motif in pharmaceuticals. However, piperidine itself and many of its derivatives are classified as toxic and corrosive substances.[7][8][9] They can cause severe skin burns and eye damage.[10] While the N-BOC protecting group mitigates the basicity and reactivity of the piperidine nitrogen, the inherent hazards of the core structure must be respected during handling and disposal.

  • tert-Butoxycarbonyl (BOC) Group : The BOC group is a stable protecting group under many conditions but can be cleaved by strong acids. This reactivity is important to consider, as mixing this waste with acidic waste streams could potentially lead to deprotection and the generation of a more reactive secondary amine.

Inferred Hazard Summary:

Hazard TypeAssociated Structural MoietyRationale & Primary Concern
Environmental Hazard Bromophenoxy GroupPersistence, potential for bioaccumulation, and toxicity to aquatic life.[1][2][3]
Health Hazard (Toxic) Piperidine Ring & Bromo-aromaticPotential for toxicity if inhaled, ingested, or absorbed through the skin.[4][7]
Health Hazard (Corrosive) Piperidine RingPotential to cause skin and eye irritation or burns, though mitigated by the BOC group.[7]
Chemical Reactivity BOC GroupReactive with strong acids.

The Four Pillars of Compliant Chemical Disposal

Adherence to regulations set forth by bodies such as the Environmental Protection Agency (EPA) in the United States is not optional.[11] The following principles form the foundation of a safe and compliant waste management program.

  • Waste Minimization : The most effective disposal strategy is to generate less waste. Before beginning experimental work, carefully plan reaction scales to minimize the amount of residual material requiring disposal.[12]

  • Segregation : This is the most critical step in laboratory waste management. Due to its bromine content, 1-BOC-4-(3-bromophenoxymethyl)piperidine must be segregated into a "Halogenated Organic Waste" stream.[4][5][6][13] Cross-contamination of waste streams can create dangerous reactions and significantly increases disposal costs.[13]

  • Containment : Waste must be stored in appropriate, chemically compatible containers.[12][14] Containers must be kept securely closed except when actively adding waste to prevent the release of vapors and to avoid spills.[5][15][16]

  • Labeling : All hazardous waste containers must be meticulously labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards.[11][15][16]

Standard Operating Procedure for Disposal

This protocol provides a step-by-step guide for the collection and disposal of waste containing 1-BOC-4-(3-bromophenoxymethyl)piperidine.

Part I: Preparation and Personal Protective Equipment (PPE)
  • Identify a Satellite Accumulation Area (SAA) : Designate an area in your laboratory, at or near the point of waste generation, for waste container storage.[12][15][16] This area must be under the control of laboratory personnel.

  • Don Appropriate PPE : Before handling the chemical for disposal, ensure you are wearing:

    • Eye Protection : Chemical safety goggles and a face shield.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile rubber).

    • Body Protection : A flame-retardant lab coat.[4][7]

Part II: Waste Collection and Storage
  • Select the Correct Waste Container : Obtain a dedicated waste container, clearly marked for "Halogenated Organic Waste." Ensure the container is made of a compatible material (plastic is often preferred) and is in good condition.[12][14]

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department. Fill it out completely, writing the full chemical name: "1-BOC-4-(3-bromophenoxymethyl)piperidine."[15] Do not use abbreviations or chemical formulas.[15]

  • Transfer the Waste :

    • Pure Compound/Solid Waste : Carefully transfer the solid waste into the container using a spatula or powder funnel.

    • Contaminated Solvents/Solutions : Transfer liquid waste into the container using a funnel. Do not leave the funnel in the container.[15] Securely cap the container immediately after adding waste.

  • Update the Waste Log : If multiple compounds are being added to the same container, maintain a log on the waste tag, listing each component and its approximate percentage or volume.[15]

  • Store in SAA : Place the sealed container in your designated SAA. Ensure it is stored in secondary containment to prevent spills from spreading. Segregate it from incompatible materials like acids and bases.[15]

Part III: Final Disposal
  • Monitor Fill Level : Do not overfill the container. Stop adding waste when it is approximately 90% full.

  • Schedule a Pickup : Once the container is full or has been accumulating for a period defined by your institutional or local regulations (e.g., 12 months), contact your EH&S department to schedule a waste pickup.[12] EH&S is responsible for the final waste determination and transport to a licensed disposal facility.[12]

Visual Workflow Guides

The following diagrams illustrate the key decision-making and lifecycle processes for proper waste management.

WasteSegregation start Waste Generated: 1-BOC-4-(3-bromophenoxymethyl)piperidine check_halogen Does the molecule contain F, Cl, Br, or I? start->check_halogen halogen_waste Collect in 'Halogenated Organic Waste' Container check_halogen->halogen_waste  Yes   non_halogen_waste Collect in 'Non-Halogenated Organic Waste' Container check_halogen->non_halogen_waste  No  

Caption: Waste Segregation Decision Flowchart

WasteLifecycle cluster_lab Laboratory Responsibility cluster_ehs EH&S Responsibility generation 1. Waste Generation (Point of Use) collection 2. Collection & Segregation (Labeled Halogenated Waste Container) generation->collection saa 3. Storage in Satellite Accumulation Area (SAA) collection->saa pickup 4. Scheduled Waste Pickup from Laboratory saa->pickup Researcher Initiates Pickup Request transport 5. Transport to Central Accumulation Area (CAA) pickup->transport disposal 6. Manifesting & Shipment to Licensed Disposal Facility transport->disposal

Caption: On-Site Chemical Waste Management Lifecycle

Emergency Procedures

  • Small Spill : If a small amount of material is spilled, absorb it with an inert material (e.g., sand, vermiculite).[8][10] Place the contaminated absorbent in a sealed, labeled bag or container and manage it as halogenated hazardous waste.[5]

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water.[17]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8]

    • In all cases of exposure, seek immediate medical attention and provide the material's identity.

References

  • Darnerud, P. O., et al. (2001). Brominated flame retardants – a novel class of persistent organic pollutants in humans. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC - NIH. Available at: [Link]

  • Rohde, K. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS. Available at: [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Available at: [Link]

  • Columbia University EH&S. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Available at: [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances. HSC Chemistry. Available at: [Link]

  • Clinical Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Li, H., et al. (2019). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. ACS Publications. Available at: [Link]

  • Semantic Scholar. (n.d.). Environmental Fate of Three Novel Brominated Flame Retardants in Aquatic Mesocosms. Available at: [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Available at: [Link]

  • Rae, I. D. (2014). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment. Available at: [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Available at: [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available at: [Link]

  • Penta chemicals. (2024). Piperidine - Safety Data Sheet. Available at: [Link]

  • Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories. Available at: [Link]

  • University of Washington EH&S. (n.d.). Halogenated Solvents. Available at: [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet PIPERIDINE. Available at: [Link]

  • AAPPTec. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. Available at: [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Available at: [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Available at: [Link]

  • PubChem. (n.d.). 1-Boc-4-(3-hydroxypropyl)piperazine. Available at: [Link]

  • Loba Chemie. (n.d.). PIPERIDINE AR Safety Data Sheet. Available at: [Link]

  • Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Available at: [Link]

Sources

Handling

Operational Guide: Personal Protective Equipment (PPE) for Handling 1-BOC-4-(3-bromophenoxymethyl)piperidine

This document provides a comprehensive, field-tested guide to the essential personal protective equipment and handling protocols for 1-BOC-4-(3-bromophenoxymethyl)piperidine. As researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, field-tested guide to the essential personal protective equipment and handling protocols for 1-BOC-4-(3-bromophenoxymethyl)piperidine. As researchers and drug development professionals, our primary directive is safety, which enables scientific integrity and reproducible results. This guide moves beyond a simple checklist to instill a deep understanding of why these specific precautions are necessary, ensuring a self-validating system of safety in your laboratory.

Hazard Analysis: A Structurally-Informed Risk Assessment

To define the correct PPE, we must first deconstruct the molecule and anticipate its potential hazards based on its constituent parts. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, a chemical intuition grounded in its structural motifs is critical[1].

  • Piperidine Core: The foundational piperidine ring, even when N-protected, presents known hazards. Unprotected piperidine is toxic, corrosive, and flammable, causing severe skin burns and eye damage[2][3]. While the tert-butyloxycarbonyl (BOC) group mitigates the amine's basicity and reactivity, related BOC-protected piperidines are still classified as skin, eye, and respiratory irritants[4][5][6].

  • Bromophenoxy Group: The presence of a brominated aromatic ring introduces distinct considerations. Halogenated organic compounds are often toxic and require specific disposal protocols to prevent environmental contamination[7]. Bromine-containing compounds can be highly reactive and toxic, necessitating careful handling to avoid absorption or inhalation[8][9].

  • BOC Protecting Group: The BOC group itself is generally stable but can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid), liberating isobutylene and carbon dioxide[10][11]. This is primarily a reactivity concern during specific experimental steps (deprotection) rather than a direct handling hazard of the parent compound.

Based on this analysis, we must treat 1-BOC-4-(3-bromophenoxymethyl)piperidine as a substance that is, at minimum, a significant irritant to the skin, eyes, and respiratory tract, with unknown long-term toxicity. The primary routes of exposure to mitigate are dermal contact, ocular contact, and inhalation of aerosols or fine particles.

Core PPE Requirements and Procedural Controls

The selection of PPE is not arbitrary; it is a direct response to the identified risks. All handling of this compound must occur within a certified chemical fume hood to control airborne contaminants[12][13].

Data Presentation: Recommended Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale & Causality
Eye & Face Protection Chemical splash goggles with side shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when handling significant quantities (>50g) or if there is a heightened splash risk[12][14][15].Protects against accidental splashes of the compound or solvents during weighing, transfer, and reaction setup. The brominated nature of the compound warrants heightened protection against severe irritation or unknown corrosive effects on eye tissue.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Minimum thickness of 0.2mm. Always double-glove when handling the neat compound.Prevents direct skin contact and absorption. Nitrile offers good resistance to a wide range of organic solvents and reagents. Double-gloving provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and re-glove[2]. Always inspect gloves for defects before use[14].
Body Protection A flame-retardant laboratory coat with full-length sleeves and a closed front. A chemical-resistant apron may be used for added protection during large-scale operations.Protects personal clothing from contamination and provides a removable barrier in the event of a spill[12]. Flame-retardant material is a prudent general practice, especially when working with flammable solvents commonly used with this class of compound[14].
Respiratory Protection Not typically required when all operations are confined to a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood (e.g., major spill), a NIOSH-approved respirator with organic vapor cartridges is mandatory[12][13][14].The primary engineering control (fume hood) is designed to prevent inhalation exposure. A respirator is an essential secondary control for emergency situations.

Experimental Protocol: Safe Handling Workflow

This step-by-step workflow ensures that engineering controls and PPE are integrated into a holistic safety process.

  • Preparation: Before entering the lab, ensure the fume hood is operational and uncluttered. Don all required PPE as specified in the table above. Prepare all necessary glassware and reagents.

  • Weighing & Transfer:

    • Conduct all weighing operations within the fume hood or a ventilated balance enclosure.

    • Use a disposable weighing boat to handle the solid compound.

    • When transferring the solid to a reaction vessel, do so carefully to minimize the generation of airborne dust or particles.

    • Use a spark-proof spatula. While this compound is not rated as highly flammable, the use of flammable solvents is common, making anti-static measures a best practice[13].

  • Reaction Setup:

    • Add solvents and reagents slowly to the reaction vessel inside the fume hood.

    • Ensure the reaction apparatus is securely clamped and that any operations requiring heating are performed using a controlled heating mantle, not an open flame[7].

  • Post-Reaction & Disposal:

    • Quench reactions carefully, always within the fume hood.

    • Segregate waste streams. All materials contaminated with 1-BOC-4-(3-bromophenoxymethyl)piperidine, including gloves, weighing boats, and solvent rinses, must be disposed of in a clearly labeled "Halogenated Organic Waste" container[7][16]. This is critical for environmental compliance and safety, as halogenated waste requires specialized disposal procedures like high-temperature incineration[8].

  • Decontamination:

    • Wipe down all surfaces within the fume hood where the compound was handled with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes in the halogenated waste stream.

    • Remove the outer pair of gloves and dispose of them. With the inner gloves still on, remove your lab coat and goggles. Finally, remove the inner gloves and wash your hands thoroughly with soap and water[14].

Mandatory Visualization: Safe Handling Workflow

G cluster_prep Zone 1: Preparation cluster_handling Zone 2: Chemical Handling (Inside Fume Hood) cluster_disposal Zone 3: Post-Procedure & Decontamination a 1. Verify Fume Hood Functionality b 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) a->b c 3. Weigh Compound (Anti-Static Measures) b->c Enter Hood d 4. Transfer to Reaction Vessel c->d e 5. Add Solvents & Reagents d->e f 6. Quench Reaction & Workup e->f Reaction Complete g 7. Segregate Waste (Halogenated Organics) f->g h 8. Decontaminate Work Area g->h i 9. Doff PPE & Wash Hands h->i j Safe Completion i->j Exit Lab

Sources

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